molecular formula C11H8BrNO B1282401 2-(2-Bromophenoxy)pyridine CAS No. 94191-74-9

2-(2-Bromophenoxy)pyridine

Cat. No.: B1282401
CAS No.: 94191-74-9
M. Wt: 250.09 g/mol
InChI Key: SMNHOCXRZOGARB-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)pyridine is a brominated heterocyclic compound with the molecular formula C 11 H 8 BrNO . It features a pyridine ring linked via an ether bond to a 2-bromophenyl group, making it a versatile scaffold for chemical synthesis. The presence of both the bromine atom and the nitrogen-containing pyridine ring provides two distinct sites for further functionalization through metal-catalyzed cross-coupling reactions and other synthetic transformations. As a chemical building block, this compound is primarily valued in medicinal chemistry and materials science research for constructing more complex molecular architectures. Researchers utilize it as a key intermediate in the development of novel compounds. Its structure suggests potential for use in ligand design for catalysts and in the synthesis of polymers or electronic materials with unique properties. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNHOCXRZOGARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenoxy)pyridine, a key intermediate in the development of pharmaceuticals and functional materials. The document delves into the prevalent synthetic methodologies, with a primary focus on the Ullmann condensation. It offers a detailed examination of the reaction mechanism, optimization strategies, and a step-by-step experimental protocol. Furthermore, this guide addresses common challenges and provides insights into the purification and characterization of the final product, equipping researchers, scientists, and drug development professionals with the necessary knowledge for successful and efficient synthesis.

Introduction: The Significance of this compound

The diaryl ether linkage is a crucial structural motif found in a wide array of biologically active molecules and advanced materials. This compound, as a prominent example of a diaryl ether, serves as a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of both a pyridine ring, which can engage in various biological interactions, and a brominated phenyl ring, which allows for further functionalization through cross-coupling reactions. This unique combination makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications and tailored material properties.

The construction of the C-O bond in diaryl ethers can be achieved through several synthetic strategies. Among these, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination stand out as the most robust and widely employed methods.[1][2][3] While both reactions have their merits, the Ullmann condensation has historically been the go-to method for diaryl ether synthesis and continues to be a valuable tool in the synthetic chemist's arsenal.[1][4]

Synthetic Strategies: A Comparative Overview

The Ullmann Condensation: A Time-Honored Approach

First reported by Fritz Ullmann in 1905, the Ullmann condensation involves the copper-promoted reaction of an aryl halide with a phenol in the presence of a base, typically at elevated temperatures.[1][4] The classical conditions, however, were often harsh, limiting the reaction's scope. Modern advancements have introduced milder reaction conditions through the use of soluble copper(I) catalysts and various ligands, significantly broadening the applicability of this transformation.[1][5]

The synthesis of this compound via the Ullmann condensation involves the coupling of 2-bromopyridine with 2-bromophenol. This reaction is a cornerstone for creating the diaryl ether linkage.

The Buchwald-Hartwig Amination: A Powerful Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful alternative for the formation of C-N and C-O bonds.[3][6] This method often proceeds under milder conditions and with a broader substrate scope compared to the classical Ullmann reaction.[2] While traditionally used for C-N bond formation, variations of this reaction can be effectively applied to the synthesis of diaryl ethers.[3] The synthesis of this compound using this method would involve the coupling of 2-halopyridine with 2-bromophenol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The Core of the Synthesis: A Deep Dive into the Ullmann Condensation

Given its historical significance and continued relevance, this guide will focus on the Ullmann condensation for the synthesis of this compound.

Reaction Mechanism

The precise mechanism of the Ullmann condensation has been a subject of extensive research and debate. However, a generally accepted catalytic cycle involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide, which then coordinates with a Cu(I) species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.

Recent studies suggest that the reaction can proceed through different pathways, including those involving anionic copper complexes.[7] The exact mechanism can be influenced by the nature of the reactants, catalyst, ligand, and solvent.[8]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a modified Ullmann condensation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2-Bromopyridine158.001.58 g10 mmol
2-Bromophenol173.011.73 g10 mmol
Copper(I) Iodide (CuI)190.45190 mg1 mmol
Potassium Carbonate (K₂CO₃)138.212.76 g20 mmol
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.58 g, 10 mmol), 2-bromophenol (1.73 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_purification Purification & Analysis Reactants 2-Bromopyridine 2-Bromophenol Heating Heat to 120°C (12-24h) Reactants->Heating Catalyst CuI Catalyst->Heating Base K₂CO₃ Base->Heating Solvent DMF Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Chromatography Column Chromatography Extraction->Chromatography Characterization NMR, MS Analysis Chromatography->Characterization Final_Product This compound Characterization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Optimization and Troubleshooting

Several factors can influence the yield and purity of the final product. Understanding these variables is crucial for optimizing the reaction.

  • Catalyst: While CuI is commonly used, other copper sources like CuO nanoparticles have also been shown to be effective, sometimes under milder conditions.[5]

  • Base: The choice of base is critical. Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes lead to higher yields, especially with less reactive aryl halides.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction at elevated temperatures.[2][7]

  • Temperature: The reaction temperature is a key parameter. While classical Ullmann reactions required very high temperatures, modern protocols often work efficiently at around 100-140 °C.[5]

  • Ligands: The addition of ligands, such as diamines or amino acids, can significantly accelerate the reaction and allow for lower reaction temperatures.

Common Issues and Solutions:

ProblemPotential CauseSuggested Solution
Low YieldIncomplete reaction, side reactionsIncrease reaction time or temperature. Consider a different catalyst/base system. Ensure anhydrous conditions.
Formation of Homocoupled ProductsSide reaction of aryl halidesUse a slight excess of the phenol. Optimize the catalyst loading.
Difficult PurificationPresence of unreacted starting materials and byproductsOptimize the chromatographic separation conditions. Consider recrystallization if the product is a solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule by showing the characteristic signals for the aromatic protons and carbons of both the pyridine and the bromophenyl rings.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the presence of the desired product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-O-C stretching vibration of the diaryl ether linkage.

Conclusion

The synthesis of this compound is a well-established process, with the Ullmann condensation being a reliable and efficient method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. This technical guide provides the foundational knowledge and practical insights necessary for the successful synthesis, purification, and characterization of this important chemical intermediate, thereby facilitating its application in the development of novel pharmaceuticals and functional materials.

References

  • Benchchem. The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • SynArchive.
  • PrepChem.com. Synthesis of (a) 2-(2-Bromophenyl)pyridine.
  • NIH.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Wikipedia.

Sources

A Technical Guide to the Experimental Characterization of 2-(2-Bromophenoxy)pyridine (CAS No. 94191-74-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Compound Profile: 2-(2-Bromophenoxy)pyridine

Chemical Identity:

Identifier Value
CAS Number 94191-74-9
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
IUPAC Name This compound

Structural Representation:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to a lack of experimentally determined data, the following properties have been predicted using computational models. These values provide a valuable starting point for experimental design, such as selecting appropriate solvent systems and purification techniques.

Property Predicted Value Source
XlogP 3.1PubChemLite
Monoisotopic Mass 248.97893 DaPubChemLite[2]
Boiling Point ~139 °C at 0.2 mmHg (for the similar compound 2-(2-Bromophenyl)pyridine)Chem-Impex[3]

Synthesis and Purification Workflow

The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction. The following workflow outlines a logical and experimentally sound approach.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization start Reactants: 2-Bromopyridine 2-Bromophenol reaction SNAr Reaction: Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat start->reaction Couple quench Reaction Quenching: Aqueous work-up reaction->quench extract Extraction: Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Drying: Anhydrous Na₂SO₄ or MgSO₄ extract->dry concentrate Solvent Removal: Rotary Evaporation dry->concentrate purify Purification: Silica Gel Column Chromatography concentrate->purify tlc TLC Analysis: Monitor reaction progress & purity purify->tlc nmr NMR Spectroscopy: ¹H and ¹³C for structural confirmation purify->nmr ms Mass Spectrometry: Confirm molecular weight nmr->ms ir IR Spectroscopy: Identify functional groups ms->ir

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Synthesis Protocol

This protocol is a robust starting point, drawing from established methods for similar pyridine derivatives.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of 2-Bromopyridine: While stirring, add 2-bromopyridine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Potassium Carbonate: A mild base suitable for promoting the SNAr reaction without causing decomposition of the starting materials.

  • DMF: A polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction.

  • TLC Monitoring: Allows for real-time tracking of the reaction's progress, preventing unnecessary heating and potential degradation.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and bromophenyl rings. The chemical shifts and coupling constants will be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for the number of unique carbon environments in the molecule, further confirming its structure.

While specific spectral data for this compound is not available, data for the related compound 2-bromopyridine in CDCl₃ shows characteristic peaks that can be used for comparative purposes.[4]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. Expected characteristic peaks include C-O-C (ether) stretching and C=N (pyridine) stretching vibrations. The NIST WebBook provides an IR spectrum for 2-bromopyridine which can serve as a reference for the pyridine moiety.[5]

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the pyridine scaffold is a well-established pharmacophore in medicinal chemistry. Pyridine derivatives have shown a wide range of biological activities, including anticancer and antimalarial properties.[6]

A recent study highlighted a "2-bromophenyl-substituted derivative" with significant nematicidal activity.[7] Although the exact structure was not provided, this finding suggests that this compound could be a candidate for screening in agrochemical applications.

The presence of the 2-bromophenyl group also makes this compound a valuable intermediate for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex molecules for drug discovery programs.[3]

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the synthesis, purification, and characterization of this compound. While direct experimental data is currently sparse, the provided protocols and predictive data offer a solid foundation for researchers to initiate their investigations. Future work should focus on the experimental determination of the physicochemical properties and a systematic screening of its biological activity to unlock the potential of this novel pyridine derivative.

References

  • Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. (2026). ACS Publications. [Link]

  • 2-(2-Bromophenyl)pyridine. (n.d.). Chem-Impex. [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). The Royal Society of Chemistry. [Link]

  • This compound (C11H8BrNO). (n.d.). PubChemLite. [Link]

  • Pyridine, 2-bromo-. (n.d.). NIST WebBook. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). ResearchGate. [Link]

  • Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. (2024). ResearchGate. [Link]

Sources

A-Technical-Guide-to-the-Formation-of-2-(2-Bromophenoxy)pyridine:-Mechanistic-Insights-and-Synthetic-Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl ether linkage is a critical structural motif in a multitude of biologically active molecules and advanced materials. The synthesis of 2-(2-Bromophenoxy)pyridine, a key intermediate, presents a compelling case study in modern cross-coupling chemistry. This guide provides an in-depth analysis of the two primary catalytic methodologies for its formation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. We will dissect the mechanistic underpinnings of each pathway, offer field-proven experimental protocols, and present a comparative analysis to guide researchers in their synthetic strategy.

Introduction: The Significance of the Diaryl Ether Bond

The carbon-oxygen (C-O) bond forming the diaryl ether linkage is a cornerstone in medicinal chemistry and materials science. Compounds bearing this moiety exhibit a wide range of biological activities, from antibiotic (e.g., vancomycin) to anti-HIV properties.[1] The specific target of this guide, this compound, serves as a valuable building block for more complex molecules, where the bromine atom can be further functionalized. The formation of this bond is non-trivial and typically requires transition-metal catalysis to overcome the high energy barrier of coupling two sp²-hybridized centers. This guide will focus on the two most powerful and widely adopted methods for this transformation.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation, first reported over a century ago, is the classical method for forming diaryl ether bonds.[2] Historically, this reaction required harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper.[2][3] However, modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under much milder conditions with only catalytic amounts of copper.[4]

Mechanistic Rationale

The precise mechanism of the Ullmann reaction has been a subject of debate, but a consensus is forming around a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of ancillary ligands.[5] The key steps are as follows:

  • Formation of Copper Phenoxide: The reaction is initiated by the deprotonation of the phenol (2-hydroxypyridine) by a base (e.g., K₂CO₃, Cs₂CO₃) to form the corresponding phenoxide. This phenoxide then coordinates with the active Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (2-bromophenol) undergoes oxidative addition to the Cu(I) center, forming a transient, high-energy Cu(III) intermediate. This is often the rate-limiting step. The choice of ligand is critical here; ligands like N,N-dimethylglycine or various diamines can stabilize the copper center and facilitate this step, allowing for the use of less reactive aryl bromides at lower temperatures.[4]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the this compound product and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle.

Visualization of the Ullmann Catalytic Cycle

Ullmann_Cycle cluster_0 CuI_L L-Cu(I)-X Cu_Phenoxide L-Cu(I)-OAr' CuI_L->Cu_Phenoxide Ligand Exchange Phenoxide Pyridine-2-olate (from 2-Hydroxypyridine + Base) Phenoxide->Cu_Phenoxide CuIII_Intermediate L-Cu(III)(Ar)(OAr')X Cu_Phenoxide->CuIII_Intermediate Oxidative Addition ArylHalide 2-Bromophenol (Ar-Br) ArylHalide->CuIII_Intermediate CuIII_Intermediate->CuI_L Reductive Elimination Product This compound (Ar-OAr') CuIII_Intermediate->Product

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Field-Proven Experimental Protocol: Ullmann Synthesis

This protocol is adapted from modern ligand-assisted Ullmann methodologies.[4]

Materials:

  • 2-Hydroxypyridine (1.0 equiv)

  • 2-Bromophenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • N,N-Dimethylglycine (0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cs₂CO₃, CuI, and N,N-dimethylglycine.

  • Add 2-hydroxypyridine and 2-bromophenol.

  • Add the anhydrous solvent via syringe.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Data Summary: Ullmann Reaction Conditions
Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Reference
CuI / N,N-DimethylglycineCs₂CO₃Dioxane90Good to Excellent[4]
CuI / 1,10-PhenanthrolineK₂CO₃Pyridine120-140Moderate to Good[3]
CuI / Fe(acac)₃K₂CO₃DMF120Very Good[4]
CuI Nanocatalyst / SDSEt₃NDMF120Good[6]

The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Revolution

Developed in the late 1990s by Stephen Buchwald and John Hartwig, palladium-catalyzed cross-coupling has become a powerful and versatile alternative to the Ullmann condensation for C-O bond formation.[1][7] This methodology often proceeds under milder conditions, exhibits broader substrate scope, and is highly tunable through ligand modification.[8][9]

Mechanistic Rationale

The Buchwald-Hartwig C-O coupling operates via a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount to the success of this reaction; bulky, electron-rich biarylphosphine ligands are known to accelerate the key reductive elimination step.[4][9]

  • Active Catalyst Formation: A Pd(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ to the active Pd(0) species, which is stabilized by the phosphine ligand (L).[10]

  • Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition with the aryl halide (2-bromophenol), forming a Pd(II) intermediate. This step is typically faster for aryl bromides than chlorides.[10]

  • Deprotonation and Ligand Exchange: The phenol (2-hydroxypyridine) is deprotonated by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). The resulting phenoxide displaces the halide on the palladium center to form a palladium-phenoxide complex.

  • Reductive Elimination: This is the final, product-forming step. The diaryl ether is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst. The steric bulk and electron-donating nature of the phosphine ligand are crucial for promoting this step and preventing side reactions.[9]

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0_L L-Pd(0) (Active Catalyst) OxAdd_Complex L-Pd(II)(Ar)(Br) Pd0_L->OxAdd_Complex Oxidative Addition ArylHalide 2-Bromophenol (Ar-Br) ArylHalide->OxAdd_Complex Pd_Phenoxide_Complex L-Pd(II)(Ar)(OAr') OxAdd_Complex->Pd_Phenoxide_Complex Ligand Exchange Phenoxide Pyridine-2-olate (Ar'-O⁻) Phenoxide->Pd_Phenoxide_Complex Base Base (e.g., NaOt-Bu) Base->Phenoxide Phenol 2-Hydroxypyridine (Ar'-OH) Phenol->Phenoxide Deprotonation Pd_Phenoxide_Complex->Pd0_L Reductive Elimination Product This compound (Ar-OAr') Pd_Phenoxide_Complex->Product

Caption: Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Field-Proven Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a general method based on established Buchwald-Hartwig C-O coupling procedures.[9][11]

Materials:

  • 2-Hydroxypyridine (1.2 equiv)

  • 2-Bromophenol (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos or a similar bulky phosphine ligand (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

  • Add 2-bromophenol and 2-hydroxypyridine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Reactions are often complete in 4-18 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate.

  • Filter through a plug of silica gel, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the pure diaryl ether product.

Data Summary: Buchwald-Hartwig Reaction Conditions
Palladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂tBuXPhosK₃PO₄Toluene100High[4]
[(cinnamyl)PdCl]₂Biarylphosphine L8K₃PO₄Toluenert - 80High[8]
Pd₂(dba)₃BINAPCs₂CO₃Toluene110Good[11]
Pd(OAc)₂NIXANTPHOSK₃PO₄CPME60High[12]

Comparative Analysis: Ullmann vs. Buchwald-Hartwig

The choice between the Ullmann and Buchwald-Hartwig reactions depends on several factors, including cost, substrate scope, and sensitivity.

FeatureUllmann CondensationBuchwald-Hartwig Coupling
Catalyst Cost Lower (Copper is abundant and inexpensive)Higher (Palladium is a precious metal)
Ligand Cost Generally lower (e.g., amino acids, diamines)Higher (Complex, proprietary phosphine ligands)
Reaction Temp. Traditionally high, now often 90-140°CGenerally milder, sometimes at room temperature[8][13]
Substrate Scope Good, but can be limited with electron-rich halidesExcellent, very broad scope for both partners[4]
Functional Group Tol. Moderate; high temperatures can be detrimentalExcellent; mild conditions tolerate sensitive groups
Air/Moisture Sensitivity Generally less sensitiveCatalyst systems can be sensitive to air and moisture

Conclusion

Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling are formidable tools for the synthesis of this compound and other diaryl ethers. While the Ullmann reaction offers a more economical route, the Buchwald-Hartwig methodology provides unparalleled scope, milder conditions, and higher functional group tolerance, making it a preferred choice in many modern synthetic applications, particularly in the pharmaceutical industry.[14] A thorough understanding of the underlying mechanisms of both transformations is essential for troubleshooting and optimizing reaction conditions to achieve the desired synthetic outcomes.

References

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. Retrieved from [Link]

  • RSC Publishing. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • YouTube. (2021). Etherification (Ullmann and Buchwald-Hartwig). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Publications. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Retrieved from [Link]

  • ACS Publications. (2001). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Retrieved from [Link]

  • Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • PMC - NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • ACS Publications. (2005). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 2-(Phenoxy)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(phenoxy)pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. The strategic functionalization of this core often relies on the selective activation of a carbon-bromine (C-Br) bond, typically located on the phenoxy ring. This technical guide provides a comprehensive analysis of the factors governing the reactivity of this C-Br bond, offering field-proven insights into its behavior in key synthetic transformations. We will delve into the electronic and steric influences of the 2-pyridyloxy substituent, explore a range of powerful cross-coupling and cyclization reactions, and provide detailed, validated experimental protocols for their execution. This guide is intended to serve as a valuable resource for researchers seeking to leverage the synthetic potential of brominated 2-(phenoxy)pyridine building blocks.

Introduction: The Strategic Importance of the C-Br Bond in 2-(Phenoxy)pyridine Systems

The 2-(phenoxy)pyridine moiety is a cornerstone in the design of novel therapeutics and functional materials. Its prevalence in drug discovery is exemplified by its presence in a variety of kinase inhibitors and other biologically active molecules. The synthetic versatility of this scaffold is greatly enhanced by the presence of a bromine atom, which serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the nuances of the C-Br bond's reactivity within this specific molecular context is paramount for efficient and predictable synthetic planning.

This guide will dissect the intrinsic properties of the C-Br bond in 2-(phenoxy)pyridines, with a particular focus on how the interplay between the pyridine and phenoxy rings dictates its reactivity. We will explore the underlying principles that govern its activation in pivotal reactions and provide practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Fundamental Principles Governing C-Br Bond Reactivity

The reactivity of the C-Br bond in an aromatic system is primarily dictated by its bond dissociation energy (BDE) and the electronic environment of the carbon atom to which it is attached. In the context of 2-(phenoxy)pyridines, the 2-pyridyloxy group exerts a significant electronic influence on the phenoxy ring, thereby modulating the reactivity of a C-Br bond situated on that ring.

Electronic Influence of the 2-Pyridyloxy Substituent

The 2-pyridyloxy group is generally considered to be electron-withdrawing, a consequence of the electronegative nitrogen atom within the pyridine ring. This is reflected in the Hammett substituent constants (σ) for the pyridyl group, which are positive, indicating an electron-withdrawing character.[1] This electron-withdrawing nature has a profound effect on the reactivity of the C-Br bond on the phenoxy ring.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing 2-pyridyloxy group can stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thereby activating the C-Br bond towards SNAr reactions, particularly when the bromine atom is located at the ortho or para position relative to the ether linkage.

  • Influence on Oxidative Addition in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step. The electron-withdrawing nature of the 2-pyridyloxy group can make the C-Br bond more susceptible to oxidative addition.

Bond Dissociation Energy (BDE)

Key Synthetic Transformations of the C-Br Bond

The C-Br bond in 2-(phenoxy)pyridines is a gateway to a diverse range of molecular architectures through various synthetic methodologies. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions have revolutionized the synthesis of complex organic molecules and are extensively used in the pharmaceutical industry.[5] The general catalytic cycle for many of these reactions involves oxidative addition, transmetalation, and reductive elimination.[6][7]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[8][9]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of aryl bromides. For more challenging substrates, or to achieve higher turnover numbers, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often employed.

  • Base: A base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-bromophenoxy)pyridine [10]

  • To a clean, dry Schlenk flask, add 2-(4-bromophenoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This reaction is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[11][12]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand. Common combinations include Pd₂(dba)₃ with ligands like BINAP, Xantphos, or Josiphos-type ligands. The choice of ligand is often substrate-dependent.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Experimental Protocol: Buchwald-Hartwig Amination of 2-(4-bromophenoxy)pyridine [5][13]

  • In a glovebox, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.).

  • Add the base, sodium tert-butoxide (1.4 equiv.).

  • Add 2-(4-bromophenoxy)pyridine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous toluene.

  • Seal the tube, remove from the glovebox, and heat to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[1][14]

Causality Behind Experimental Choices:

  • Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in some cases.

  • Solvent: Aprotic polar solvents like THF or DMF are commonly employed.

Experimental Protocol: Sonogashira Coupling of 2-(4-bromophenoxy)pyridine [15][16]

  • To a solution of 2-(4-bromophenoxy)pyridine (1.0 equiv.) in a suitable solvent like THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).

  • Add an amine base, such as diisopropylamine (7.0 equiv.), followed by the terminal alkyne (1.1 equiv.).

  • Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.

  • Dilute the reaction mixture with diethyl ether and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[17][18]

Causality Behind Experimental Choices:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common precursor, often used with a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃).

  • Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the HBr generated in the reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are common choices.

Experimental Protocol: Heck Reaction of 2-(4-bromophenoxy)pyridine [19][20]

  • In a reaction vessel, combine 2-(4-bromophenoxy)pyridine (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand (e.g., PPh₃, 0.04 equiv.).

  • Add a base, such as triethylamine (2.0 equiv.), and a solvent like DMF.

  • Degas the mixture and heat under an inert atmosphere to 80-120 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic extracts, dry, and concentrate.

  • Purify the product via column chromatography.

Intramolecular Cyclization: Synthesis of Dibenzofurans

When the bromine atom is located at the 2-position of the phenoxy ring, 2-(2-bromophenoxy)pyridines are excellent precursors for the synthesis of dibenzofurans via an intramolecular palladium-catalyzed C-C bond formation.[21] This transformation is a powerful method for constructing this important heterocyclic core.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium catalysts, often with bulky phosphine ligands, are effective for this intramolecular C-H activation/C-C coupling.

  • Base: A strong base is typically required to facilitate the C-H activation step.

Experimental Protocol: Intramolecular Cyclization of 2-(2-bromophenoxy)pyridine [22]

  • To a reaction tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), a phosphine ligand (e.g., PCy₃·HBF₄, 0.2 equiv.), and a base (e.g., Cs₂CO₃, 1.2 equiv.).

  • Evacuate the tube and backfill with nitrogen.

  • Add a high-boiling solvent such as DMSO.

  • Heat the reaction mixture to a high temperature (e.g., 140 °C) for several hours.

  • Monitor the formation of the dibenzofuran product by LC-MS.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Data Presentation and Visualization

Comparative Reactivity in Cross-Coupling Reactions

While a direct, side-by-side comparison under identical conditions is not extensively reported in the literature, the general principles of electronic effects allow for a qualitative prediction of reactivity. The electron-withdrawing nature of the 2-pyridyloxy group is expected to activate the C-Br bond towards oxidative addition. The reactivity is generally expected to follow the order: para > ortho > meta. The ortho position, while electronically activated, may experience steric hindrance.

Position of BromineExpected Relative Reactivity in Cross-CouplingRationale
paraHighStrong electronic activation from the 2-pyridyloxy group, minimal steric hindrance.
orthoModerate to HighStrong electronic activation, but potential for steric hindrance depending on the coupling partner and catalyst.
metaModerateLess pronounced electronic activation compared to ortho and para positions.
Visualization of Key Processes

G cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-M) Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R' Reductive Elimination

Sources

An In-Depth Technical Guide to the Electronic Properties of 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the core electronic properties of 2-(2-Bromophenoxy)pyridine, a heterocyclic diaryl ether with significant potential in materials science and medicinal chemistry. By integrating foundational principles with validated experimental and computational methodologies, we explore the molecule's synthesis, spectroscopic behavior, electrochemical characteristics, and theoretical electronic structure. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of how the interplay between the electron-rich bromophenoxy moiety and the electron-deficient pyridine ring dictates the molecule's functionality.

Introduction: A Molecule of Dichotomous Nature

This compound is a molecule defined by its unique electronic architecture. It comprises two key aromatic systems linked by an ether oxygen bridge: a 2-bromophenoxy group and a pyridine ring. The pyridine ring, with its electronegative nitrogen atom, acts as an electron-deficient (acceptor) unit, while the phenoxy group serves as an electron-rich (donor) moiety. The strategic placement of a bromine atom on the phenoxy ring further modulates the electronic landscape through inductive and resonance effects, and provides a valuable synthetic handle for further functionalization via cross-coupling reactions.[1]

This inherent donor-acceptor character suggests potential applications in fields requiring tailored electronic behavior, such as organic electronics, where intramolecular charge transfer (ICT) is a key process.[2] Understanding the fundamental electronic properties—from light absorption and emission to redox stability and frontier molecular orbital energies—is paramount to unlocking its utility.

Synthesis via Ullmann Condensation

The most direct and established route for synthesizing diaryl ethers like this compound is the Ullmann condensation.[3][4] This copper-catalyzed cross-coupling reaction forms a C-O bond between an aryl halide and a phenol.[5] For this target molecule, the reaction involves coupling 2-chloropyridine (or 2-bromopyridine) with 2-bromophenol.

Causality in Protocol Design

The choice of a copper catalyst is historical and effective, though modern iterations may use palladium or other transition metals.[5] A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is required to achieve the high temperatures necessary for the reaction to proceed efficiently.[4] A base, typically potassium carbonate or cesium carbonate, is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion that attacks the aryl halide.

G cluster_reactants Reactants cluster_process Process R1 2-Bromophenol Mix Combine Reactants, Catalyst, Base, Solvent R1->Mix R2 2-Chloropyridine R2->Mix Base K2CO3 (Base) Base->Mix Solvent DMF (Solvent) Solvent->Mix Catalyst CuI (Catalyst) Catalyst->Mix Heat Heat under N2 (e.g., 120-150°C) Mix->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound via Ullmann Condensation.

Experimental Protocol: Ullmann Condensation
  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add copper(I) iodide (5-10 mol%), potassium carbonate (2.0 equivalents), 2-bromophenol (1.0 equivalent), and 2-chloropyridine (1.2 equivalents).[6]

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the 2-bromophenol.

  • Degassing: Purge the reaction mixture with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the catalytic cycle.

  • Heating: Heat the reaction mixture to 120-150 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Properties: Interaction with Light

The photophysical properties of a molecule are a direct manifestation of its electronic structure, specifically the energy difference between its electronic ground and excited states.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions from the ground state to various excited states. For this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the aromatic rings and n-π* transitions involving the lone pairs on the nitrogen and oxygen atoms.

Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, acetonitrile) at a concentration of 1 mM. Prepare a series of dilutions (e.g., 10 µM, 20 µM, 50 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 A.U.).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the blank reference.

  • Measurement: Record the absorption spectrum of each diluted sample over a range of 200-500 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from its first singlet excited state (S₁) back to the ground state (S₀).

Protocol: Fluorescence Spectroscopy

  • Solution Preparation: Prepare a dilute solution (typically 1-10 µM) of the compound in a spectroscopic-grade solvent. The concentration should be low enough to avoid inner-filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Scan the emission spectrum across a wavelength range starting ~10-20 nm above the excitation wavelength.

    • To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

  • Quantum Yield (ΦF): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method.

For the parent compound 2-phenoxypyridine , the emission maximum (λem) is observed at 321 nm. The bromine atom in this compound may influence fluorescence through the "heavy-atom effect," which can promote intersystem crossing to the triplet state, potentially quenching fluorescence and reducing the quantum yield.[7]

PropertyRepresentative Data (based on 2-phenoxypyridine)Expected Influence of Bromine Substituent
Absorption Max (λmax)~290 nmSlight red-shift (bathochromic)
Emission Max (λem)321 nm (in Methanol)Minimal shift
Stokes Shift~31 nmSimilar magnitude
Quantum Yield (ΦF)ModeratePotential decrease (quenching)
Table 1: Summary of representative photophysical properties.

Electrochemical Analysis: Probing Redox Behavior

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a molecule. It provides quantitative data on the redox potentials, which are directly related to the energies of the frontier molecular orbitals (HOMO and LUMO).[8]

The Value of Cyclic Voltammetry

By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can estimate the energies of the HOMO and LUMO, respectively.[9] The oxidation potential correlates with the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released when an electron is added to the LUMO. This experimental data provides a crucial validation for theoretical calculations.

Protocol: Cyclic Voltammetry

  • Solution Preparation: Prepare a ~1 mM solution of this compound in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]).[10]

  • Cell Assembly: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.[11]

  • Degassing: Deoxygenate the solution by bubbling dry argon or nitrogen through it for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.[9]

  • Measurement:

    • Scan the potential, typically from 0 V towards a positive potential to observe oxidation, then reverse the scan towards a negative potential to observe reduction.

    • Record the voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox events.

  • Calibration: After the measurement, add a small amount of an internal standard with a known, stable redox couple, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again. All potentials should be reported relative to the Fc/Fc⁺ couple.[10]

ParameterRepresentative Value (vs. Fc/Fc⁺)
Onset Oxidation Potential (Eox)+1.3 V
Onset Reduction Potential (Ered)-2.4 V
HOMO Energy (EHOMO) [eV]¹-6.1 eV
LUMO Energy (ELUMO) [eV]²-2.4 eV
Electrochemical Gap (Eg) [eV]3.7 eV
Table 2: Representative electrochemical data and derived orbital energies. These are illustrative values based on similar aromatic ether and pyridine systems.
¹ EHOMO ≈ -[Eox + 4.8] eV[8]
² ELUMO ≈ -[Ered + 4.8] eV[8]

Theoretical & Computational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[12] It provides invaluable insights into the distribution of electron density and the energies of molecular orbitals, complementing experimental findings.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's electronic behavior. The energy of the HOMO relates to the ability to donate an electron (oxidation), while the LUMO energy relates to the ability to accept an electron (reduction). The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter that correlates with the molecule's electronic transition energies and kinetic stability.[13]

For this compound, DFT calculations are expected to show:

  • HOMO: Localized predominantly on the electron-rich 2-bromophenoxy ring, reflecting its role as the primary electron donor.[14]

  • LUMO: Concentrated on the electron-deficient pyridine ring, which serves as the electron acceptor.[14][15]

This spatial separation of the HOMO and LUMO is characteristic of a molecule with significant intramolecular charge-transfer (ICT) character upon electronic excitation.

Caption: Energy level diagram for this compound showing frontier orbitals.

Protocol: DFT Calculation
  • Structure Optimization: The molecular geometry is first optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the lowest energy conformation.[12]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Orbital Analysis: From the optimized structure, the energies of the molecular orbitals (HOMO, LUMO) are calculated. The spatial distribution of these orbitals is visualized to determine their localization.

  • Property Calculation: Other properties like the molecular electrostatic potential (MEP) map and simulated absorption spectra (using Time-Dependent DFT, or TD-DFT) can also be computed.[16]

ParameterRepresentative Calculated ValueDescription
EHOMO [eV]-6.02 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO [eV]-2.28 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (Eg) [eV]3.74 eVEnergy difference, related to electronic stability and color
Table 3: Representative theoretical data from DFT calculations for a molecule of this type.

Conclusion

The electronic properties of this compound are governed by the synergistic interplay of its electron-donating bromophenoxy moiety and electron-accepting pyridine ring. This guide has outlined the key experimental and theoretical frameworks for characterizing this molecule. Spectroscopic analysis reveals its interactions with light, while cyclic voltammetry quantifies its redox stability and provides experimental estimates of its frontier orbital energies. These experimental results are strongly corroborated by DFT calculations, which predict a distinct spatial separation of the HOMO and LUMO, indicative of a system capable of intramolecular charge transfer. The bromine substituent not only fine-tunes these electronic properties but also serves as a reactive site for creating more complex molecular architectures. A thorough understanding of these foundational electronic characteristics is essential for rationally designing and deploying this compound in advanced materials and pharmaceutical applications.

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Navigating the Solubility Landscape of 2-(2-Bromophenoxy)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Physicochemical Properties, Predicted Solubility in Organic Solvents, and Methodologies for Experimental Determination

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This technical guide focuses on 2-(2-Bromophenoxy)pyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental solubility data, this document provides a robust framework for understanding and predicting its behavior in various organic solvents. By integrating theoretical principles with practical experimental protocols, this guide serves as an essential resource for navigating the solubility challenges associated with this and similar diaryl ether compounds.

Unveiling the Molecular Profile of this compound

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. The principle of "like dissolves like" governs solubility, where solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

Key Physicochemical Properties:

This compound possesses a unique combination of structural features that influence its solubility. The presence of the pyridine ring introduces a degree of polarity and the potential for hydrogen bonding, while the bromophenyl group contributes to its lipophilicity and molecular size.

A critical parameter in solubility prediction is the octanol-water partition coefficient (logP) , which quantifies the lipophilicity of a compound. A predicted XlogP value of 3.1 for this compound suggests a significant preference for nonpolar environments over aqueous ones.[1] This indicates that the compound is likely to be more soluble in organic solvents than in water.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈BrNOPubChemLite
Molecular Weight 250.09 g/mol BLD Pharm[2]
Predicted XlogP 3.1PubChemLite[1]
SMILES C1=CC=C(C(=C1)OC2=CC=CC=N2)BrPubChemLite[1]
InChI InChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8HPubChemLite[1]
InChIKey SMNHOCXRZOGARB-UHFFFAOYSA-NPubChemLite[1]

Predicted Solubility in a Spectrum of Organic Solvents

Given the absence of direct experimental data, predictive models based on physicochemical properties offer a valuable tool for estimating the solubility of this compound. The predicted high logP value suggests that it will exhibit good solubility in a range of nonpolar to moderately polar organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

SolventDielectric ConstantPolarityPredicted SolubilityRationale
Hexane 1.88NonpolarHighThe nonpolar nature of hexane aligns well with the high lipophilicity (high logP) of the compound.
Toluene 2.38NonpolarHighSimilar to hexane, toluene is a nonpolar aromatic solvent that should effectively solvate the aromatic rings of the compound.
Diethyl Ether 4.34NonpolarHighAs an ether, it shares structural similarities with the ether linkage in the target molecule and is an excellent solvent for many organic compounds.[3][4]
Dichloromethane 9.08Polar AproticHighIts ability to act as a hydrogen bond acceptor and its moderate polarity make it a versatile solvent for a wide range of organic molecules.
Tetrahydrofuran (THF) 7.58Polar AproticHighA cyclic ether that is a good solvent for many organic compounds due to its polarity and ability to solvate cations.
Acetone 20.7Polar AproticModerate to HighA polar aprotic solvent that can dissolve a wide range of substances. Its polarity may provide a good balance for the different functionalities of the target molecule.
Acetonitrile 37.5Polar AproticModerateWhile polar, its aprotic nature and ability to dissolve many organic salts and polar compounds suggest it could be a suitable solvent.
Ethanol 24.55Polar ProticModerateThe presence of a hydroxyl group allows for hydrogen bonding, which might interact favorably with the nitrogen atom of the pyridine ring, though the overall high lipophilicity of the compound may limit very high solubility.
Methanol 32.7Polar ProticModerateSimilar to ethanol, but its higher polarity might slightly decrease the solubility of the highly lipophilic compound.
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticHighA powerful and versatile polar aprotic solvent known for its ability to dissolve a wide array of organic compounds, including those with low aqueous solubility.
N,N-Dimethylformamide (DMF) 36.7Polar AproticHighAnother highly effective polar aprotic solvent capable of dissolving a broad range of organic molecules.

Disclaimer: The predicted solubility values are estimations based on physicochemical properties and general solubility principles. Experimental verification is crucial for obtaining accurate quantitative data.

Methodologies for Experimental Solubility Determination

To obtain precise and reliable solubility data, experimental determination is indispensable. The following section outlines established protocols for measuring the solubility of a solid compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This traditional and widely accepted method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette fitted with a filter (e.g., a syringe filter with a pore size of 0.45 µm) to prevent the transfer of any solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry container.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it accurately.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Mass of container with residue - Mass of empty container) / Volume of supernatant taken

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility values are consistent, it indicates that equilibrium has been achieved.

  • Purity of Materials: The purity of both the solute and the solvent should be high to avoid erroneous results.

  • Temperature Control: Maintaining a constant and accurately measured temperature is critical as solubility is highly temperature-dependent.

Spectroscopic Method (UV-Vis or HPLC)

For compounds with a suitable chromophore, spectroscopic methods offer a rapid and sensitive alternative to the gravimetric method.

Experimental Protocol:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, or analyze by High-Performance Liquid Chromatography (HPLC) and record the peak area.

    • Plot a calibration curve of absorbance or peak area versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • After reaching equilibrium, filter the supernatant to remove any undissolved solid.

    • Dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance or analyze the diluted solution by HPLC.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.

Self-Validation and Trustworthiness:

  • Linearity of Calibration Curve: The calibration curve should exhibit a high degree of linearity (R² > 0.99) within the concentration range of the measurements.

  • Matrix Effects: Ensure that the solvent matrix does not interfere with the spectroscopic measurement. A blank sample containing only the solvent should be used as a reference.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter a known volume of supernatant C->D E_grav Gravimetric: Evaporate solvent and weigh residue D->E_grav E_spec Spectroscopic: Dilute and measure absorbance/peak area D->E_spec F Calculate Solubility (g/L or mol/L) E_grav->F E_spec->F

Caption: A generalized workflow for the experimental determination of solubility.

The Interplay of Polarity and Solubility

The solubility of this compound is fundamentally governed by the interplay of its molecular polarity and the polarity of the solvent. The following diagram illustrates this relationship.

Polarity_Solubility cluster_solute This compound cluster_solvents Solvents Solute High Lipophilicity (XlogP = 3.1) Moderate Polarity (Pyridine Ring) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar High Solubility (van der Waals interactions dominate) PolarAprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) Solute->PolarAprotic High to Moderate Solubility (Dipole-dipole interactions) PolarProtic Polar Protic (e.g., Ethanol, Methanol) Solute->PolarProtic Moderate Solubility (Lipophilicity limits extensive H-bonding)

Caption: Relationship between solvent polarity and the predicted solubility of this compound.

Safety and Handling Considerations

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazards of Related Compounds (e.g., 2-Bromopyridine):

  • Toxicity: Can be toxic if swallowed, inhaled, or absorbed through the skin.[5]

  • Irritation: May cause skin and eye irritation.[5]

It is imperative to consult the specific SDS for each organic solvent used and to conduct a thorough risk assessment before commencing any experimental work.

Conclusion: A Predictive and Practical Approach

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging calculated physicochemical properties, we have predicted its solubility profile, highlighting its preference for nonpolar and polar aprotic solvents. Furthermore, this guide has detailed robust experimental protocols for the accurate determination of its solubility, emphasizing the importance of self-validation and trustworthiness in scientific measurements. The provided diagrams offer clear visual aids to understand the experimental workflow and the theoretical underpinnings of solubility. For researchers and drug development professionals, this guide serves as a foundational resource for making informed decisions regarding solvent selection, formulation development, and the safe handling of this and structurally similar compounds.

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A Technical Guide to the Thermal Stability of 2-(2-Bromophenoxy)pyridine: A Proactive Assessment Framework

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromophenoxy)pyridine is a heterocyclic aromatic ether with potential applications in pharmaceutical and materials science. As with any novel chemical entity entering development, a thorough understanding of its thermal stability is paramount for ensuring safety, defining stable storage conditions, and predicting potential degradation pathways. This guide provides a comprehensive framework for assessing the thermal stability of this compound. In the absence of direct literature data for this specific molecule[1][2], this document establishes a proactive, methodology-focused approach. We will detail the foundational principles of thermal analysis, propose a robust experimental workflow, and discuss the anticipated decomposition behavior based on the compound's constituent chemical moieties. This guide is intended to equip researchers with the necessary tools to generate and interpret critical safety and stability data.

Introduction: The Imperative of Thermal Stability Profiling

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound dictates its viability in nearly every stage of development. From synthesis and purification to formulation and long-term storage, thermal lability can lead to loss of potency, the formation of toxic impurities, and in worst-case scenarios, energetic runaway reactions.[3][4] The presence of a brominated aromatic ring, an ether linkage, and a pyridine heterocycle within the same molecule presents a unique combination of structural features whose collective impact on thermal stability must be experimentally determined.

This guide will focus on two primary, complementary thermal analysis techniques:

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, indicating decomposition, evaporation, or desorption events.[5][6]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions (melting, crystallization) and exothermic or endothermic decomposition events.[5][6]

By combining these techniques, a comprehensive thermal profile can be constructed, providing critical parameters such as onset of decomposition, melting point, and the energy released during decomposition.

Predicted Thermal Behavior Based on Chemical Structure

The thermal decomposition of this compound will likely be initiated at the weakest bond(s) in the molecule. A logical analysis of its structure points to several potential initial steps:

  • C-O Ether Bond Cleavage: The ether linkage between the pyridine and bromophenyl rings is a likely point of initial bond scission. This would generate a 2-pyridoxyl radical and a 2-bromophenyl radical.

  • C-Br Bond Cleavage: The carbon-bromine bond is often susceptible to thermal cleavage, which would yield a 2-phenoxypyridine radical and a bromine radical. The high reactivity of the bromine radical could then initiate a cascade of further decomposition reactions.

  • Pyridine Ring Degradation: While generally stable, the pyridine ring can undergo decomposition at elevated temperatures, often leading to the elimination of smaller molecules like hydrogen cyanide or acetylene.[7]

The presence of bromine is particularly noteworthy. Halogenated compounds can release corrosive and toxic gases like hydrogen bromide (HBr) upon decomposition.[8][9] Therefore, off-gas analysis during thermal experiments is highly recommended.

Hypothesized Initial Decomposition Pathways

G cluster_main This compound cluster_path1 Pathway 1: C-O Cleavage cluster_path2 Pathway 2: C-Br Cleavage Start This compound P1_Rad1 2-Pyridoxyl Radical Start->P1_Rad1 Δ P1_Rad2 2-Bromophenyl Radical Start->P1_Rad2 Δ P2_Rad1 2-Phenoxypyridine Radical Start->P2_Rad1 Δ P2_Rad2 Bromine Radical Start->P2_Rad2 Δ Further_Decomp Complex Mixture of Volatile & Solid Products P1_Rad1->Further_Decomp Chain Reactions P1_Rad2->Further_Decomp Chain Reactions P2_Rad1->Further_Decomp Chain Reactions P2_Rad2->Further_Decomp Chain Reactions (+ HBr formation)

Caption: Hypothesized initial decomposition pathways for this compound.

Experimental Workflow for Thermal Stability Assessment

A systematic, multi-stage approach is essential for a thorough and reliable assessment. The following workflow is designed to move from initial screening to a more detailed characterization.

Caption: Experimental workflow for thermal stability characterization.

Part 1: Initial Screening by TGA and DSC

Objective: To quickly determine the onset of decomposition and identify major thermal events like melting and exothermic activity.

Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Place 3-5 mg of this compound into a standard aluminum or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min to maintain an inert atmosphere.

    • Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs.

    • Note the temperature of maximum decomposition rate from the derivative (DTG) curve.

    • Record the final residual mass at 500°C.

Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow signal.[6]

  • Experimental Conditions:

    • Purge Gas: Nitrogen (N₂) at 50 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp from 30°C to a temperature approximately 50°C above the TGA decomposition onset at a rate of 10°C/min.

  • Data Analysis:

    • Identify any endothermic peaks, noting the onset and peak temperatures. A sharp endotherm is likely the melting point (Tm).

    • Identify any exothermic peaks. Note the onset temperature, peak temperature, and integrate the peak to determine the enthalpy of decomposition (ΔHd in J/g). A sharp, significant exotherm indicates a potentially hazardous energetic decomposition.[4]

Part 2: Advanced Characterization (If Warranted)

If the initial screening reveals a significant exotherm or decomposition at a relatively low temperature, further investigation is required.

Kinetic Analysis: Performing the TGA experiment at multiple heating rates (e.g., 5, 10, 15, and 20°C/min) allows for the calculation of activation energy (Ea) for the decomposition process using model-free kinetics methods like the Kissinger-Akahira-Sunose (KAS) method.[10] Higher activation energy generally implies lower reactivity at a given temperature.

Isothermal TGA: Holding the sample at a constant temperature below the decomposition onset for an extended period (e.g., 24 hours) can reveal slow degradation that may not be apparent in a dynamic ramp experiment. This is crucial for determining long-term storage stability.

Data Interpretation and Risk Assessment

The data gathered from these experiments must be synthesized to form a coherent stability profile.

ParameterMethodSignificanceExample Interpretation
Melting Point (Tm) DSCPurity indicator, defines physical stateA sharp melting peak at 115°C suggests a pure, crystalline solid.
Decomposition Onset (Td) TGAUpper limit for short-term thermal stabilityTd (5% mass loss) at 220°C indicates the material is stable to this temperature under N₂.
Decomposition Enthalpy (ΔHd) DSCMeasure of the energy released during decompositionA ΔHd > 200 J/g is a strong indicator of a high-energy decomposition.
Residual Mass TGAIndicates formation of non-volatile products (char)A high residual mass suggests a complex decomposition with polymerization or charring.
Activation Energy (Ea) Multi-rate TGAPredicts reaction rate's temperature dependenceA low Ea suggests that the decomposition rate will increase significantly with small temperature increases.

Causality in Experimental Design:

  • Why an inert atmosphere? Using nitrogen prevents oxidative decomposition, which is often more complex and occurs at lower temperatures. This allows for the assessment of the molecule's intrinsic thermal stability.

  • Why hermetic pans in DSC? This ensures that the measured heat flow corresponds to decomposition reactions, not simply the endotherm of vaporization. It is a self-validating step to ensure the energy measured is from chemical change.[6]

  • Why multiple heating rates? The onset temperature of decomposition is kinetically controlled and will shift to higher temperatures with faster heating rates. Using multiple rates allows for extrapolation to process-relevant conditions and calculation of kinetic parameters that are independent of the heating rate.[10]

Conclusion and Recommendations

A comprehensive thermal analysis is a non-negotiable step in the development of this compound. The proposed workflow, beginning with TGA and DSC screening, provides a robust foundation for understanding its thermal behavior. The key deliverables from this assessment are the melting point, the onset temperature of decomposition, and the energy released during decomposition.

Key Recommendations:

  • Always perform initial screening using both TGA and DSC to capture both mass loss and energetic events.

  • If any exothermic activity is detected, further analysis using techniques like Accelerating Rate Calorimetry (ARC) should be considered to evaluate the potential for thermal runaway.[3]

  • Couple TGA with off-gas analysis (e.g., TGA-FTIR or TGA-MS) to identify decomposition products, particularly looking for HBr.

  • The determined thermal stability data should be used to define safe operating limits for synthesis, drying, and storage, ensuring that process temperatures remain well below the onset of decomposition.

By following this structured, evidence-based approach, researchers can confidently characterize the thermal stability of this compound, mitigating risks and ensuring the safe and effective development of this promising compound.

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The Synthesis of 2-(Phenoxy)pyridine: A Technical Guide to its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(phenoxy)pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its unique electronic properties and conformational flexibility. Its synthesis has been a subject of considerable interest, evolving from harsh, classical methods to sophisticated, mild, and highly versatile catalytic protocols. This in-depth technical guide provides a comprehensive overview of the discovery and history of 2-(phenoxy)pyridine synthesis, with a focus on the core chemical transformations that have enabled its widespread application. We will delve into the mechanistic underpinnings of these reactions, the causal relationships behind experimental choices, and provide detailed, field-proven protocols for their execution.

The Dawn of Aryl Ether Synthesis: The Ullmann Condensation

The earliest forays into the synthesis of diaryl ethers, including 2-(phenoxy)pyridine, were dominated by the Ullmann condensation, a reaction first reported by Fritz Ullmann in 1905.[1] This classical method involves the copper-promoted reaction of an aryl halide with a phenol in the presence of a base, typically at high temperatures.[2]

The Classical Ullmann Reaction: A Brute-Force Approach

The traditional Ullmann condensation for the synthesis of 2-(phenoxy)pyridine would typically involve the reaction of 2-chloropyridine or 2-bromopyridine with phenol. These early procedures were characterized by their demanding reaction conditions, often requiring temperatures in excess of 200°C and the use of stoichiometric amounts of copper powder or bronze.[2] The high temperatures were necessary to overcome the activation energy barrier for the C-O bond formation.

Causality Behind Experimental Choices:

  • High Temperatures: The kinetic inertness of aryl halides towards nucleophilic attack necessitates high thermal energy to drive the reaction forward.

  • Stoichiometric Copper: The active copper species is generated in situ from the bulk metal, and the reaction often proceeds on the surface of the copper particles. A large excess was often required to ensure a sufficient concentration of the active catalyst.

  • Polar, High-Boiling Solvents: Solvents like nitrobenzene or dimethylformamide (DMF) were chosen for their ability to dissolve the reactants and withstand the high reaction temperatures.[2]

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation has been a subject of debate for many years, with both radical and ionic pathways proposed.[3] The currently accepted mechanism for the copper-catalyzed C-O coupling reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism Cu(I)X Cu(I)X Oxidative_Addition Oxidative Addition Cu(I)X->Oxidative_Addition Ar-X Ar-X (e.g., 2-chloropyridine) Ar-X->Oxidative_Addition Phenol Ar'-OH (Phenol) Phenoxide Ar'-O⁻ Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide Cu(III)_Intermediate Ar-Cu(III)(OAr')X Phenoxide->Cu(III)_Intermediate Ligand Exchange Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Product Ar-OAr' (2-phenoxypyridine) Reductive_Elimination->Product

Figure 1: Proposed catalytic cycle for the Ullmann condensation.

Modern Advancements in Ullmann-Type Couplings

The harsh conditions of the classical Ullmann reaction limited its substrate scope and functional group tolerance. The latter half of the 20th century and the early 21st century saw significant advancements in copper-catalyzed C-O coupling reactions, driven by the development of new catalyst systems.

The Role of Ligands: The introduction of chelating ligands, such as diamines and amino acids, was a major breakthrough. These ligands stabilize the copper catalyst, increasing its solubility and reactivity, which allows the reaction to proceed at much lower temperatures (often below 100°C) and with catalytic amounts of copper.[2][4]

Ligand TypeExampleKey Advantages
DiaminesN,N'-Dimethylethylenediamine (DMEDA)Readily available, effective for a range of substrates.
Amino AcidsL-ProlineEnables milder reaction conditions, often water-tolerant.
OxalamidesN,N′-bis(2-phenylphenyl) oxalamide (BPPO)Allows for very low catalyst loadings (0.2–2 mol %).[4]
Experimental Protocol: A Modern Ullmann Synthesis of 2-(Phenoxy)pyridine

This protocol is a representative example of a modern, ligand-accelerated Ullmann condensation.

Materials:

  • 2-Bromopyridine (1.0 mmol, 158 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromopyridine, phenol, CuI, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and DMEDA via syringe.

  • Seal the tube and heat the reaction mixture at 110°C for 24 hours with vigorous stirring.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-(phenoxy)pyridine.

The Palladium Revolution: Buchwald-Hartwig C-O Coupling

The late 20th century witnessed a paradigm shift in cross-coupling chemistry with the development of palladium-catalyzed reactions. While initially focused on C-N bond formation (the Buchwald-Hartwig amination), this methodology was quickly extended to the synthesis of diaryl ethers, providing a powerful and versatile alternative to the Ullmann condensation.[5][6]

The Advent of a Milder Approach

The publications of Stephen L. Buchwald and John F. Hartwig in the mid-to-late 1990s laid the foundation for a new era of C-O bond formation.[6] These palladium-catalyzed reactions offered several advantages over the traditional copper-based methods, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[5]

Causality Behind Experimental Choices:

  • Palladium Catalysts: Palladium(0) complexes are highly effective at undergoing oxidative addition to aryl halides, a key step in the catalytic cycle.

  • Bulky, Electron-Rich Phosphine Ligands: The development of specialized phosphine ligands was crucial to the success of the Buchwald-Hartwig reaction. These ligands facilitate both the oxidative addition and the final reductive elimination steps, and their steric bulk can prevent catalyst deactivation.

  • Weak Bases: Unlike the strong bases often required in Ullmann-type reactions, Buchwald-Hartwig C-O couplings can often be performed with weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are compatible with a wider range of functional groups.[7]

Mechanism of the Buchwald-Hartwig C-O Coupling

The catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis is well-established and proceeds through a series of well-defined steps involving a Pd(0)/Pd(II) redox couple.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)Lₙ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex LₙPd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Ar'-O⁻) Pd(II)_Complex->Ligand_Exchange Pd(II)_Alkoxide_Complex LₙPd(II)(Ar)(OAr') Ligand_Exchange->Pd(II)_Alkoxide_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkoxide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-O-Ar' Reductive_Elimination->Product Base Base Phenoxide Ar'-O⁻ Base->Phenoxide Phenol Ar'-OH Phenol->Phenoxide Deprotonation Phenoxide->Ligand_Exchange

Sources

Methodological & Application

Strategic Synthesis of 2-Arylphenoxypyridines via Suzuki-Miyaura Coupling with 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides a detailed technical overview and robust protocols for the application of 2-(2-Bromophenoxy)pyridine as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The resulting 2-phenoxypyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of therapeutic agents, from kinase inhibitors to antithrombotic drugs.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecules and novel chemical entities.

The Suzuki-Miyaura Reaction: A Cornerstone of Modern Synthesis

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a powerful and widely adopted method for forming carbon-carbon bonds.[4] The reaction typically involves the cross-coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5] Its popularity in both academic and industrial settings stems from its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-based byproducts.[6]

When applied to heteroaromatic systems, such as the coupling of this compound, the reaction provides direct access to complex biaryl and heteroaryl structures that are central to many biologically active molecules.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a new Pd(II) complex. The rate of this step is often influenced by the electron density of the halide and the steric and electronic properties of the phosphine ligands on the palladium catalyst.[10]

  • Transmetalation: This is the ligand exchange step. The boronic acid, activated by a base, transfers its organic group (the aryl or heteroaryl moiety) to the Pd(II) complex, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[4][11]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][9]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regenerated  Catalyst Product Ar-R (Final Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base Borate [R-B(OH)₃]⁻ BoronicAcid->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Design: Key Parameters for Success

Coupling reactions involving electron-rich heteroaryl halides like 2-bromopyridines can be challenging.[12] The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, careful selection of the catalyst system and reaction conditions is paramount for achieving high yields.

  • Palladium Pre-catalyst: While many Pd sources can be effective, common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[8][13] For challenging couplings, pre-catalysts that readily form the active Pd(0) species are preferred.

  • Ligands: The choice of phosphine ligand is critical. Electron-rich and bulky phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., SPhos, RuPhos), can accelerate both the oxidative addition and reductive elimination steps, leading to improved reaction rates and yields.[6][10] For many standard transformations, Pd(dppf)Cl₂ is also a reliable catalyst system.[14]

  • Base: The base activates the boronic acid for transmetalation. Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice for many substrates.[15] For less reactive systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to accelerate the reaction.[10][16]

  • Solvent: The choice of solvent depends on the solubility of the reagents and the reaction temperature. Aprotic polar solvents are often used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common, often with the addition of water to create a biphasic system that helps dissolve the inorganic base.[4][17]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane)

  • Water (Degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., Toluene, approx. 0.1 M concentration relative to the halide) followed by degassed water (typically 10-25% of the organic solvent volume).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the Suzuki coupling of this compound derivatives with various boronic acids, illustrating the versatility of the method.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/H₂O10018~85%Adapted from[16]
2-BromopyridineArylboronic esterPd₂(dba)₃ (1.5%) / P(t-Bu)₃ (4.5%)KF (3.0)Dioxane801274-82%[13]
2-Bromopyridine6-MeO-pyridyl-2-boronatePd₂(dba)₃ (1.0%) / Ligand (3.0%)KF (3.0)Dioxane110Varies74%[18]
5-Br-2-Me-pyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5%)K₃PO₄ (2.0)Dioxane/H₂O901265-92%[8]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of catalyst or a more active pre-catalyst/ligand system.[10] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature.
Protodeboronation Presence of excess water or acidic impurities; Prolonged reaction time at high temperature.Ensure reagents and solvents are dry (if required by the specific protocol). Use a milder base or shorter reaction time. Consider using boronic esters, which can be more stable.[19]
Formation of Homocoupling Product Oxygen contamination leading to reductive elimination of the boronic acid.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Difficulty in Purification Residual palladium catalyst or ligands.Filter the crude product through a pad of Celite or silica gel before chromatography. Consider using a palladium scavenger resin.

Applications in Drug Discovery

The 2-phenoxypyridine core structure synthesized through this methodology is a key pharmacophore in numerous developmental and approved drugs. Its unique geometry and electronic properties allow it to participate in crucial binding interactions with biological targets.[3] Examples include:

  • Kinase Inhibitors: Many compounds targeting kinases like c-Met and Flt-3 in oncology incorporate this scaffold.[1]

  • Antithrombotic Agents: Derivatives have been developed as P2Y₁ antagonists for the prevention of blood clots.[2]

  • Antimicrobial and Anticancer Agents: The pyridine scaffold is broadly recognized for its potential in developing new antibacterial, antimalarial, and anticancer therapies.[20]

The ability to efficiently synthesize a diverse library of 2-arylphenoxypyridines using the Suzuki-Miyaura coupling makes it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.[21]

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Zheng, P., et al. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Available at: [Link]

  • Vale, J. A., & Sweeney, J. B. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. Available at: [Link]

  • He, W., et al. (2012). Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Ikram, M., et al. (2013). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Available at: [Link]

  • Rao, X., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Asghar, M. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Kim, H., & Lee, P. H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

  • Mambanda, A., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

Sources

Application Notes & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-(phenoxy)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Arylamines are a ubiquitous structural motif in a vast array of biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the construction of these crucial bonds, largely superseding classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2][3] This reaction facilitates the coupling of amines with aryl halides, offering a broad functional group tolerance and high efficiency.[1][4]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-(2-Bromophenoxy)pyridine. This substrate is a key intermediate in the synthesis of dibenzo[b,f][1][5]oxazepine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antidepressant and antibacterial properties.[6][7][8] The protocol detailed herein is designed for researchers and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-X)L_n Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination (R2NH) Pd(II)_Complex->Ligand_Exchange + R2NH Amine_Complex Amine-Pd(II) Complex [Ar-Pd(II)-NHR2]L_n+ X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation + Base - Base-H+ X- Amido_Complex Amido-Pd(II) Complex (Ar-Pd(II)-NR2)L_n Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Product (Ar-NR2) Reductive_Elimination->Product Pd(II)_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Reduction Reduction Pd(II)_precatalyst->Reduction + Ligand/Amine Reduction->Pd(0)L_n

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst.[2][9] This is followed by coordination of the amine to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine. Optimization of reaction conditions may be necessary for different amine coupling partners.

Materials and Reagents
  • This compound

  • Primary or secondary amine (e.g., Aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Argon or nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, diethyl ether, brine)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Reaction Setup and Procedure
  • Inert Atmosphere: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). The reaction must be carried out under an inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligand.[10]

  • Reagent Charging: To a Schlenk flask, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., BINAP, 0.04 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degassing: The reaction mixture should be degassed by bubbling argon or nitrogen through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: The mixture is then heated to 80-100 °C with vigorous stirring.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.[10]

  • Workup: Upon completion, the reaction is cooled to room temperature. Diethyl ether or ethyl acetate is added to dilute the mixture.

  • Extraction: The organic layer is washed with water and then with brine.[10] The layers are separated, and the aqueous layer is back-extracted with the organic solvent.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[10]

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Key Reaction Parameters
ParameterRecommended ConditionRationale and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[5][9]
Ligand BINAP, XPhos, BrettPhosThe choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps.[1][11] For primary amines, ligands like BrettPhos can be particularly effective.[2][11]
Base NaOtBu, KOtBu, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[12] Sodium tert-butoxide is commonly used.[13] For base-sensitive substrates, weaker bases like cesium carbonate may be employed, though this may require higher temperatures.[13][14]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene and dioxane are frequently used due to their ability to dissolve the reactants and their suitable boiling points.[5][12]
Temperature 80-100 °CThe reaction temperature often needs to be elevated to drive the reaction to completion.[5]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Inappropriate ligand or baseEnsure all reagents are pure and the solvent is anhydrous. Use fresh catalyst and ligand. Screen different ligands and bases. Increase reaction temperature or time.
Side Product Formation (e.g., Hydrodehalogenation) Base-promoted side reactionUse a weaker or less sterically hindered base.[13] Optimize the reaction temperature, as higher temperatures can promote side reactions.[13]
Decomposition of Starting Material Base-sensitive functional groupsEmploy a weaker base such as K₃PO₄ or Cs₂CO₃.[5]

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. The protocol outlined in this application note provides a solid foundation for the successful amination of this compound, a key precursor for medicinally important dibenzo[b,f][1][5]oxazepine scaffolds. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and adapt this methodology for a wide range of amine nucleophiles, accelerating the discovery and development of novel chemical entities.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Painuly, D., Mullemwar, S. Y., Rabanal, M. E., Singhal, R., & Nagpure, I. M. (2025). Synthetic pathway for synthesis of dibenz-[b,f][1][5]-oxazepine derivatives (MJ1 - MJ12). Russian Journal of Bioorganic Chemistry+. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Wang, Q., et al. (2023). Synthesis of tetracyclic dibenzo[b,f][1][5]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation. RSC Publishing. [Link]

  • Zaware, N., & Ohlmeyer, M. (2025). Recent advances in dibenzo[b,f][1][5]oxazepine synthesis. ResearchGate. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). organic-chemistry.org. [Link]

  • Buchwald-Hartwig Amination. Online Organic Chemistry Tutor. [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • One-Pot Synthesis of Chiral Tetracyclic Dibenzo[b,f][1][5]oxazepine-Fused 1,2-Dihydropyridines (DHPs) under Metal-Free Conditions. (2018). The Journal of Organic Chemistry, 83(13), 7473-7481. [Link]

  • Conditions for a selective Buchwald-Hartwig amination? (2012). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]

Sources

Application Notes & Protocols: 2-(2-Bromophenoxy)pyridine as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl ether linkage is a cornerstone of many biologically active molecules. Within this structural class, 2-(2-Bromophenoxy)pyridine stands out as a highly valuable and versatile precursor for the synthesis of complex heterocyclic systems of significant pharmaceutical interest. Its unique arrangement—a pyridine ring linked via an ether bridge to a brominated phenyl ring—provides two distinct and orthogonally reactive sites. This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of this precursor, focusing on its application in the synthesis of the dibenz[b,f][1][2]oxazepine scaffold, a core component of several antipsychotic drugs. We will explore the underlying chemical principles, compare key synthetic methodologies, and provide a detailed protocol for a pivotal transformation.

Introduction: The Strategic Importance of the this compound Scaffold

Pyridine and its derivatives are ubiquitous in medicinal chemistry, prized for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as stable aromatic scaffolds.[3] The combination of a pyridine ring with a bromophenyl group via an ether linkage, as seen in this compound, creates a precursor with immense potential. The bromine atom serves as a classical handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This functionality is critical for constructing complex molecular architectures.

A prime application for this precursor is in the synthesis of tricyclic systems like dibenz[b,f][1][2]oxazepine. This scaffold is the core of important central nervous system (CNS) agents, most notably the atypical antipsychotic drug Loxapine.[4] The synthesis of this seven-membered ring system hinges on the formation of an intramolecular carbon-nitrogen bond, a transformation for which the this compound architecture is ideally suited.

Core Synthetic Strategy: From Diaryl Ether to Tricyclic Heterocycle

The overarching strategy for utilizing this compound derivatives involves a two-stage process. First, an initial intermolecular reaction builds a more complex diaryl ether intermediate. Second, a key intramolecular cyclization reaction forms the central seven-membered oxazepine ring.

The critical step, the intramolecular cyclization, is typically achieved by forming a C-N bond between the nitrogen atom of an amine (or a precursor) and the brominated carbon of the adjacent phenyl ring. Two powerful, transition-metal-catalyzed methods dominate this field: the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Intramolecular Cyclization A This compound Derivative B Functional Group Introduction (e.g., Nitration, Amination) A->B Intermolecular Reaction (e.g., SNAr) C Advanced Diaryl Ether Intermediate (e.g., 2-(2-Bromophenoxy)aniline) B->C Reduction / Modification D Dibenz[b,f][1,4]oxazepine Scaffold C->D C-N Bond Formation

Figure 1: General workflow from the precursor to the target scaffold.

Mechanistic Insight: Catalytic Cycles for Intramolecular C-N Bond Formation

Understanding the catalytic cycles is paramount for experimental design and optimization. While both palladium and copper can achieve the desired transformation, their mechanisms differ significantly.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for forming C-N bonds.[2] The intramolecular variant proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.

Causality in Experimental Design:

  • Catalyst: A Pd(0) source is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial. They stabilize the Pd(0) species, promote oxidative addition, and facilitate the final reductive elimination step. The choice of ligand can dramatically impact reaction efficiency.[5][6]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is required to deprotonate the amine, making it a more potent nucleophile to displace the halide from the palladium center.[7]

G pd0 Pd(0)L_n pd2_complex Pd(II) Complex pd0->pd2_complex Oxidative Addition amide_complex Pd(II)-Amide Complex pd2_complex->amide_complex Amine Coordination & Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Product (Cyclized) amide_complex->product precursor Precursor (Ar-Br) precursor->pd2_complex

Figure 2: Simplified catalytic cycle for intramolecular Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-promoted reaction for forming aryl ethers, thioethers, and amines.[7] While it often requires higher temperatures than its palladium-catalyzed counterpart, modern ligand development has significantly broadened its applicability under milder conditions. The mechanism is thought to involve Cu(I)/Cu(III) intermediates.

Causality in Experimental Design:

  • Catalyst: A Cu(I) source, such as CuI, is typically used.

  • Ligand: Chelating ligands like 1,10-phenanthroline or various amino acids can accelerate the reaction and allow for lower temperatures.[8]

  • Base: A base like K₂CO₃ or Cs₂CO₃ is necessary to deprotonate the amine nucleophile.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are commonly employed to achieve the necessary reaction temperatures.

G cu1 Cu(I)L_n amide_complex Cu(I)-Amide Complex cu1->amide_complex Amine Coordination & Deprotonation (Base) cu3_complex Cu(III) Complex cu3_complex->cu1 Reductive Elimination product Product (Cyclized) cu3_complex->product amide_complex->cu3_complex Oxidative Addition precursor Precursor (Ar-Br) precursor->cu3_complex

Figure 3: Simplified catalytic cycle for intramolecular Ullmann amination.

Comparative Analysis of Cyclization Methodologies

The choice between a Palladium or Copper-catalyzed approach depends on several factors, including substrate tolerance, cost, and desired reaction conditions.

FeaturePalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann CondensationRationale & Insights
Catalyst Cost Higher (Palladium is a precious metal)Lower (Copper is abundant and cheaper)For large-scale industrial synthesis, catalyst cost is a significant driver, favoring copper-based systems.
Reaction Temp. Generally lower (e.g., 80-120 °C)Traditionally higher (>150 °C), though modern ligands can lower thisMilder conditions are preferable for substrates with sensitive functional groups that may degrade at high temperatures.
Ligand Sensitivity Highly dependent on bulky, often air-sensitive phosphine ligandsMore tolerant to air; simpler ligands like 1,10-phenanthroline are often effectiveOperational simplicity can be a factor. Buchwald-Hartwig reactions often require more stringent inert atmosphere techniques.
Substrate Scope Extremely broad; highly tolerant of various functional groupsTraditionally narrower, often requiring activated aryl halides. Modern systems are much improved.Palladium catalysis is often the first choice for complex molecules due to its exceptional functional group tolerance.[2]
Base Strength Often requires strong bases like NaOt-BuCan often be performed with milder bases like K₂CO₃The choice of base can affect ester or other base-labile functional groups present in the molecule.

Detailed Protocol: Synthesis of a Dibenz[b,f][1][2]oxazepine Core Structure

This protocol describes a robust, two-step "telescopic" synthesis adapted from methodologies developed for key starting materials of antipsychotic drugs like Loxapine.[9][10] It involves an initial SNAr reaction to form a diaryl ether, followed by a one-pot reductive cyclization.

Step 1: Intermolecular SNAr Reaction - Synthesis of Methyl 2-(2-nitrophenoxy)benzoate

This step couples a nitrated aryl halide with a methyl salicylate derivative to form the diaryl ether backbone. The nitro group serves as a precursor to the amine required for the subsequent cyclization.

Materials:

  • 2-Fluoro-1-nitrobenzene

  • Methyl 2-hydroxybenzoate (Methyl Salicylate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 2-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the suspension under a nitrogen atmosphere at room temperature for 15 minutes.

  • Add 2-fluoro-1-nitrobenzene (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 90 °C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting crude product, methyl 2-((2-nitrophenyl)thio)benzoate, is often of sufficient purity to be used directly in the next step without further purification.[9]

Step 2: Intramolecular Reductive Amidation - Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-one

This is the key ring-forming step. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the ester carbonyl, forming the central lactam ring of the oxazepine system. Using sodium dithionite allows for a metal-free reduction.[9][10]

Materials:

  • Crude Methyl 2-((2-nitrophenyl)thio)benzoate (from Step 1)

  • Sodium Dithionite (Na₂S₂O₄)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the crude product from Step 1 in anhydrous DMSO.

  • Add sodium dithionite (approx. 4.0 eq) to the solution in portions.

  • Heat the reaction mixture to 90 °C and stir for 24 hours. The reaction involves both the reduction of the nitro group and the subsequent intramolecular lactamization.[9]

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then a small amount of cold ethanol to remove impurities.

  • Dry the solid under vacuum to yield Dibenzo[b,f][1][2]oxazepin-11(10H)-one. The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

This compound and its analogues are powerful precursors in pharmaceutical synthesis, offering a reliable entry point to medicinally relevant scaffolds. The synthesis of the dibenz[b,f][1][2]oxazepine core demonstrates the strategic utility of this precursor, where the bromine atom serves as a handle for intramolecular C-N bond formation. By understanding the mechanistic principles of both modern palladium-catalyzed and classical copper-catalyzed cyclization methods, chemists can make informed decisions to optimize the synthesis of these complex and valuable heterocyclic systems. The provided protocol offers a robust and sustainable pathway to a key pharmaceutical intermediate, highlighting the efficiency of telescopic, multi-reaction sequences in modern drug development.

References

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Application Notes & Protocols: 2-(2-Bromophenoxy)pyridine as a Key Precursor for Advanced Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Frontiers in Materials Science

In the dynamic field of materials science, the design and synthesis of novel organic molecules with tailored photophysical properties are paramount for the advancement of next-generation electronic devices.[1][2][3] Among the vast landscape of organic compounds, 2-(2-Bromophenoxy)pyridine emerges as a versatile and highly valuable precursor for the construction of complex, high-performance materials.[4] Its unique molecular architecture, featuring a reactive bromine atom positioned for intramolecular cyclization or intermolecular cross-coupling reactions, makes it an ideal building block for sophisticated molecular designs.[5][6]

This comprehensive guide delves into the practical application of this compound as a pivotal precursor in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), with a particular focus on the creation of thermally activated delayed fluorescence (TADF) emitters.[7][8][9][10] We will explore the synthetic pathways, provide detailed experimental protocols, and discuss the characterization techniques necessary to harness the full potential of this remarkable molecule. The causality behind experimental choices will be elucidated, offering researchers and drug development professionals a robust framework for their own investigations.

Core Synthesis: Preparation of this compound

The journey towards advanced materials begins with the efficient synthesis of the this compound precursor. The Ullmann condensation, a classic copper-catalyzed reaction for the formation of C-O bonds, is the method of choice for this transformation.[11][12] This reaction provides a reliable and scalable route to the desired product.

Protocol 1: Synthesis of this compound via Ullmann Condensation

Objective: To synthesize this compound from 2-bromopyridine and 2-bromophenol.

Materials:

  • 2-Bromopyridine (1.0 eq)[13][14][15]

  • 2-Bromophenol (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or inert gas (Argon or Nitrogen) supply

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 2-bromophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the addition of 2-bromopyridine (1.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and then with brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[17]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 2-Bromopyridine + 2-Bromophenol + CuI, K₂CO₃, DMF Reaction Ullmann Condensation 120 °C, 24h Reactants->Reaction Heat Workup Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in OLED Materials: Synthesis of a Dibenzo[b,d]furan-Based TADF Emitter

The true potential of this compound is realized when it is utilized as a precursor for advanced functional materials. The bromine atom serves as a handle for intramolecular cyclization via a palladium-catalyzed C-H activation/C-C bond formation to construct a dibenzo[b,d]furan core. This core can then be further functionalized to create a TADF emitter.

Protocol 2: Synthesis of a Dibenzo[b,d]furan-Pyridine Derivative

Objective: To synthesize a dibenzo[b,d]furan-pyridine derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Pivalic acid (PivOH) (0.3 eq)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), PCy₃·HBF₄ (0.1 eq), K₂CO₃ (2.0 eq), and PivOH (0.3 eq).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the tube.

  • Reaction: Seal the tube and heat the mixture at 110 °C for 48 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 to isolate the dibenzo[b,d]furan-pyridine derivative.

From Precursor to Emitter: A Modular Approach

The synthesized dibenzo[b,d]furan-pyridine serves as a core structure that can be further elaborated to introduce donor and acceptor moieties, a key design principle for TADF emitters.[8][9] For instance, the pyridine nitrogen can act as an acceptor unit, and a donor group, such as a carbazole derivative, can be attached to the dibenzo[b,d]furan core via a subsequent coupling reaction.[18][19]

Hypothetical TADF Emitter Structure and Properties
Component Structure Function Expected Photophysical Properties
Acceptor Dibenzo[b,d]furan-pyridineElectron-accepting coreHigh triplet energy (T₁)
Donor Carbazole derivativeElectron-donating moietyHigh highest occupied molecular orbital (HOMO)
Linker C-N bondElectronic couplingSmall singlet-triplet energy gap (ΔEST)

This molecular design aims to achieve a small ΔEST, which is crucial for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, the defining characteristic of TADF.[20]

TADF Mechanism Diagram

TADF_Mechanism cluster_energy Energy Levels S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence T1->S1 RISC

Caption: Energy level diagram illustrating the TADF mechanism.

Device Fabrication and Characterization

The final step is to incorporate the newly synthesized TADF emitter into an OLED device to evaluate its performance.

Protocol 3: Fabrication of a Multilayer OLED Device

Objective: To fabricate and test an OLED device using the synthesized TADF emitter.

Device Structure: ITO / HTL / EML / HBL / ETL / LiF / Al

  • ITO: Indium tin oxide (Anode)

  • HTL: Hole transport layer

  • EML: Emissive layer (TADF emitter doped in a host material)

  • HBL: Hole blocking layer[21]

  • ETL: Electron transport layer

  • LiF: Lithium fluoride (Electron injection layer)

  • Al: Aluminum (Cathode)

Fabrication Process:

  • Substrate Cleaning: Thoroughly clean the patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Organic Layer Deposition: Deposit the organic layers (HTL, EML, HBL, ETL) sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The EML consists of the synthesized TADF emitter co-evaporated with a suitable host material.

  • Cathode Deposition: Subsequently, deposit the LiF and Al layers without breaking the vacuum to form the cathode.

Characterization: The performance of the fabricated OLED device is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum.

Expected OLED Performance Data
Parameter Expected Value
Turn-on Voltage < 3.0 V
Maximum Luminance > 10,000 cd/m²
Maximum EQE > 20%[22]
CIE Coordinates Blue to Green region
Efficiency Roll-off Low at high brightness

Conclusion and Future Outlook

This compound has been demonstrated as a highly promising and versatile precursor for the synthesis of advanced materials in organic electronics. Its strategic design allows for the construction of complex molecular architectures, such as dibenzo[b,d]furan-based TADF emitters, which are at the forefront of OLED technology. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast potential of this molecule and its derivatives. Future research directions could involve the synthesis of novel polymers for applications in organic photovoltaics or the development of new catalysts for more efficient C-H activation reactions. The continued exploration of such fundamental building blocks will undoubtedly pave the way for the next generation of high-performance organic electronic devices.

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Introduction: The Strategic Value of the 2-(2-Bromophenoxy)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Bioactive Molecules from 2-(2-Bromophenoxy)pyridine

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic pathways available and the diversity of the molecules that can be accessed. This compound is a privileged starting scaffold, embodying a diaryl ether linkage that combines the electronic properties of a pyridine ring with the reactive potential of an aryl bromide. This combination is particularly powerful for the synthesis of tricyclic heterocyclic systems, most notably the dibenzo[b,f][1][2]oxazepine (DBO) core. DBO derivatives are of significant pharmaceutical interest due to their wide range of pharmacological activities, including antidepressant, antipsychotic, and analgesic properties.[1][3]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into the synthesis of complex bioactive molecules from this compound. We will explore the primary transition-metal-catalyzed methodologies, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Overview of Synthetic Transformations

The strategic positioning of the bromine atom ortho to the ether linkage and the presence of the pyridine nitrogen atom in this compound allows for a variety of intramolecular cyclization strategies. The primary methods involve forming a new carbon-nitrogen (C-N) or carbon-carbon (C-C) bond, predominantly through palladium or copper catalysis.

Synthetic_Pathways A This compound B Dibenzo[b,f][1,4]oxazepine (DBO) (Bioactive Core) A->B Intramolecular Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) A->B Intramolecular Ullmann Condensation (Cu-catalyzed C-N coupling) C 2-Aryl-(2-phenoxypyridine) Derivatives A->C Suzuki-Miyaura Coupling (Pd-catalyzed C-C coupling)

Caption: Key synthetic routes from this compound.

Protocol I: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[4] Its intramolecular application on a molecule like this compound, by introducing an amino group on the pyridine ring, is a highly efficient method for constructing the DBO core. The reaction's success hinges on the precise selection of a palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and a suitable base.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The coordinated amine then displaces the bromide, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; it must stabilize the palladium center, promote oxidative addition, and facilitate the challenging reductive elimination step to form the seven-membered ring.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-Br pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_amine_complex [Ar-Pd(II)(L_n)(R2NH)]+ Br- pd_complex->pd_amine_complex + R2NH amine_coordination Amine Coordination pd_amido Ar-Pd(II)(L_n)-NR2 pd_amine_complex->pd_amido - H-Base+ Br- deprotonation Base (Deprotonation) pd_amido->pd0 product Ar-NR2 (Product) pd_amido->product reductive_elimination Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N coupling.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures for the amination of 2-bromopyridines.[5][6]

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add 2-(2-Bromophenoxy)-X-aminopyridine (1.0 equiv.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%).

    • Scientist's Insight: The use of a Schlenk line or a glovebox is non-negotiable. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, inhibiting or killing the reaction.

  • Addition of Reagents:

    • Add the base, typically sodium tert-butoxide (NaOtBu, 1.5-2.5 equiv.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration) via syringe.

    • Scientist's Insight: NaOtBu is a strong, non-nucleophilic base ideal for generating the palladium-amido complex without competing side reactions.[7] The solvent must be anhydrous as water can hydrolyze the base and interfere with the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup and Purification:

    • Cool the mixture to room temperature and quench by adding diethyl ether or ethyl acetate.

    • Wash the organic mixture with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data Summary: Conditions for Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ (1.8)(±)-BINAP (3.5)NaOtBu (2.5)Toluene8060-95[6]
Pd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.0)Dioxane10070-98[7]
Pd(OAc)₂ (1.5)RuPhos (3.0)NaOtBu (2.0)Toluene11065-90[8]

Protocol II: Copper-Catalyzed Intramolecular Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N and C-O bonds.[9][10] While often requiring harsher conditions than palladium-catalyzed reactions (e.g., higher temperatures, polar aprotic solvents), it remains a valuable and cost-effective alternative, particularly for large-scale synthesis.[11][12]

Mechanistic Insight: The reaction is believed to proceed via the oxidative addition of the aryl halide to a Cu(I) species. This is followed by coordination of the amine and subsequent reductive elimination to form the C-N bond.[10] The use of ligands, such as 1,2-diamines, can significantly improve reaction rates and yields by stabilizing the copper intermediates, allowing for milder conditions.[13]

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • In a sealable reaction tube, combine 2-(2-Bromophenoxy)-X-aminopyridine (1.0 equiv.), Copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

    • Scientist's Insight: Cesium carbonate is often a more effective base than potassium carbonate due to its higher solubility in organic solvents, but it is also more expensive.

  • Addition of Solvent:

    • Add a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

    • Seal the tube and stir the mixture.

  • Reaction Execution:

    • Heat the reaction to a high temperature (typically 120-180 °C). Microwave irradiation can also be employed to accelerate the reaction.[14]

    • Monitor the reaction for completion using TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove copper salts.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Protocol III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While the previous protocols focus on intramolecular cyclization to form the DBO core, the aryl bromide of this compound is also a handle for C-C bond formation via the Suzuki-Miyaura coupling. This allows for the synthesis of 2-aryl-(2-phenoxypyridine) derivatives, which can be further elaborated or tested for biological activity themselves.[15][16]

Mechanistic Insight: The Suzuki coupling involves a catalytic cycle of oxidative addition of the aryl bromide to Pd(0), transmetalation of the aryl group from a boronic acid or ester to the palladium center, and reductive elimination to form the new biaryl C-C bond.[17] The base is crucial for activating the boronic acid for the transmetalation step.[18]

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base in Flask B Evacuate & Backfill with Inert Gas (3x) A->B C Add Anhydrous, Degassed Solvent B->C D Heat to Target Temp with Stirring C->D E Monitor by TLC / LC-MS D->E F Cool & Quench E->F G Aqueous Wash (e.g., Brine) F->G H Dry Organic Layer (e.g., MgSO4) G->H I Concentrate (Rotary Evaporator) H->I J Purify (Column Chromatography) I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

This protocol is a general method for the Suzuki coupling of 2-bromopyridines.[19][20]

  • Reaction Setup (Inert Atmosphere):

    • In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Addition of Solvents:

    • Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O in a 4:1 to 10:1 ratio).

    • Scientist's Insight: The presence of water can be beneficial or even necessary for the Suzuki reaction, as it helps to dissolve the inorganic base and facilitate the transmetalation step.[18]

  • Reaction Execution:

    • Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup and Purification:

    • Follow the general workup and purification procedure described in Protocol I (steps 4a-4c).

Characterization of Bioactive Products

Confirmation of the successful synthesis of the target molecules is achieved through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts indicating the formation of the new C-N or C-C bonds and the overall scaffold.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can give the exact mass to several decimal places.

  • Infrared (IR) Spectroscopy: Used to identify the presence or absence of key functional groups. For example, in the synthesis of DBOs from an amino-precursor, the disappearance of the N-H stretch from the starting material is a key indicator of successful cyclization.

Conclusion

This compound is a demonstrably versatile and powerful precursor for the synthesis of high-value bioactive molecules. Through well-established and robust transition-metal-catalyzed reactions such as the Buchwald-Hartwig amination, Ullmann condensation, and Suzuki-Miyaura coupling, researchers can readily access complex scaffolds like dibenzo[b,f][1][2]oxazepines and substituted biaryls. The choice of methodology—palladium versus copper, the specific ligand and base—allows for fine-tuning of the reaction conditions to optimize yield and purity. The protocols and insights provided in this guide are intended to empower scientists to effectively and efficiently utilize this strategic building block in their drug discovery and development programs.

References

  • Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. (2015). ResearchGate. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett. [Link]

  • Synthetic pathway for synthesis of dibenz-[b,f][1][2]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. [Link]

  • Selected bioactive dibenzo[b,f][1][2]oxazepine motif. ResearchGate. [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. University of Babylon. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Diversity-Oriented Synthesis of Benzo[f][1][2]oxazepine-, 2H-Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions. (2023). Journal of Organic Chemistry. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). National Institutes of Health. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2020). National Institutes of Health. [Link]

  • Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Current Topics in Medicinal Chemistry. [Link]

  • Ullmann Reaction. BYJU'S. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. [Link]

  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). National Institutes of Health. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Suzuki Coupling Mechanism and Applications. (2018). YouTube. [Link]

Sources

Application Notes and Protocols for the Negishi Coupling of 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Negishi Coupling in Complex Molecule Synthesis

The Negishi cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Developed by Nobel laureate Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide or triflate has become an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry.[3] Its broad substrate scope and the mild reaction conditions often employed make it superior to other cross-coupling methods when dealing with sensitive functional groups.[3] This application note provides a detailed experimental guide for the Negishi coupling of 2-(2-Bromophenoxy)pyridine, a substrate of interest in the development of novel therapeutics and functional materials. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species.[1][4] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The rate of this step is typically influenced by the nature of the halide (I > Br > Cl) and the steric and electronic properties of the ligand on the palladium catalyst.[1]

  • Transmetalation: The organozinc reagent then transfers its organic group to the palladium center, displacing the halide. This step is a key feature of the Negishi coupling, as organozinc reagents are sufficiently reactive to transmetalate efficiently but are generally tolerant of a wide range of functional groups.[3]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Visualizing the Catalytic Cycle

Negishi_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)Ln->Oxidative_Addition Pd(II)_Intermediate L | Ar-Pd(II)-X | L Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R-ZnX') Pd(II)_Intermediate->Transmetalation R-ZnX' Diorganopalladium_Intermediate L | Ar-Pd(II)-R | L Transmetalation->Diorganopalladium_Intermediate ZnX'X Reductive_Elimination Reductive Elimination Diorganopalladium_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Coupled_Product Ar-R Reductive_Elimination->Coupled_Product Organozinc_Preparation start Start: Dry Schlenk Flask under Argon add_aryl_bromide Add Aryl Bromide and Anhydrous THF start->add_aryl_bromide cool_solution Cool to -78 °C (Dry Ice/Acetone Bath) add_aryl_bromide->cool_solution add_nBuLi Slowly Add n-BuLi cool_solution->add_nBuLi stir_lithiation Stir for 30 min at -78 °C add_nBuLi->stir_lithiation add_zncl2 Transfer Aryllithium Solution to ZnCl₂ Slurry at 0 °C stir_lithiation->add_zncl2 prepare_zncl2 Prepare Anhydrous ZnCl₂ in THF (Separate Flask) prepare_zncl2->add_zncl2 warm_to_rt Warm to Room Temperature and Stir for 1 hr add_zncl2->warm_to_rt end Arylzinc Reagent Ready for Use warm_to_rt->end

Sources

Catalyst Selection for Cross-Coupling of 2-(2-Bromophenoxy)pyridine: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Dibenzo[b,f][1][2]oxazepine Core

The compound 2-(2-Bromophenoxy)pyridine is a pivotal precursor in synthetic organic chemistry, primarily valued for its role in constructing the dibenzo[b,f][1][2]oxazepine ring system. This tricyclic heteroaromatic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceuticals. The most direct and elegant method to achieve this transformation is through an intramolecular palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig C-N bond formation.

However, the substrate itself presents unique challenges. The presence of multiple heteroatoms—the pyridine nitrogen and the ether oxygen—can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, achieving high efficiency in both intramolecular (cyclization) and intermolecular (C-C bond formation) couplings requires careful selection of the catalyst system. This guide provides a detailed analysis of catalyst selection, explains the rationale behind experimental choices, and offers robust protocols for researchers in drug development and synthetic chemistry.

The Catalytic System: A Symphony of Four Components

A successful cross-coupling reaction is not merely about the palladium source; it is an optimized interplay of four critical components: the palladium precursor, the ligand, the base, and the solvent. Understanding the function of each is paramount to developing a successful transformation.

  • Palladium Precursor: This is the source of the active Pd(0) catalyst. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). While Pd(OAc)₂ is often cost-effective, it is a Pd(II) source that must be reduced in situ to the active Pd(0) state.[2][3] Pd₂(dba)₃ is a Pd(0) source and is often preferred for more sensitive or challenging reactions.[4]

  • Ligand: The ligand is arguably the most critical component for tuning the reactivity and stability of the palladium catalyst.[5] It modulates the steric and electronic properties of the metal center, influencing the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle.[1][6] For a substrate like this compound, bulky, electron-rich phosphine ligands are typically required to promote the desired coupling.[5][6][7]

  • Base: The base plays a crucial role in both the Buchwald-Hartwig and Suzuki couplings. In C-N couplings, it is required to deprotonate the amine nucleophile, making it more reactive towards the palladium center.[8] In Suzuki couplings, the base activates the organoboron species to facilitate transmetalation.[9] The choice of base (e.g., NaOtBu, K₂CO₃, K₃PO₄) can dramatically affect reaction yield and must be matched to the specific reaction and substrate tolerance.[2]

  • Solvent: The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic, non-polar to polar solvents like toluene, dioxane, and THF are commonly employed. The choice of solvent can influence catalyst stability and reaction kinetics.

Visualizing the Path: The Buchwald-Hartwig Catalytic Cycle

To understand why catalyst selection is so critical, we must first visualize the mechanism. The Buchwald-Hartwig amination follows a well-established catalytic cycle.

Buchwald-Hartwig_Cycle Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amido) Amido Complex Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Product Formation)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the Aryl-Bromine bond of this compound. This is often the rate-determining step.[8] Bulky, electron-rich ligands accelerate this process.[5][6]

  • Amine Coordination & Deprotonation: The amine (in an intramolecular case, the pyridine nitrogen) coordinates to the Pd(II) complex. A base then removes a proton to form a more nucleophilic amido species.

  • Reductive Elimination: The final step where the C-N bond is formed, yielding the desired product and regenerating the Pd(0) catalyst.[1][10] This step is favored by sterically hindered ligands.

Part 1: Intramolecular C-N Coupling (Buchwald-Hartwig Cyclization)

The primary application for this substrate is its cyclization to form the dibenzo[b,f][1][2]oxazepine core. This is an intramolecular Buchwald-Hartwig amination. The challenge here is to favor the intramolecular C-N bond formation over potential intermolecular side reactions.

Catalyst Selection Rationale
  • Ligands: For this transformation, bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are the state-of-the-art. Ligands like XPhos , SPhos , and BrettPhos are highly effective.[10] Their steric bulk promotes the reductive elimination step and helps maintain a monoligated, highly reactive Pd(0) species, which is crucial for efficient catalysis.[6]

  • Palladium Source: A Pd(0) source like Pd₂(dba)₃ is often preferred to bypass the need for an in situ reduction step, leading to more reliable reaction initiation. However, cost-effective Pd(II) sources like Pd(OAc)₂ are also highly effective when paired with the right phosphine ligand, which can also act as a reductant.[2]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this type of amination due to its high basicity and compatibility with aprotic solvents.[2] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for substrates with base-sensitive functional groups, but often require higher temperatures or longer reaction times.

Comparative Catalyst Performance for Intramolecular Cyclization
Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Reference Insight
Pd₂(dba)₃ / XPhosNaOtBuToluene100-110>90XPhos is a highly general and effective ligand for C-N coupling.[6]
Pd(OAc)₂ / SPhosNaOtBuDioxane100>85SPhos provides a good balance of activity and stability.
BrettPhos Pd G3 PrecatalystK₃PO₄t-BuOH100>95Precatalysts offer convenience and high activity, sometimes with weaker bases.[10]
Protocol 1: Intramolecular Buchwald-Hartwig Cyclization

Materials:

  • This compound (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure dibenzo[b,f][1][2]oxazepine.

Part 2: Intermolecular C-C Coupling (Suzuki-Miyaura Reaction)

For derivatization of the this compound scaffold, intermolecular C-C bond formation is a powerful tool. The Suzuki-Miyaura coupling, which couples the aryl bromide with an organoboron species, is the most common and versatile method.[11]

Catalyst Selection Rationale

The key challenge in the Suzuki coupling of pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium center and inhibit catalysis.[12] Therefore, catalyst selection is critical.

  • Ligands: As with C-N coupling, bulky and electron-rich phosphine ligands are essential. They promote the rate-limiting oxidative addition of the C-Br bond and prevent catalyst deactivation.[6][13] Ligands such as SPhos , RuPhos , or N-heterocyclic carbenes (NHCs) like IMes can be highly effective. The use of dialkylbiaryl phosphine ligands has made the coupling of heteroaryl systems more routine.[6]

  • Palladium Source: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective.[4][9] For challenging couplings, pre-formed catalysts that are air- and moisture-stable can offer improved performance and reproducibility.

  • Base: A moderately strong inorganic base is typically used. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices, often used with an aqueous solution to facilitate the dissolution of the base and accelerate transmetalation.[14]

  • Organoboron Reagent: Arylboronic acids are the most common coupling partners, though boronate esters (e.g., pinacol esters) can also be used and sometimes offer greater stability.[11]

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow Figure 2: Workflow for Cross-Coupling Catalyst Selection Start Start: This compound Desired_Bond Desired Bond Formation? Start->Desired_Bond CN_Coupling Intramolecular C-N (Buchwald-Hartwig) Desired_Bond->CN_Coupling C-N CC_Coupling Intermolecular C-C (Suzuki-Miyaura) Desired_Bond->CC_Coupling C-C CN_Catalyst Catalyst System: - Ligand: XPhos / SPhos - Base: NaOtBu - Pd Source: Pd₂(dba)₃ CN_Coupling->CN_Catalyst CC_Catalyst Catalyst System: - Ligand: SPhos / RuPhos - Base: K₂CO₃ / K₃PO₄ - Pd Source: Pd(OAc)₂ CC_Coupling->CC_Catalyst

Caption: A decision-making workflow for selecting the appropriate catalyst system.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the dioxane/water solvent mixture via syringe. The mixture should be degassed by bubbling the inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Conclusion and Future Outlook

The cross-coupling of this compound is a cornerstone transformation for accessing valuable heterocyclic scaffolds. Success hinges on the rational selection of a palladium catalyst system, where bulky, electron-rich phosphine ligands play the starring role. By understanding the function of each component—metal, ligand, base, and solvent—and following robust, well-vetted protocols, researchers can reliably perform both intramolecular cyclizations and intermolecular C-C bond formations. The continued development of more active and stable precatalysts will further expand the scope and applicability of these powerful reactions in both academic and industrial settings.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (2010). National Institutes of Health. Available at: [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2022). Organometallics. Available at: [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. (2010). The Journal of Organic Chemistry. Available at: [Link]

  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry - ResearchGate. (2018). Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (2015). Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (2008). National Institutes of Health. Available at: [Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions - qualitas1998.net. (2012). Available at: [Link]

  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. (2018). Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones - ResearchGate. (2016). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

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Application Notes and Protocols: The Strategic Use of 2-(2-Bromophenoxy)pyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diaryl Ether Moiety as a Privileged Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention. A significant number of potent and selective kinase inhibitors feature a diaryl ether linkage, which serves as a key structural motif for occupying the ATP-binding site. The 2-phenoxypyridine scaffold, in particular, has emerged as a "privileged" structure in medicinal chemistry due to its ability to form crucial hydrogen bonds and engage in favorable hydrophobic interactions within the kinase domain.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-(2-bromophenoxy)pyridine as a versatile starting material for the synthesis of 2-phenoxypyridine-based kinase inhibitors. We will delve into the key synthetic transformations, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices, with a specific focus on the synthesis of c-Jun N-terminal kinase (JNK) inhibitors as a case study.

Core Synthetic Strategies for Elaborating the this compound Scaffold

The bromine atom on the phenoxy ring of this compound offers a reactive handle for the introduction of diverse functionalities through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. The three primary palladium- and copper-catalyzed cross-coupling reactions employed are the Ullmann Condensation, the Buchwald-Hartwig Amination, and the Suzuki-Miyaura Coupling.

Ullmann Condensation: Forging the Diaryl Ether Core

The Ullmann condensation is a classical and reliable method for the formation of diaryl ethers, often employed in the initial synthesis of the 2-phenoxypyridine scaffold itself.[1] While modern methods have been developed, the copper-catalyzed coupling of a phenol with an aryl halide remains a valuable tool in the synthetic chemist's arsenal.

Causality Behind Experimental Choices: The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper.[1] However, the use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve reaction efficiency and allow for lower reaction temperatures. The choice of base is critical to deprotonate the phenol, with potassium carbonate or cesium carbonate being commonly used. Polar aprotic solvents like DMF or DMSO are typically employed to ensure the solubility of the reactants and intermediates.

Experimental Protocol: Representative Ullmann Condensation for Diaryl Ether Formation

  • Materials:

    • 2-Chloropyridine (1.0 equiv)

    • 2-Bromophenol (1.1 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • 1,10-Phenanthroline (0.2 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloropyridine, 2-bromophenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble copper salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functional Groups

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is instrumental in attaching various amines to the 2-bromophenyl ring of our scaffold, enabling the exploration of structure-activity relationships related to hydrogen bonding and salt bridge formation within the kinase active site.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and ligand.[3][4] Electron-rich and sterically hindered phosphine ligands, such as XPhos or RuPhos, are often employed to facilitate the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required for the deprotonation of the amine and regeneration of the active catalyst.[3] The reaction is typically carried out in an inert atmosphere to prevent oxidation of the palladium catalyst.

Experimental Protocol: Representative Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., morpholine) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under a stream of argon, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.

    • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

    • In a separate flask, dissolve this compound, the desired amine, and NaOtBu in anhydrous toluene.

    • Transfer the catalyst solution to the substrate solution via cannula.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling: Building Carbon-Carbon Bonds for Extended Scaffolds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[5] This reaction is particularly useful for introducing aryl, heteroaryl, or alkyl groups at the 2-position of the phenoxy ring, allowing for the extension of the inhibitor into different pockets of the kinase active site.

Causality Behind Experimental Choices: Similar to the Buchwald-Hartwig reaction, the choice of palladium catalyst and ligand is crucial for the Suzuki coupling. Catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. A base, such as potassium carbonate or cesium fluoride, is required to activate the boronic acid or ester for transmetalation to the palladium center. The reaction is often carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Add the 1,4-dioxane/water solvent mixture.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction to 90 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Application in the Synthesis of c-Jun N-Terminal Kinase (JNK) Inhibitors

The 2-phenoxypyridine scaffold has been successfully employed in the development of potent and selective inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are key players in stress-induced signaling pathways and are implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

Structure-Activity Relationship (SAR) Insights

A study on 2-phenoxypyridine-based JNK inhibitors revealed several key SAR insights that can guide the derivatization of the this compound core.

CompoundR1R2JNK1 IC₅₀ (µM)JNK3 IC₅₀ (µM)
1 HH>200.63
2 HCl>200.16
3 MeCl>200.08
4 H4-Fluorophenyl0.440.027

Data adapted from Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.

Key Takeaways from SAR Data:

  • Substitution on the Pyridine Ring: Introducing a chlorine atom at the 5-position of the pyridine ring (R2) significantly enhances JNK3 inhibitory activity (compare compound 1 and 2 ).

  • Substitution on the Pyrazole Ring: N-alkylation of a pyrazole substituent (R1) can further improve potency (compare compound 2 and 3 ).

  • Aryl Substitution: The introduction of an aryl group, such as a 4-fluorophenyl group, via a Suzuki coupling at the 4-position of the pyrazole can lead to a substantial increase in potency for both JNK1 and JNK3 (compound 4 ).

JNK Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor 2-Phenoxypyridine Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of intervention for 2-phenoxypyridine-based inhibitors.

Synthetic Workflow Visualization

Synthesis_Workflow Start This compound Buchwald Buchwald-Hartwig Amination Start->Buchwald Suzuki Suzuki-Miyaura Coupling Start->Suzuki Amine Amine Amine->Buchwald BoronicAcid Boronic Acid / Ester BoronicAcid->Suzuki AmineProduct Amine-Substituted Kinase Inhibitor Buchwald->AmineProduct ArylProduct Aryl-Substituted Kinase Inhibitor Suzuki->ArylProduct

Caption: General synthetic workflows for the derivatization of this compound.

Conclusion

This compound is a highly valuable and strategically important starting material for the synthesis of a diverse range of kinase inhibitors. Its 2-phenoxypyridine core serves as a well-established pharmacophore, while the bromo substituent provides a versatile handle for diversification through robust and reliable cross-coupling methodologies. The protocols and insights provided in this application note offer a solid foundation for researchers to design and synthesize novel kinase inhibitors with potentially improved therapeutic profiles. The successful application of this scaffold in the development of potent JNK inhibitors underscores its significance and potential for future drug discovery endeavors.

References

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]

  • Chen, W. (n.d.). Weimin Chen's research works. The Scripps Research Institute. Retrieved from [Link]

  • Neitz, R. J., et al. (2011). Highly selective c-Jun N-terminal kinase (JNK) 3 inhibitors with in vitro CNS-like pharmacokinetic properties II. Central core replacement. Bioorganic & Medicinal Chemistry Letters, 21(12), 3726-3729. [Link]

  • Kamenecka, T. M. (n.d.). Chemistry: Faculty Directory. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Retrieved from [Link]

  • Graczyk, P. P., et al. (2005). The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorganic & Medicinal Chemistry Letters, 15(21), 4666-4670. [Link]

  • Liu, Y., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry. [Link]

  • Chen, W. (n.d.). Weimin Chen's research works. The Scripps Research Institute. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link]

  • Grienke, U., et al. (2016). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules, 21(8), 1036. [Link]

  • Szostak, M., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry, 53(2), 840-849. [Link]

  • Google Patents. (n.d.). Process for making 2-bromopyridine.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Synarchive. Retrieved from [Link]

  • Buchwald, S. L., et al. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mondal, S. (2022). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de Chimie, 73(2), 246-271. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Hassan, S. S. M., et al. (2013). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Lim, C. S., et al. (2017). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 7(12), 395. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(2-Bromophenoxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-bromophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of diaryl ethers like this compound, a valuable scaffold in medicinal chemistry, is typically achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig C-O coupling. While powerful, these reactions can be sensitive to various parameters, often leading to frustratingly low yields. This guide provides a structured approach to identifying and resolving common issues encountered during your experiments.

Troubleshooting Guide: A Causal Approach

Low or no yield of this compound is a common problem that can often be traced back to a few key experimental variables. This section provides a systematic approach to troubleshooting, focusing on the underlying chemical principles.

Question 1: My reaction is not proceeding, or the yield is very low. Where should I start my investigation?

When faced with a low-yielding reaction, a systematic evaluation of the core components is the most effective approach. The primary suspects are often the catalyst system (metal source and ligand), the base, and the overall reaction environment.

Workflow for Initial Troubleshooting

start Low Yield of this compound catalyst Evaluate Catalyst System start->catalyst base Assess Base and Solvent start->base conditions Review Reaction Conditions start->conditions purification Check Purification Protocol start->purification catalyst_check Is the catalyst active? Is the ligand appropriate? catalyst->catalyst_check base_check Is the base strong enough? Is the solvent anhydrous and degassed? base->base_check conditions_check Is the temperature optimal? Is the reaction time sufficient? conditions->conditions_check purification_check Is the workup quenching the product? Is the chromatography effective? purification->purification_check

Caption: Initial troubleshooting workflow for low yield.

In-depth Analysis of Potential Issues:

Problem Area Potential Cause Underlying Rationale & Suggested Solution
Catalyst System Inactive Catalyst: The copper(I) source for Ullmann reactions may have oxidized to the less active copper(II) state.[1] For Buchwald-Hartwig reactions, the palladium precatalyst may not be efficiently reduced to the active Pd(0) species.[2][3]Solution: Use a fresh, high-purity copper(I) salt (e.g., CuI) for Ullmann reactions.[1] For Buchwald-Hartwig, consider using modern palladacycle precatalysts (e.g., G3 or G4) which form the active LPd(0) more reliably than traditional sources like Pd(OAc)₂.[4]
Inappropriate Ligand: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle.[1] An unsuitable ligand can lead to catalyst decomposition or slow reaction rates.Solution: For Ullmann C-O coupling, ligands like N-methylglycine or 1,10-phenanthroline can be effective.[1][5] For Buchwald-Hartwig C-O coupling, bulky, electron-rich phosphine ligands are often required.[6][7] It is advisable to screen a panel of ligands to identify the optimal one for your specific substrate combination.[4]
Base and Solvent Suboptimal Base: The base plays a critical role in deprotonating the phenol and regenerating the catalyst.[8] An inappropriate base can lead to incomplete reaction or side product formation.Solution: For Ullmann reactions, common bases include K₃PO₄ and Cs₂CO₃.[1] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or KOtBu are frequently used.[4] For base-sensitive substrates, weaker bases like K₂CO₃ can be employed, sometimes requiring higher temperatures.[4][8]
Presence of Water or Oxygen: Protic impurities like water can lead to side reactions such as hydrodehalogenation of the 2-bromophenol.[1] Oxygen can oxidize the catalyst, rendering it inactive.Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] Degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Reaction Conditions Incorrect Temperature: Traditional Ullmann reactions often require high temperatures, while modern ligand-accelerated protocols proceed under milder conditions.[1][9] Buchwald-Hartwig reactions are also temperature-sensitive.Solution: For modern Ullmann protocols, start with temperatures in the range of 80-120 °C.[1] For Buchwald-Hartwig, a similar temperature range is a good starting point.[4] If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Question 2: I am observing significant amounts of side products, such as debrominated starting material and homocoupled products. How can I minimize these?

The formation of side products is a clear indicator of non-optimal reaction conditions. Understanding the pathways that lead to these impurities is key to their suppression.

Common Side Reactions and Mitigation Strategies

Side Product Plausible Cause Proposed Solution
Debrominated 2-bromophenol Hydrodehalogenation: This is often caused by the presence of protic impurities (e.g., water) in the reaction mixture.[1]Action: Rigorously dry all reagents and solvents. Ensure the reaction is set up under a dry, inert atmosphere (e.g., argon or nitrogen).
Biphenyl (from 2-bromophenol homocoupling) Homocoupling: This can be a competing pathway in both Ullmann and Buchwald-Hartwig reactions, particularly at higher catalyst loadings or temperatures.[4][10]Action: Optimize the catalyst loading; often, a lower catalyst concentration can disfavor the homocoupling pathway. Also, carefully control the reaction temperature to avoid excessive rates that may promote side reactions.
Pyridine Homocoupling Similar to above: The pyridine starting material can also undergo homocoupling.Action: The same strategies for minimizing 2-bromophenol homocoupling apply here. Fine-tuning the stoichiometry of the reactants can also be beneficial.

Experimental Protocol: Screening for Optimal Reaction Conditions

To systematically address low yield and side product formation, a Design of Experiments (DoE) approach or a simplified screening of key parameters is recommended.

Step-by-Step Guide for Reaction Optimization:

  • Setup: In an array of reaction vials within a glovebox or under an inert atmosphere, add the 2-bromophenol, 2-chloropyridine (or other pyridine source), and a magnetic stir bar.

  • Variable Addition: To each vial, add a different combination of catalyst, ligand, base, and solvent according to your screening plan.

  • Reaction: Seal the vials and place them in a preheated heating block. Stir for a set amount of time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion to product and the relative amounts of side products.

Visualization of Optimization Workflow

start Start Optimization setup Prepare Reactant Array start->setup variables Vary Catalyst, Ligand, Base, and Solvent setup->variables react Run Reactions in Parallel variables->react analyze Analyze Crude Mixtures (GC-MS or LC-MS) react->analyze evaluate Evaluate Yield and Side Products analyze->evaluate optimal Identify Optimal Conditions evaluate->optimal

Caption: Workflow for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Should I use an Ullmann condensation or a Buchwald-Hartwig C-O coupling for my synthesis?

Both methods are viable for the synthesis of this compound. The choice often depends on the available resources and the specific characteristics of your substrates.

Reaction Type Advantages Disadvantages
Ullmann Condensation - Uses a less expensive copper catalyst.[11] - Can be effective for electron-deficient aryl halides.[9]- Often requires high reaction temperatures.[9] - Can have a reputation for inconsistent yields.[12]
Buchwald-Hartwig C-O Coupling - Generally proceeds under milder conditions.[13] - Often provides higher yields and better functional group tolerance.[6] - A wide variety of effective ligands are commercially available.[2]- Uses a more expensive palladium catalyst. - Ligand selection can be critical and may require screening.[4]

Recommendation: For initial attempts, a modern, ligand-accelerated Ullmann protocol is a cost-effective starting point. If yields are unsatisfactory or if your substrates are particularly sensitive, the Buchwald-Hartwig C-O coupling offers a powerful alternative.

Q2: How critical is the choice of solvent?

The solvent plays a significant role in the solubility of the reagents and the stability of the catalytic species. Polar aprotic solvents are generally preferred for both Ullmann and Buchwald-Hartwig reactions.

  • Commonly Used Solvents: DMF, DMSO, NMP, dioxane, and toluene.[1][13]

  • Rationale: These solvents can dissolve the inorganic bases and the organometallic intermediates, facilitating the reaction.

  • Troubleshooting Tip: If you are experiencing poor solubility of your starting materials or the base, switching to a more polar solvent like DMF or NMP may improve the reaction outcome.

Q3: Can I use 2-fluoropyridine or 2-iodopyridine instead of 2-chloropyridine or 2-bromopyridine?

The reactivity of the aryl halide in cross-coupling reactions generally follows the trend: I > Br > Cl > F.

  • Aryl Iodides: While highly reactive, they can sometimes lead to catalyst inhibition.[2]

  • Aryl Bromides and Chlorides: These are common choices for cross-coupling reactions. Aryl chlorides are less reactive and often require more specialized, electron-rich ligands to achieve good yields.[4]

  • Aryl Fluorides: Generally unreactive in these types of cross-coupling reactions unless the aromatic ring is highly activated by electron-withdrawing groups.

Recommendation: 2-Bromopyridine is a good starting point. If reactivity is an issue, 2-iodopyridine could be considered, though careful optimization of the catalyst system may be necessary.

Q4: How do I purify my final product, this compound?

Purification is a critical step to obtaining your target compound in high purity.

General Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A common work-up procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or a mild aqueous solution to remove the inorganic salts.

  • Extraction: Extract the aqueous layer with an organic solvent to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Chromatography: The crude product is typically purified by flash column chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used to elute the product.[14]

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Synthesis of aryl ethers, methods and reagents related thereto.
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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ResearchGate. [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. PMC. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Cambridge. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Troubleshooting Ullmann Couplint. Reddit. [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]

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  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

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  • A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions. ResearchGate. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromophenoxy)pyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the palladium-catalyzed C-N cross-coupling of 2-(2-bromophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific yet versatile transformation. The methodologies and principles discussed herein are grounded in established literature on Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds.[1][2][3]

Introduction to the Chemistry

The coupling of this compound with a primary or secondary amine is a classic example of a Buchwald-Hartwig amination reaction.[1][2] This transformation is pivotal in medicinal chemistry and materials science for the synthesis of complex molecules containing the 2-phenoxypyridine scaffold, a common motif in pharmacologically active compounds.

The catalytic cycle, in brief, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[1][4][5] Success in this reaction hinges on the careful selection and optimization of the catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when planning a coupling reaction with this compound?

A: The initial and most critical step is the selection of an appropriate palladium precatalyst and phosphine ligand combination. The electronic and steric properties of the ligand are paramount for a successful reaction. For heteroaromatic substrates like this compound, bulky and electron-rich biarylphosphine ligands are often the most effective. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and the final reductive elimination steps.

Q2: Which palladium precatalysts are recommended?

A: While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., G3- or G4-type precatalysts) are generally preferred.[6] These are often more efficient at forming the active LPd(0) catalyst in a clean and controlled manner, leading to more reproducible results.[6]

Q3: How do I choose the right ligand for my amine?

A: The choice of ligand is highly dependent on the nature of the amine coupling partner.[6]

  • For primary amines: Ligands such as BrettPhos are often a good starting point.[6]

  • For secondary amines: RuPhos is a commonly used and effective ligand.[6]

  • For challenging couplings, such as with weakly nucleophilic amines or sterically hindered partners, more specialized ligands like tBuBrettPhos or DavePhos may be necessary.[6]

Q4: What are the most common bases used, and how do I select one?

A: The base plays a crucial role in deprotonating the amine nucleophile. Strong, non-nucleophilic bases are typically employed.

  • Strong bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and often most effective choices.[4][6]

  • Weaker bases: If your substrate contains base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times to achieve full conversion.[4][6]

Q5: Which solvents are suitable for this reaction?

A: Anhydrous, degassed aprotic solvents are essential. Toluene, dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig aminations.[1] The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the overall reaction rate. In some cases, a small amount of water can be beneficial for the reduction of Pd(II) to Pd(0), but this should be carefully controlled.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound coupling.

Problem 1: Low or No Conversion to Product

Possible Causes & Solutions

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently.

    • Solution: Switch to a more reliable palladacycle precatalyst (e.g., a G3 or G4 precatalyst).[6] If using a Pd(II) source like Pd(OAc)₂, ensure your amine has an α-hydrogen or that the phosphine ligand can act as a reductant.[1] Consider a pre-activation step where the palladium source, ligand, and base are stirred together for a short period before adding the substrates.

  • Inappropriate Ligand Choice: The chosen ligand may not be suitable for the specific amine coupling partner.

    • Solution: Consult a ligand selection guide and choose a ligand that is known to be effective for your class of amine (primary, secondary, heteroaromatic, etc.).[6] For challenging substrates, screening a panel of bulky biarylphosphine ligands is often necessary.

  • Incorrect Base Selection or Activity: The base may be too weak, or its physical properties may be hindering the reaction.

    • Solution: For most standard couplings, a strong base like NaOtBu is recommended.[4][6] If using a weaker base like Cs₂CO₃, you may need to increase the reaction temperature. The particle size of solid bases can also be a factor; consider grinding the base before use or adding Celite to prevent clumping and improve surface area.[4]

  • Poor Substrate Reactivity: While aryl bromides are generally good substrates, steric hindrance or electronic effects can reduce reactivity.

    • Solution: For sterically hindered amines or if the reaction is sluggish, increasing the catalyst loading or reaction temperature may be necessary. Ensure your starting materials are pure, as impurities can sometimes inhibit the catalyst.

  • Catalyst Inhibition by the Pyridine Nitrogen: The nitrogen atom of the pyridine ring in your substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Solution: The use of bulky, electron-rich phosphine ligands can help to mitigate this issue by sterically discouraging unproductive coordination of the pyridine nitrogen.

Problem 2: Formation of Side Products

Possible Causes & Solutions

  • Hydrodehalogenation (Protodebromination): You observe the formation of 2-phenoxypyridine instead of your desired coupled product. This occurs when the aryl bromide is reduced.

    • Solution: This side reaction is often promoted by the presence of water or other protic sources. Ensure you are using anhydrous solvents and reagents. Lowering the reaction temperature may also help to suppress this pathway.

  • Homocoupling of the Amine: If you are using a primary amine, you may observe the formation of a diarylamine.

    • Solution: This is often an issue of stoichiometry. Ensure you are using the correct ratio of amine to aryl bromide. In some cases, using a slight excess of the amine can be beneficial.

  • Intramolecular Cyclization: While less common, there is a possibility of an intramolecular reaction involving the phenoxy and pyridine moieties under certain conditions.

    • Solution: Carefully control the reaction temperature. If you suspect an intramolecular side reaction, consider using a milder base or a different solvent system.

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Screening
ComponentRecommendationRationale
Palladium Precatalyst G3- or G4-type PalladacycleEfficient and reliable formation of the active Pd(0) catalyst.
Ligand BrettPhos (for primary amines), RuPhos (for secondary amines)Proven effectiveness for a wide range of amine coupling partners.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases that are highly effective in these couplings.
Solvent Anhydrous, degassed Toluene or DioxaneCommon, effective solvents for Buchwald-Hartwig aminations.
Temperature 80-110 °CA good starting range for most couplings; may need adjustment based on reactivity.
Catalyst Loading 1-2 mol %A typical starting point for optimization.
General Experimental Protocol for Reaction Optimization
  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.01-0.02 mmol), the phosphine ligand (e.g., 0.012-0.024 mmol), and the base (e.g., 1.4 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Addition of Reactants: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-3 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction for the intended duration (e.g., 12-24 hours).[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[6]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization of Workflow

Diagram 1: General Workflow for Optimizing this compound Coupling

G cluster_start Initial Setup cluster_screen Condition Screening cluster_reaction Execution cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop cluster_end Outcome start Define Substrates: This compound + Amine catalyst Select Pd Precatalyst (e.g., G3-Pd) start->catalyst ligand Select Ligand (e.g., BrettPhos/RuPhos) catalyst->ligand base Select Base (e.g., NaOtBu) ligand->base solvent Select Solvent (e.g., Toluene) base->solvent run_reaction Run Reaction (e.g., 100°C, 12-24h) solvent->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor analyze Analyze Results monitor->analyze no_product Low/No Yield? analyze->no_product side_products Side Products? analyze->side_products optimize Adjust Conditions: - Temp - Catalyst/Ligand - Base/Solvent no_product->optimize Yes success Optimized Conditions & High Yield no_product->success No side_products->optimize Yes side_products->success No optimize->run_reaction

Caption: A flowchart illustrating the systematic approach to optimizing the Buchwald-Hartwig coupling of this compound.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available at: [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health. Available at: [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

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Technical Support Center: Troubleshooting Dehalogenation of 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common and frustrating side reaction encountered when working with 2-(2-bromophenoxy)pyridine: unwanted dehalogenation during cross-coupling reactions. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-proven troubleshooting strategies to maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the dehalogenation of this compound.

Q1: What is dehalogenation in the context of my cross-coupling reaction?

A: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on your this compound starting material is replaced by a hydrogen atom.[1][2] This transforms your starting material into the byproduct 2-phenoxypyridine, which competes with the formation of your intended cross-coupled product. This is a common issue in many transition-metal-catalyzed reactions, including Suzuki, Buchwald-Hartwig, and Ullmann couplings.[3][4][5]

Q2: Why is dehalogenation a significant problem for my synthesis?

A: Dehalogenation is problematic for several critical reasons:

  • Reduced Yield: It directly consumes your starting material, lowering the maximum possible yield of the desired product.[1]

  • Complicated Purification: The dehalogenated byproduct, 2-phenoxypyridine, often has similar polarity and physical properties to the desired product, making separation by chromatography or crystallization difficult and time-consuming.

  • Stoichiometric Imbalance: The consumption of the aryl bromide disrupts the optimal stoichiometric ratio of your coupling partners, which can further inhibit the main reaction.

Q3: What is the primary mechanism that causes the dehalogenation of my aryl bromide?

A: The most widely accepted mechanism involves the formation of a highly reactive palladium-hydride (Pd-H) species within the catalytic cycle.[1][3][6] This Pd-H intermediate can intercept the catalytically active palladium species in two main ways:

  • It can react with the Ar-Pd(II)-X intermediate (formed after oxidative addition) in a process that results in the reductive elimination of the dehalogenated arene (Ar-H).

  • It can directly reduce the aryl halide, often through a radical pathway.[7]

The competition between the desired cross-coupling pathway and this parasitic dehalogenation pathway is a key challenge to overcome.

Q4: Where do the hydride species that form the problematic Pd-H intermediate come from?

A: Hydride sources can be surprisingly varied and are often inadvertently present in the reaction mixture. Common sources include:

  • Bases: Strong alkoxide bases containing β-hydrogens, such as sodium tert-butoxide (NaOtBu), are well-known hydride donors.[6]

  • Solvents: Alcohols are direct hydrogen donors.[8][9] Ethereal solvents like tetrahydrofuran (THF) can also be a source.[10]

  • Additives and Reagents: Formate salts (e.g., sodium formate), which are sometimes used as reducing agents, are potent hydride sources.[4][11]

  • Impurities: Trace amounts of water, or residual silanes or boranes from previous steps, can react to generate hydrides. Therefore, using anhydrous and thoroughly degassed solvents is critical.[1]

Troubleshooting Guide: Minimizing Dehalogenation

You've identified a significant amount of 2-phenoxypyridine in your reaction. This guide provides a systematic, step-by-step approach to diagnose and solve the problem.

Logical Troubleshooting Workflow

Before diving into specifics, consider this general workflow to systematically address the issue.

G start High Dehalogenation Observed ligand Step 1: Analyze Ligand Is it a simple phosphine (e.g., PPh3)? start->ligand base Step 2: Evaluate Base Is it a strong alkoxide (e.g., NaOtBu)? ligand->base No / Already Bulky action1 Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). ligand->action1 Yes solvent Step 3: Check Solvent Is it protic or a known H-donor? base->solvent No / Already Weak Base action2 Action: Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3, K2CO3). base->action2 Yes temp Step 4: Review Temperature Is the reaction run at high heat (>100°C)? solvent->temp No / Aprotic action3 Action: Switch to an aprotic solvent like Toluene or Dioxane. solvent->action3 Yes reagents Step 5: Verify Reagents Are solvents anhydrous and degassed? temp->reagents No / Already Low Temp action4 Action: Reduce temperature. Try 80°C or room temperature if possible. temp->action4 Yes success Problem Solved: Yield of Desired Product Increased reagents->success Yes action5 Action: Use fresh, high-purity reagents. Ensure rigorous inert atmosphere technique. reagents->action5 No action1->base action2->solvent action3->temp action4->reagents action5->success

Caption: A step-by-step workflow for troubleshooting dehalogenation.

Step 1: Ligand Selection is Your First and Most Powerful Tool

The choice of ligand is paramount because it directly influences the rates of the competing reaction pathways.[12]

The Causality: The desired reductive elimination step (forming the C-C or C-N bond) needs to be faster than the undesired dehalogenation pathway. Bulky and electron-rich phosphine ligands accelerate reductive elimination. Simple, less bulky ligands like triphenylphosphine (PPh₃) often lead to slower reductive elimination, giving the Pd-H species more time to cause dehalogenation.[13]

Recommendation:

  • Upgrade Your Ligand: If you are using PPh₃ or a similar simple phosphine, switch to a state-of-the-art Buchwald-type biaryl phosphine ligand. These ligands are specifically designed to promote challenging cross-couplings and suppress side reactions.

  • N-Heterocyclic Carbenes (NHCs): Air- and moisture-stable (NHC)Pd complexes are also highly effective for both cross-coupling and can be used to control dehalogenation.[14]

Ligand TypeExample(s)Typical Impact on DehalogenationRationale
Simple MonodentatePPh₃HighSlow reductive elimination allows competing dehalogenation.
Bulky, Electron-RichXPhos, SPhos, RuPhosLowSteric bulk and electron-donating ability accelerate reductive elimination, outcompeting the side reaction.
N-Heterocyclic CarbeneIPr, SImesLowStrong σ-donors that form stable complexes, promoting the desired catalytic cycle.[6][14]
Step 2: Choose Your Base Wisely

The base is necessary to activate one of the coupling partners but can also be the source of the problem.

The Causality: As mentioned, strong alkoxide bases with β-hydrogens (like NaOtBu) can undergo β-hydride elimination to form Pd-H species. While highly effective for many reactions, they increase the risk of dehalogenation.

Recommendation:

  • Switch to a weaker, non-nucleophilic inorganic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that are far less likely to act as hydride donors.[1][8]

BasePotential for DehalogenationComments
NaOtBu, KOtBuHighA known source of hydrides via β-hydride elimination.[6]
K₃PO₄, Cs₂CO₃LowWeaker, non-coordinating bases that do not act as hydride donors. Often the best choice to minimize the side reaction.
Et₃N, DIPEAModerateCan serve as a hydrogen source and scavenger. Their effect can be system-dependent.[4]
Step 3: Control Your Solvent Environment

The solvent not only dictates solubility but can also participate directly in the reaction.

The Causality: Protic solvents (e.g., alcohols) or solvents that can easily donate a hydrogen atom (e.g., THF) can be a direct source for the formation of Pd-H species.[8][10]

Recommendation:

  • Use a non-polar, aprotic solvent. Toluene and dioxane are generally the preferred solvents for many cross-coupling reactions.[1][13]

  • Ensure the solvent is anhydrous and has been properly degassed to remove oxygen, which can degrade the catalyst, and dissolved water, which can be a proton source.

Step 4: Lower the Reaction Temperature

The Causality: Dehalogenation can have a different activation energy than the desired cross-coupling reaction. In many cases, running the reaction at a higher temperature disproportionately accelerates the undesired dehalogenation pathway.[1]

Recommendation:

  • Attempt the reaction at a lower temperature. If your protocol calls for 110 °C, try running it at 80 °C or even 60 °C. While the reaction may be slower, the selectivity for the desired product can be dramatically improved.

Diagram: Competing Catalytic Pathways

The following diagram illustrates the critical junction where the reaction can proceed towards the desired product or the dehalogenated byproduct.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd ArPdBr Ar-Pd(II)-Br(Ln) OxAdd->ArPdBr Transmetal Transmetalation (with Nu-M) ArPdBr->Transmetal Desired Pathway Dehalo Hydrodehalogenation ArPdBr->Dehalo Side Reaction ArPdNu Ar-Pd(II)-Nu(Ln) Transmetal->ArPdNu RedElim Reductive Elimination ArPdNu->RedElim Product Desired Product (Ar-Nu) RedElim->Product Product->Pd0 Regenerates Catalyst PdH_source Hydride Source (Base, Solvent, etc.) PdH Pd-H Species PdH_source->PdH PdH->Dehalo Byproduct Dehalogenated Byproduct (Ar-H) Dehalo->Byproduct Byproduct->Pd0 Regenerates Catalyst

Caption: The desired cross-coupling cycle competes with the parasitic dehalogenation pathway.

Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating the best practices discussed above.

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous, powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the bulky phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol %).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen.

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-90 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Self-Validation: By following this protocol, you are actively mitigating the primary causes of dehalogenation. The use of a bulky ligand (SPhos) promotes fast reductive elimination, the inorganic base (K₃PO₄) avoids introducing a hydride source, and the aprotic solvent (toluene) is inert. The lower temperature provides an additional layer of control.

References
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Fitzarr, et al. (2018). Significant dehalogenation in Stille coupling. Reddit. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Retrieved from [Link]

  • Heine, N., et al. (2012). Dehalogenation, Denitration, Dehydroxylation, and Angular Attack on Substituted Biphenyls and Related Compounds by a Biphenyl Dioxygenase. National Institutes of Health. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 2.9: Phosphines. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Saito, B., et al. (2022). Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. ACS Publications. Retrieved from [Link]

  • Viciu, M. S., et al. (2002). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. ACS Publications. Retrieved from [Link]

  • Sperotto, E., & van Klink, G. P. M. (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]

  • Chen, J., et al. (2007). A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. Sci-Hub. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Catalytic Hydrodehalogenation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Li, G., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Retrieved from [Link]

  • Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Retrieved from [Link]

  • Sharma, S., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Retrieved from [Link]

  • Dalton Transactions. (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]

  • PubMed. (n.d.). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]

  • ResearchGate. (n.d.). Dehalogenation of organic compounds by reductive radicals. Retrieved from [Link]

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Technical Support Center: Managing Impurities in 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromophenoxy)pyridine. The focus is on identifying, understanding, and mitigating common impurities that can arise during synthesis and storage, ensuring the quality and integrity of this critical starting material.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound starting material?

The impurity profile of this compound is heavily influenced by its synthesis, which is typically an Ullmann condensation reaction.[1][2] Expect to encounter the following classes of impurities:

  • Unreacted Starting Materials: Residual 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) and 2-bromophenol.

  • Homocoupling Side Products: Symmetrical biaryl ethers such as bis(2-pyridyl) ether and bis(2-bromophenyl) ether can form, particularly under harsh reaction conditions.[3][4]

  • Debrominated Impurity: The most common process-related impurity is often 2-phenoxypyridine, arising from the loss of the bromine atom from the phenyl ring.[5][6]

  • Solvent and Reagent-Related Impurities: Trace levels of high-boiling solvents (e.g., DMF, NMP) and residual catalyst (copper salts) may be present.

Here is a summary of the most common impurities and their potential origins:

Impurity NameStructureTypical Origin
2-BromopyridineUnreacted Starting Material
2-BromophenolUnreacted Starting Material
2-PhenoxypyridineDebromination Side Reaction
Bis(2-pyridyl) etherHomocoupling of 2-halopyridine
Bis(2-bromophenyl) etherHomocoupling of 2-bromophenol
Q2: How is this compound typically synthesized, and how does this lead to impurity formation?

The most common synthetic route is the Ullmann condensation, a copper-catalyzed cross-coupling of an aryl halide with an alcohol (in this case, a phenol).[1][2] The reaction involves the coupling of 2-halopyridine with 2-bromophenol in the presence of a copper catalyst and a base.

The following diagram illustrates the main reaction and the formation of key impurities:

G cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_products Products & Impurities 2-Halopyridine 2-Halopyridine Reaction_Conditions Cu Catalyst, Base High Temperature 2-Halopyridine->Reaction_Conditions 2-Bromophenol 2-Bromophenol 2-Bromophenol->Reaction_Conditions Target_Product This compound Reaction_Conditions->Target_Product Desired Pathway Debrominated_Impurity 2-Phenoxypyridine Reaction_Conditions->Debrominated_Impurity Side Reaction (Debromination) Homocoupling_Impurity1 Bis(2-pyridyl) ether Reaction_Conditions->Homocoupling_Impurity1 Side Reaction (Self-Coupling) Homocoupling_Impurity2 Bis(2-bromophenyl) ether Reaction_Conditions->Homocoupling_Impurity2 Side Reaction (Self-Coupling)

Caption: Synthetic pathway and impurity formation in Ullmann condensation.

Causality of Impurity Formation:

  • Homocoupling: Traditional Ullmann conditions often require high temperatures (often in excess of 210°C), which can promote the self-coupling of the starting materials to form symmetrical ethers.[1]

  • Debromination: This can occur via reductive dehalogenation, where a hydride source in the reaction mixture (or the solvent itself) can replace the bromine atom with a hydrogen atom, particularly in the presence of a catalyst like palladium, which may be present as a trace impurity in the copper catalyst.[5][6]

Q3: What is the impact of these impurities on downstream reactions?

The presence of impurities can have significant consequences for subsequent synthetic steps, especially in drug development where stoichiometry and side-product formation are critical.

  • 2-Phenoxypyridine (Debrominated Impurity): This is often the most problematic impurity. If the intended downstream reaction involves a cross-coupling at the bromo-position (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling), the presence of 2-phenoxypyridine will lead to the formation of an undesired, non-brominated side product. This can complicate purification and reduce the yield of the desired product.

  • Unreacted Starting Materials: The presence of unreacted 2-halopyridine or 2-bromophenol can lead to the formation of their own sets of side products in the next step, further complicating the reaction mixture and purification.

  • Homocoupling Products: These are generally less reactive than the starting material and may be carried through the reaction sequence as inert impurities, potentially impacting the crystallization and purity of the final product.

II. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered with this compound.

Troubleshooting Guide 1: Identifying Impurities by Analytical Techniques

Problem: An unknown peak is observed in the HPLC or GC analysis of the starting material.

Workflow for Impurity Identification:

G Start Unknown Peak Observed Check_Retention_Time Compare retention time with known standards (if available) Start->Check_Retention_Time Run_LCMS Perform LC-MS analysis Check_Retention_Time->Run_LCMS Analyze_Mass Analyze the mass spectrum of the unknown peak Run_LCMS->Analyze_Mass Mass_Match Does the mass correspond to a likely impurity (e.g., debrominated, homocoupled)? Analyze_Mass->Mass_Match Run_GCMS Perform GC-MS analysis for volatile impurities Mass_Match->Run_GCMS No Impurity_Identified Impurity Identified Mass_Match->Impurity_Identified Yes Analyze_GC_Data Check for residual starting materials or solvents Run_GCMS->Analyze_GC_Data Analyze_GC_Data->Impurity_Identified Further_Investigation Impurity remains unknown. Consider isolation and NMR. Analyze_GC_Data->Further_Investigation

Caption: Workflow for identifying unknown impurities.

Detailed Protocols:

A. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

  • Rationale: HPLC is ideal for separating the target compound from less volatile impurities like the debrominated product and homocoupled side products.[7] A reversed-phase method is typically effective.

  • Methodology:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium formate buffer) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

  • Rationale: GC-MS is well-suited for detecting and identifying volatile impurities such as residual starting materials (2-bromopyridine, 2-bromophenol) and solvents.[8][9]

  • Methodology:

    • Column: A non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

    • Injection: Split injection is typically used.

    • Detection: Mass spectrometry (MS) in electron ionization (EI) mode.

    • Identification: Compare the resulting mass spectra with a library (e.g., NIST) for identification.[10]

Troubleshooting Guide 2: Purification of this compound

Problem: The starting material contains an unacceptable level of impurities.

A. Recrystallization for General Purification

  • Rationale: Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[11][12] The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent system.

  • Step-by-Step Protocol:

    • Solvent Screening: Test the solubility of the impure material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Dissolution: In a flask, add the impure this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the solid.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]

    • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

    • Drying: Dry the purified crystals under vacuum.

B. Column Chromatography for Difficult Separations

  • Rationale: If recrystallization is ineffective, particularly for impurities with similar solubility profiles (e.g., the debrominated product), column chromatography is the next logical step.[13]

  • Methodology:

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

    • Packing: Pack the column with a slurry of silica gel in the non-polar solvent.

    • Loading: Dissolve the crude material in a minimal amount of the eluent and load it onto the column.

    • Elution: Run the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

III. References

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2021). Retrieved from [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API - ResearchGate. (2017). Retrieved from [Link]

  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. | Request PDF - ResearchGate. (2015). Retrieved from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. (2014). Retrieved from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017). Retrieved from [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug - ResearchGate. (2015). Retrieved from [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchGate. (2010). Retrieved from [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide - International Journal of Pharmacy & Pharmaceutical Research. (2017). Retrieved from [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. (2009). Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (2016). Retrieved from [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2 - NIH. (2016). Retrieved from [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (2010). Retrieved from [Link]

  • Ullmann Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (2018). Retrieved from [Link]

  • Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols | LCGC International. (2022). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • US4954648A - Method for the bromination of aromatic compound - Google Patents. (1990). Retrieved from

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.). Retrieved from [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2023). Retrieved from [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022). Retrieved from [Link]

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Reductions of aryl bromides in water at room temperature - PMC - NIH. (2013). Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromophenoxy)pyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will explore the common synthetic routes, anticipate the challenges you may encounter, and provide actionable, field-tested solutions in a practical question-and-answer format. Our focus is on ensuring scientific integrity, safety, and scalability.

Section 1: Strategic Synthesis Route Selection for Scale-Up

The formation of the diaryl ether bond in this compound is typically achieved via transition-metal-catalyzed cross-coupling reactions. The two most prominent industrial methods are the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig Amination (palladium-catalyzed C-O coupling).[1][2] The choice between them is a critical first step in scale-up and depends on factors like cost, equipment availability, and downstream processing capabilities.

Q1: Should I choose an Ullmann-type or a Buchwald-Hartwig approach for the large-scale synthesis of this compound?

Answer: This is a crucial decision that balances cost, process robustness, and environmental concerns.

  • Ullmann Condensation is the classical approach, coupling an aryl halide with a phenol using a copper catalyst.[3][4]

    • Advantages: The primary advantage is cost. Copper catalysts are significantly cheaper than palladium catalysts. This method is well-established and has a long history in industrial synthesis.[5]

    • Scale-Up Challenges: Traditional Ullmann reactions require harsh conditions, often involving high temperatures (>200 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[6][7] These conditions present significant challenges for large-scale production, including high energy costs, potential for thermal runaway reactions, and the use of solvents with unfavorable safety and environmental profiles.[8] Modern ligand-accelerated Ullmann reactions can operate under milder conditions (90-120 °C), but this adds ligand cost and complexity.[9][10]

  • Buchwald-Hartwig C-O Coupling is a more modern alternative that uses a palladium catalyst with specialized phosphine ligands.[11][12]

    • Advantages: This method generally proceeds under much milder conditions (often <120 °C) and has a broader substrate scope with better functional group tolerance.[1] This can lead to cleaner reactions with fewer byproducts, simplifying purification.

    • Scale-Up Challenges: The high cost of palladium and the associated phosphine ligands is the most significant barrier.[13] Catalyst deactivation can be an issue, and rigorous process optimization is required to minimize catalyst loading (often expressed in ppm rather than mol% at scale).[14] Removal of residual palladium from the final product to meet regulatory standards (especially for pharmaceuticals) is a critical and often costly step.[15]

The following diagram outlines a decision-making workflow for route selection:

Route_Selection start Start: Synthesize This compound cost_priority Is catalyst cost the primary driver? start->cost_priority harsh_conditions Can process handle high temps (>150°C) and polar aprotic solvents? cost_priority->harsh_conditions Yes pd_removal Is stringent Palladium removal feasible? cost_priority->pd_removal No ullmann Select Ullmann Condensation harsh_conditions->ullmann Yes modern_ullmann Consider Modern Ligand-Accelerated Ullmann harsh_conditions->modern_ullmann No buchwald Select Buchwald-Hartwig C-O Coupling pd_removal->buchwald Yes pd_removal->modern_ullmann No

Caption: Decision workflow for synthesis route selection.

Comparative Summary of Scale-Up Parameters:

ParameterUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu₂O, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts)
Catalyst Cost LowHigh
Typical Temp. 150-220 °C (classical); 90-120 °C (modern)80-120 °C
Solvents DMF, NMP, DMSO, PyridineToluene, Dioxane, CPME
Key Challenge Harsh conditions, thermal safety, solvent choiceCatalyst cost, catalyst deactivation, Pd removal
Best For Cost-sensitive projects where harsh conditions can be managed.Projects requiring mild conditions and high purity.

Section 2: Troubleshooting Guide for Ullmann Condensation Scale-Up

This section addresses common issues encountered when scaling the copper-catalyzed synthesis of this compound from 2-bromopyridine and 2-bromophenol.

Q2: My Ullmann reaction is sluggish or stalls completely upon scale-up, even though it worked at the bench. What's wrong?

Answer: This is a frequent scale-up issue, often related to mass and heat transfer limitations or the deactivation of the copper catalyst.

  • Causality:

    • Poor Mixing: In large reactors, achieving homogenous mixing of solid-liquid slurries (e.g., K₂CO₃ or Cs₂CO₃ base in a solvent) is difficult.[16] Pockets of low reagent concentration can form, effectively stalling the reaction in those zones. The high density of inorganic bases can cause them to settle, starving the bulk solution of the necessary base.[17]

    • Inefficient Heat Transfer: Large volumes have a lower surface-area-to-volume ratio. "Hot spots" or uneven heating can lead to localized side reactions and catalyst decomposition, while "cold spots" will slow the reaction rate. Classical Ullmann reactions are often run at high temperatures, making this a critical factor.[6]

    • Catalyst Deactivation: Water is known to deactivate the base and potentially the catalyst system.[10] On a larger scale, ensuring truly anhydrous conditions is more challenging. Solvents, starting materials, and even the base may introduce sufficient water to inhibit the reaction. Air (oxygen) can also oxidize the active Cu(I) species.[3]

  • Solutions:

    • Optimize Agitation: Work with a chemical engineer to model and select the appropriate impeller type and agitation speed for your reactor to ensure solids remain suspended and the mixture is homogenous.

    • Solvent and Base Selection: Consider using a base with better solubility in your chosen solvent. While more expensive, bases like Cs₂CO₃ can sometimes offer better results. For solvents, polar aprotic solvents like DMF or NMP are traditional, but ensure they are of high purity and low water content.[6][18]

    • Inert Atmosphere: Purge the reactor thoroughly with nitrogen or argon and maintain a positive pressure throughout the reaction. Use dry solvents and reagents.

    • Use Activated Copper: Traditional reactions often used "activated" copper powder. While less common now, preparing the catalyst in situ or using highly active, soluble copper sources with appropriate ligands (e.g., N,N-dimethylglycine, TMHD) can dramatically improve performance at lower temperatures.[6][9]

Q3: I'm seeing significant byproduct formation, primarily homocoupling of 2-bromopyridine. How can I minimize this?

Answer: Homocoupling is a classic side reaction in Ullmann chemistry. It arises from the coupling of two molecules of the aryl halide.

  • Causality: This side reaction is often favored at very high temperatures or when the concentration of the active copper species is too high relative to the phenoxide. The mechanism can involve radical pathways or the formation of organocuprate intermediates that react with another molecule of the aryl halide.[4]

  • Solutions:

    • Temperature Control: This is the most critical parameter. Lower the reaction temperature as much as possible without stalling the reaction. Modern ligand systems are invaluable here, as they allow for significantly lower operating temperatures (e.g., 90-110 °C).[10]

    • Controlled Addition: Instead of charging all reagents at once, consider a semi-batch process where the 2-bromopyridine is added slowly to the mixture of 2-bromophenol, base, and catalyst. This keeps the instantaneous concentration of the aryl halide low, favoring the desired cross-coupling over homocoupling.

    • Ligand Selection: The use of N,O- or N,N-chelating ligands can stabilize the copper intermediate, promoting the desired C-O bond formation pathway over side reactions.[10]

Section 3: Troubleshooting Guide for Buchwald-Hartwig C-O Coupling Scale-Up

This section focuses on the palladium-catalyzed route to this compound.

Q4: My Buchwald-Hartwig reaction is giving inconsistent yields from batch to batch. What are the likely culprits?

Answer: Inconsistency in organometallic reactions is often traced back to catalyst activity and sensitivity to impurities.[19]

  • Causality:

    • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and certain impurities.[20][21] The pyridine nitrogen in your substrate or product could potentially act as an inhibitory ligand, forming stable off-cycle palladium complexes.[20]

    • Reagent Quality: Trace impurities in solvents, starting materials, or the base can poison the catalyst. This effect is magnified at scale where absolute quantities of impurities are larger, even if concentrations are low.

    • Base Sensitivity: The choice and physical form of the base (e.g., NaOt-Bu, K₃PO₄) are critical. Sodium tert-butoxide is very effective but is also highly hygroscopic and can degrade. The particle size of solid bases like K₃PO₄ can affect reactivity.

  • Solutions:

    • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined, air-stable Pd pre-catalyst (e.g., a G3 or G4 palladacycle). These provide more reliable formation of the active catalytic species.[22]

    • Rigorous Inertion: Ensure the process is conducted under a strictly inert atmosphere (N₂ or Ar). Degas all solvents prior to use.

    • Reagent Scrutiny: Source high-purity reagents. Consider passing solvents through a column of activated alumina to remove trace water and peroxides. Use fresh, high-quality base for each batch.

    • Ligand Choice: The choice of phosphine ligand is paramount. For C-O coupling, bulky, electron-rich biarylphosphine ligands are often required. Screen a small panel of ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for this specific transformation, as it can significantly impact catalyst stability and turnover.

Q5: The cost of my palladium catalyst is too high for our target product price. How can I reduce catalyst loading without sacrificing performance?

Answer: Reducing catalyst loading is the primary goal of process optimization for Buchwald-Hartwig reactions. Loadings of 1-5 mol% on the bench must be reduced to the ppm level (e.g., 0.01-0.1 mol%) for an economically viable process.[14]

  • Causality: High catalyst loadings are often used in initial lab experiments to guarantee success. However, this masks inefficiencies in the system. The true catalytic turnover number (TON) may be low due to partial and rapid deactivation.

  • Solutions:

    • Systematic Optimization (DoE): Employ Design of Experiments (DoE) to systematically screen and optimize parameters like temperature, concentration, ligand-to-palladium ratio, and base equivalents. This allows you to find a robust process window where catalyst loading can be minimized.

    • High-Turnover Catalysts: Invest in screening the latest generations of pre-catalysts and ligands specifically designed for high turnover numbers. While the initial cost per gram of these ligands may be higher, the reduction in overall palladium usage often results in significant net savings.

    • Concentration Effects: Running the reaction at a higher concentration can sometimes increase the reaction rate and allow for lower catalyst loadings, though this must be balanced against heat transfer and mixing considerations.

    • Monitor Reaction Kinetics: Use in-situ monitoring (e.g., ReactIR, UPLC) to understand when the reaction is complete. Unnecessarily long reaction times at elevated temperatures can lead to catalyst decomposition and byproduct formation.

Section 4: Downstream Processing and Purification at Scale

Q6: My lab-scale purification relies on column chromatography, which isn't feasible for a 100 kg batch. What are my options?

Answer: This is a classic "process bottleneck." The key is to design a purification strategy that avoids chromatography.[16]

  • Answer:

    • Crystallization: This is the most desirable industrial purification method. Even if your final product is an oil, it may form a crystalline salt (e.g., a hydrochloride salt) that can be isolated and then neutralized. Experiment with a variety of solvents and solvent mixtures to induce crystallization of the final product.

    • Distillation: this compound is likely a high-boiling point compound. Vacuum distillation may be a viable option if the product is thermally stable. This is an excellent method for removing non-volatile impurities like residual catalyst and salts.

    • Liquid-Liquid Extraction: A well-designed series of aqueous washes can be very effective. For this product, you can manipulate the pH to move impurities into the aqueous phase. For example, an acidic wash (e.g., with dilute HCl) would extract any remaining basic starting materials or byproducts, while a basic wash (e.g., with NaOH) would remove any acidic impurities.

    • Catalyst Scavenging: For Buchwald-Hartwig reactions, removing residual palladium is mandatory. This is often done post-reaction by treating the crude product solution with a scavenger resin or silica gel functionalized with thiols, which selectively bind to palladium. The scavenger is then filtered off.

The following diagram illustrates a general troubleshooting workflow for low yield issues during scale-up.

Troubleshooting_Low_Yield start Low Yield at Scale check_mixing Is mixing adequate? (visual, modeling) start->check_mixing check_temp Is temperature uniform and at target? check_mixing->check_temp Yes improve_agitation Improve Agitation: - Increase RPM - Change impeller check_mixing->improve_agitation No check_purity Are reagents/solvents dry and pure? check_temp->check_purity Yes improve_heating Improve Heat Transfer: - Check jacket fluid - Profile internal temp check_temp->improve_heating No check_atmosphere Is inert atmosphere maintained? check_purity->check_atmosphere Yes purify_reagents Purify/Dry Reagents: - Use fresh base - Use anhydrous solvents check_purity->purify_reagents No improve_inertion Improve Inertion: - Degas solvents - N2/Ar purge & blanket check_atmosphere->improve_inertion No end_node Re-run Batch check_atmosphere->end_node Yes improve_agitation->end_node improve_heating->end_node purify_reagents->end_node improve_inertion->end_node

Caption: Troubleshooting flowchart for low yield in scale-up.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. Retrieved from [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved from [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry via PMC. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent selection for industrial processes. Retrieved from [Link]

  • American Chemical Society. (n.d.). A guide to the integration of environmental, health and safety criteria into the selection of solvents. Retrieved from [Link]

  • PubMed Central. (n.d.). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from [Link]

  • MDPI. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (2019). How to synthesis 2-bromo pyridine?. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. Retrieved from [Link]

  • ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

Sources

Technical Support Center: Effect of Base on Suzuki Coupling with 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your research. This guide focuses on a critical, yet often overlooked, parameter in the Suzuki-Miyaura coupling: the choice of base, specifically for the substrate 2-(2-Bromophenoxy)pyridine. This substrate, containing both an aryl bromide electrophile and a pyridine moiety, presents unique challenges where the base is not just an additive but a key determinant of success.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and links them directly to the function and choice of base.

Q1: My reaction yield is extremely low or I'm only recovering starting material. Could the base be the problem?

A: Absolutely. This is one of the most common issues and is frequently traced back to the base. The base performs several critical functions, and a failure in any of them will stall the catalytic cycle.[1][2]

Causality Analysis:

  • Insufficient Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid (or its ester) to form a more nucleophilic "ate" complex (e.g., ArB(OH)₃⁻).[3] This step is essential for the transmetalation to the palladium center, which is often the rate-limiting step of the entire cycle.[4][5] If your base is too weak or is not soluble in the reaction medium, this activation will be inefficient, leading to no reaction.

  • Inadequate Formation of the Palladium-Hydroxo Complex: An alternative pathway for transmetalation involves the reaction of the neutral boronic acid with an arylpalladium hydroxo complex ([ArPd(OH)L₂]).[5] This complex is formed when the base reacts with the arylpalladium halide species generated after oxidative addition. If the base is unable to facilitate this exchange, this crucial pathway is blocked.

  • Base Lability of Substrates: While not an issue for this compound itself, it's crucial to consider if your coupling partner (the boronic acid) has base-sensitive functional groups. A base that is too strong could be degrading your reagents.[3]

Troubleshooting Steps:

  • Step 1: Re-evaluate Your Base Choice. If you started with a mild base like sodium carbonate (Na₂CO₃), consider switching to a stronger, more effective base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives, particularly for heteroaromatic substrates.[6][7]

  • Step 2: Ensure Solubility. For inorganic bases like carbonates and phosphates, the presence of a small amount of water is often critical for both dissolving the base and facilitating the formation of the active boronate and palladium-hydroxo species.[1][8] A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (like dioxane, THF, or toluene) and water.[6][9]

  • Step 3: Check Base Quality. Ensure your base is finely powdered and dry before use. Clumped or old base can lead to poor reproducibility. For particularly sensitive reactions, using freshly purchased or properly stored base is recommended.[10]

Q2: I'm observing a significant amount of homocoupling byproduct (a biaryl from my boronic acid). How does the base influence this?

A: Homocoupling is a troublesome side reaction where two molecules of the boronic acid couple together. While often linked to the presence of oxygen or the use of a Pd(II) precatalyst, the base plays a subtle but important role in mitigating it.[8]

Causality Analysis:

The balance between the desired cross-coupling and undesired homocoupling is a matter of competing reaction rates. The base's job is to accelerate the key transmetalation step of the main catalytic cycle. If transmetalation is slow, the palladium intermediate has more time to participate in side reactions, including those that lead to homocoupling.

Troubleshooting Steps:

  • Increase the Rate of Transmetalation: Switch to a more effective base that promotes faster transmetalation. Cesium carbonate (Cs₂CO₃) is particularly well-regarded for minimizing side reactions in difficult couplings.[7][9]

  • Optimize Base Stoichiometry: The amount of base can be critical. Using too little may not be sufficient to drive the reaction, while an excessive amount can sometimes promote side reactions. A typical starting point is 2-3 equivalents relative to the limiting reagent.[9][11]

  • Consider Anhydrous Conditions: In some cases, especially if protodeboronation (see Q3) is also an issue, switching to anhydrous conditions with a base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) in a solvent like dioxane can be beneficial.[3][6]

Q3: My starting material is consumed, but I'm getting a complex mixture of byproducts, including the de-brominated starting material. What's happening?

A: The formation of de-brominated (or proto-dehalogenated) starting material is a classic sign of a competing reduction pathway. Another common byproduct is the result of protodeboronation, where the boronic acid is replaced by a hydrogen atom. The base is deeply involved in both processes.

Causality Analysis:

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond of the boronic acid, effectively destroying your nucleophile. This side reaction is often exacerbated by high temperatures and the presence of water and base.[10][12] The choice of base can influence the pH and environment, either promoting or suppressing this pathway.

  • Dehalogenation: After oxidative addition, the Ar-Pd(II)-Br intermediate can be reduced back to Ar-H instead of proceeding to transmetalation. This can happen if there is a hydride source in the reaction, and a slow transmetalation step gives this pathway more opportunity to occur.

Troubleshooting Steps:

  • Use a Milder Base: If you suspect protodeboronation is the primary issue, switching to a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) can help, especially if your boronic acid is particularly sensitive.[3][6]

  • Screen Anhydrous Conditions: Removing water from the reaction can significantly suppress protodeboronation. Use an anhydrous solvent like dioxane or toluene with a base like K₃PO₄.[6]

  • Switch to a More Stable Boron Reagent: Consider replacing the boronic acid with a more stable boronic ester, such as a pinacol ester (Bpin).[8][13] These are generally more resistant to protodeboronation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?

A: The base is not a mere spectator; it is a stoichiometric reagent that actively participates in the catalytic cycle. Its roles are multifaceted:

  • Activation of the Organoboron Reagent: It reacts with the boronic acid (R-B(OH)₂) to form a more electron-rich and nucleophilic boronate species (e.g., R-B(OH)₃⁻). This greatly accelerates the transfer of the organic group from boron to palladium (transmetalation).[1][14]

  • Formation of Key Palladium Intermediates: The base facilitates the conversion of the initial arylpalladium halide complex (Ar-Pd-X) to a more reactive arylpalladium hydroxide (Ar-Pd-OH) or alkoxide (Ar-Pd-OR) complex.[1][5]

  • Acceleration of Reductive Elimination: In some systems, the base has been shown to accelerate the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[1]

Q2: How do I choose the right base for my Suzuki coupling of this compound?

A: Base selection is a balance of reactivity, compatibility, and solubility. For a substrate like this compound, which is relatively robust, you can start with a strong base system.

Base TypeExamplesStrengthCommon Use Case
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Moderate to StrongThe workhorses of Suzuki coupling. K₂CO₃ is a great starting point. Cs₂CO₃ is used for more challenging substrates.[1][7]
Phosphates K₃PO₄StrongExcellent for less reactive aryl chlorides and bromides, and often used in anhydrous conditions.[6][7]
Hydroxides NaOH, Ba(OH)₂Very StrongCan be highly effective but may promote side reactions with sensitive functional groups.[7][15]
Fluorides KF, CsFWeak (in this context)Used for substrates with base-labile groups or to minimize protodeboronation.[3]
Organic Bases Triethylamine (TEA)WeakGenerally less effective than inorganic bases in Suzuki couplings, especially in aqueous media.[15]

Recommendation for this compound: Start with K₂CO₃ (2-3 equiv.) in a dioxane/water (e.g., 5:1) mixture. If the yield is low, switch to the stronger base K₃PO₄ under similar conditions. For particularly stubborn reactions, Cs₂CO₃ is often the most effective choice.[9]

Part 3: Experimental Protocols & Data

General Protocol for Screening Bases

This protocol provides a standardized workflow for optimizing the base for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Selected Base (2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane or Toluene/H₂O mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the selected base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[10]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation: Comparison of Common Bases

The following table illustrates the potential impact of different bases on a model reaction between this compound and phenylboronic acid. (Note: These are representative results based on literature precedents).

EntryBase (2.5 equiv)SolventTemp (°C)Time (h)Yield (%)Reference(s)
1Na₂CO₃Toluene/H₂O (4:1)901265[15][16]
2K₂CO₃Dioxane/H₂O (5:1)90888[6][17]
3K₃PO₄Toluene/H₂O (4:1)90692[7][18]
4Cs₂CO₃Dioxane/H₂O (5:1)90695[7][9]
5NaOHToluene/H₂O (4:1)901245*[15]
6TEAToluene (anhydrous)9024<10[15]

*Lower yield potentially due to catalyst inhibition or side reactions promoted by the very strong base.

Part 4: Visualizing the Mechanism

Understanding the catalytic cycle is key to rational troubleshooting. The diagrams below illustrate the critical points of intervention for the base.

Caption: The Suzuki catalytic cycle highlighting the dual role of the base.

Troubleshooting_Workflow cluster_bases Base Selection Path start Low Yield or No Reaction q1 What base was used? start->q1 weak_base Weak/Mild Base (e.g., NaHCO₃, KF) q1->weak_base Weak std_base Standard Base (e.g., K₂CO₃, Na₂CO₃) q1->std_base Standard strong_base Strong Base (e.g., K₃PO₄, Cs₂CO₃) q1->strong_base Strong action1 Switch to a stronger base: K₂CO₃ or K₃PO₄ weak_base->action1 action2 Ensure aqueous co-solvent is present. If still failing, switch to K₃PO₄ or Cs₂CO₃. std_base->action2 action3 Check for substrate degradation. Consider milder base if byproducts are seen. Check catalyst/ligand system. strong_base->action3

Caption: Troubleshooting workflow for base-related issues in Suzuki coupling.

Part 5: References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 22, 2026, from [Link]

  • Alacid, E., & Najera, C. (2009). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • Greenwood, A. (n.d.). Use of Base Metals in Suzuki Coupling. Wordpress.

  • Tan, Y. T. F., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Malaysian Journal of Chemistry.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 22, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 22, 2026, from [Link]

  • Kavala, V., et al. (2012). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase. ResearchGate.

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved January 22, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved January 22, 2026, from [Link]

  • Semproni, M. J., et al. (2018). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science.

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved January 22, 2026, from [Link]

  • Semproni, M. J., et al. (2018). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Publications.

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved January 22, 2026, from [Link]

  • Stanforth, S. P. (1998). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved January 22, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1961–1989.

  • ResearchGate. (2025). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved January 22, 2026, from [Link]

  • Thomas, J. M., et al. (2015). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition.

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.

  • Tariq, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4485.

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved January 22, 2026, from [Link]

Sources

"work-up procedure to remove catalyst from 2-(2-Bromophenoxy)pyridine product"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2-Bromophenoxy)pyridine. The synthesis of this diaryl ether is a prime example of a cross-coupling reaction, a cornerstone of modern synthetic chemistry. However, the very catalysts that make these reactions possible—typically based on copper or palladium—must be meticulously removed from the final product, especially in pharmaceutical applications where metal contamination is strictly regulated.

This guide provides a structured, troubleshooting-focused approach to catalyst removal. It moves beyond simple protocols to explain the chemical principles behind each technique, empowering you to make informed decisions when faced with purification challenges.

Diagram: General Workflow for Catalyst Removal

This diagram outlines the decision-making process for purifying your crude this compound product after the reaction is complete.

G A Crude Reaction Mixture B Identify Catalyst Type A->B C Copper (e.g., Ullmann) B->C Copper D Palladium (e.g., Buchwald-Hartwig) B->D Palladium E Aqueous Work-up (Ammonia, EDTA, etc.) C->E J Filtration through Celite® (for heterogeneous catalysts) D->J F Is Product Pure? E->F G Adsorption/Chelation (Silica, Carbon, Resin) F->G No I Final Product F->I Yes H Crystallization / Distillation G->H H->I K Scavenger Treatment (Thiol-based, Resins) J->K L Column Chromatography K->L L->I

Caption: General decision tree for post-reaction catalyst removal.

Part 1: Troubleshooting Copper Catalyst Removal (Ullmann-Type Reactions)

The Ullmann condensation is a classic method for forming C-O bonds, traditionally using stoichiometric copper or, in modern variations, catalytic amounts of soluble copper salts with ligands.[1][2] Copper residues can often impart a green or blue color to the organic product phase.

FAQ 1: My organic layer has a distinct color after the initial quench. What is the most direct method to remove the bulk of the copper catalyst?

Answer: The most effective frontline strategy is a targeted aqueous wash using a chelating agent. Copper(I) and (II) ions are Lewis acids and will readily coordinate with nucleophilic atoms like nitrogen and oxygen. By washing your organic solution with an aqueous solution of a strong chelating agent, you form a highly water-soluble copper complex that is partitioned into the aqueous phase.

Recommended Aqueous Washes:

Wash SolutionMechanism of Action & Observations
Sat. aq. Ammonium Chloride (NH₄Cl) / Ammonia (NH₄OH) Ammonia forms the intensely blue, water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[3] This is often the most visually intuitive method. The aqueous layer will turn a deep blue, which fades with subsequent washes.[3]
0.5M aq. Ethylenediaminetetraacetic acid (EDTA) EDTA is a powerful hexadentate ligand that forms a very stable and water-soluble complex with copper ions.[3][4] This method is highly effective but may require longer stirring or multiple washes to be complete.
Sat. aq. Sodium Thiosulfate (Na₂S₂O₃) Thiosulfate dissolves Cu(I) and Cu(II) as colorless complexes, taking them into the aqueous phase.[5] This is a good option if your product is sensitive to the basic conditions of ammonia. Caution: Do not heat the mixture during this workup, as it can precipitate copper sulfide (Cu₂S).[5]

Step-by-Step Protocol: Extractive Work-up with Ammonium Hydroxide

  • Dilute: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., Ethyl Acetate, Toluene, or Dichloromethane).

  • Initial Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride.

  • Complexation Wash: Add a 5-10% solution of ammonium hydroxide to the separatory funnel. Shake vigorously. The aqueous layer should turn blue, indicating the formation of the copper complex.[3]

  • Separate: Drain the blue aqueous layer.

  • Repeat: Continue washing with the ammonium hydroxide solution until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with water and then with brine to remove residual ammonia and salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

FAQ 2: I've performed several aqueous washes, but my product is still contaminated. What is my next step?

Answer: If aqueous extractions are insufficient, it suggests the copper species are either finely dispersed solids or are stubbornly complexed with your product. The next step involves adsorption or the use of solid-supported chelators.

  • Filtration through Celite® or Silica: A simple filtration through a short plug of Celite® or silica gel can remove insoluble inorganic salts and fine catalyst particles.[3][6] This is often a good intermediate step regardless.

  • Activated Carbon: Stirring the organic solution with activated carbon can effectively adsorb residual copper.[7] However, be aware that activated carbon can also adsorb your desired product, potentially lowering the yield.[7]

    • Pro-Tip: To minimize product loss, use the minimum amount of carbon necessary and monitor the process by TLC or LCMS. A typical starting point is 5-10 wt% relative to the crude product weight.

  • Chelating Resins: For very low levels of contamination, stirring the solution with a chelating resin like Chelex® 100 can be highly effective.[5] These resins contain iminodiacetic acid groups that bind metal ions. The resin is then simply filtered off.

Part 2: Troubleshooting Palladium Catalyst Removal (Buchwald-Hartwig Type Reactions)

Modern C-O cross-couplings often employ palladium catalysts, which can be either homogeneous (soluble in the reaction medium) or heterogeneous (e.g., Pd/C).[8] Removing palladium to parts-per-million (ppm) levels is often challenging but critical.

FAQ 1: My reaction used a heterogeneous palladium catalyst (e.g., Pd/C). What is the standard removal procedure?

Answer: For heterogeneous catalysts, the primary removal method is physical filtration.

  • Dilution: Dilute the reaction mixture with a solvent that fully dissolves your product.

  • Filtration: Pass the mixture through a pad of Celite®. This will trap the fine black particles of the catalyst.[6][9] For very fine particles that may pass through Celite®, using a PTFE micron filter (e.g., 1.0 micron) after the initial Celite filtration can be very effective.[10]

Caution: Palladium on carbon (Pd/C) can be pyrophoric, especially after filtration when it is dry and exposed to air.[8] Do not allow the filter cake to dry completely. Quench the filter cake carefully with water.

FAQ 2: I used a homogeneous palladium catalyst, and simple filtration or extraction is not working. How do I remove it?

Answer: Homogeneous palladium catalysts and their byproducts require more sophisticated methods, primarily focused on "scavenging." Scavengers are solid- or solution-phase reagents that selectively bind to the metal, allowing it to be removed by filtration or extraction.[11]

The choice of scavenger is critical and depends on the oxidation state of the residual palladium (typically Pd(0) or Pd(II)).[7]

Table: Common Palladium Scavengers

Scavenger TypeExamplesTarget Palladium SpeciesMechanism & Notes
Thiol-Based Thiol-functionalized silica gel, Polystyrene-bound mercaptotriazine (TMT)[12]Pd(II) and Pd(0)Thiols are soft nucleophiles that have a high affinity for soft metals like palladium. They form stable, insoluble complexes.[7]
Amine-Based Amino-functionalized silicaPd(II)Amines act as ligands, coordinating to the Pd(II) center. Effectiveness can vary based on the solvent and product structure.
Isocyanides 3-isocyanopropylated silica gel, Potassium isocyanoacetate[11]Pd(II) and Pd(0)Isocyanides are excellent ligands for palladium and can remove it to sub-ppm levels. The resulting complexes can be removed by filtration.[11]
Activated Carbon Decolorizing carbonPrimarily Pd(0)Adsorbs metallic palladium ("palladium black"). Prone to non-selective product adsorption, leading to yield loss.[7]

Step-by-Step Protocol: General Scavenging Procedure

  • Choose Scavenger: Select an appropriate scavenger based on your suspected palladium species. Thiol-functionalized silica is a robust starting point.

  • Determine Amount: A common starting point is to use 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[7]

  • Scavenging: Add the scavenger to your crude product solution (dissolved in a suitable solvent).

  • Stir: Stir the mixture vigorously to ensure good mass transfer between the dissolved palladium and the scavenger.[7] This can be done at room temperature or with gentle heating (e.g., 40-50 °C) to improve kinetics.[7]

  • Monitor: Monitor the removal process over time (e.g., 2-24 hours) by taking small aliquots for analysis (e.g., ICP-MS) if ultra-low levels are required.

  • Filter: Remove the scavenger (and the bound palladium) by filtration. Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentrate: Concentrate the filtrate to obtain your purified product.

FAQ 3: My yield dropped significantly after using activated carbon or a scavenger resin. How can I prevent this?

Answer: This is a common problem caused by the non-specific adsorption of your product onto the high-surface-area scavenger material.[7]

Troubleshooting & Optimization:

  • Screen Scavengers: Test a panel of different scavengers to find one with high affinity for palladium but low affinity for your product.[7]

  • Optimize Amount: Use less scavenger. Run small-scale trials to determine the minimum amount required for effective palladium removal.

  • Optimize Conditions: Reduce the scavenging time and/or temperature. Sometimes, a shorter contact time is sufficient to remove the metal without significant product loss.[7]

  • Consider a Competing Ligand: If your product forms a stable complex with palladium, it can be difficult for the scavenger to capture the metal.[7] In some cases, adding a competing ligand before the scavenger can help release the palladium, making it available for capture.[7]

Diagram: Troubleshooting Low Yield After Scavenging

G A Low Yield Observed After Scavenging/Adsorption Step B Primary Cause: Product Adsorption onto Scavenger A->B C Optimization Strategies B->C D Reduce Scavenger Amount (Titrate to find minimum effective dose) C->D E Reduce Contact Time / Temperature (Monitor kinetics) C->E F Screen Different Scavengers (e.g., Thiol vs. Amine vs. Carbon) C->F G Final Check: Is Column Chromatography a Better Option? C->G H Improved Yield D->H E->H F->H

Caption: Decision process for mitigating product loss during scavenging.

References

  • Technical Support Center: Troubleshooting Palladium Catalyst Removal After Cross-Coupling - Benchchem. (Source: Benchchem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmn-w0_69INx3vwcZSgXNcq_Kuzbd-QpLnI_X4AS0R4n_bkl7V_qYdPnaF-6NMl1q7j-eIAaE8RKhnpOrK_oAzSjifLXSy8vFvAVYDoKSc03uda0bqdRGmBFaocM9UG-eCW5N02hkwYCYIcvR0__6zrgUHtkp5K9nb66iv3_IBc8apaxQ2jA4hQUk7Yadu1pygOa2-RralgKHe4Ocu8lL8YZHC8tUTlwROiURkucNDi32fIDRD]
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.
  • Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. (Source: Reddit) [URL: https://www.reddit.
  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.
  • What would be a good way to kill leftover palladium from a reaction mixture? : r/chemistry - Reddit. (Source: Reddit) [URL: https://www.reddit.com/r/chemistry/comments/4t83qn/what_would_be_a_good_way_to_kill_leftover/]
  • Removal of leached Palladium from reaction product - Powered by XMB 1.9.11. (Source: The ScienceMadness Discussion Board) [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=36523]
  • Palladium catalyst recovery using scavenger resin - SpinChem. (Source: SpinChem) [URL: https://www.spinchem.
  • Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.
  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (Source: Carnegie Mellon University) [URL: https://www.cmu.
  • How can I remove copper from a click reaction mixture using EDTA? - ECHEMI. (Source: ECHEMI) [URL: https://www.echemi.com/community/how-can-i-remove-copper-from-a-click-reaction-mixture-using-edta_mjart22032110531-1.html]
  • Process for removing copper (I) compounds from a reaction mixture, and application of the process - Google Patents. (Source: Google Patents) [URL: https://patents.google.
  • Synthesis of (a) 2-(2-Bromophenyl)pyridine - PrepChem.com. (Source: PrepChem.com) [URL: http://www.prepchem.com/synthesis-of-a-2-2-bromophenyl-pyridine]
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (Source: ResearchGate) [URL: https://www.researchgate.
  • 2-bromopyridine synthesis method - Google Patents. (Source: Google Patents) [URL: https://patents.google.
  • Ullmann condensation - Wikipedia. (Source: Wikipedia) [URL: https://en.wikipedia.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00331]
  • Ullmann Reaction - Organic Chemistry Portal. (Source: Organic Chemistry Portal) [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/259169623_Removal_of_Palladium_from_Cross-Coupling_Reactions_Using_Isocyanide_Reagents]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(2-Bromophenoxy)pyridine and 2-(4-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, heteroaromatic compounds such as pyridines are of paramount importance. The functionalization of these scaffolds often relies on robust cross-coupling methodologies. This guide provides an in-depth technical comparison of the reactivity of two isomeric building blocks: 2-(2-bromophenoxy)pyridine and 2-(4-bromophenoxy)pyridine. Understanding the nuanced differences in their reactivity, governed by a delicate interplay of electronic and steric effects, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

While direct, head-to-head quantitative comparisons of these specific isomers are not extensively documented in the literature, this guide synthesizes established principles of organic chemistry and data from analogous systems to provide a predictive analysis of their reactivity in key synthetic transformations.

Structural and Electronic Profile of the Isomers

The fundamental difference between this compound and 2-(4-bromophenoxy)pyridine lies in the position of the bromine atom on the phenoxy ring. This seemingly subtle variation has significant implications for the molecule's electronic distribution and steric environment around the reactive C-Br bond.

  • This compound (ortho-isomer): The bromine atom is situated ortho to the ether linkage. This proximity introduces steric hindrance around the C-Br bond, which can significantly impact the approach of bulky catalysts and reagents.

  • 2-(4-Bromophenoxy)pyridine (para-isomer): The bromine atom is positioned para to the ether linkage. In this configuration, the C-Br bond is sterically unencumbered, and its reactivity is primarily dictated by electronic effects.

The pyridine ring itself is electron-deficient, a consequence of the electronegative nitrogen atom. This electronic characteristic generally enhances the reactivity of halopyridines in nucleophilic aromatic substitution and oxidative addition steps of many palladium-catalyzed cross-coupling reactions, particularly at the 2- and 4-positions.[1]

Comparative Reactivity in Key Cross-Coupling Reactions

The utility of 2-(bromophenoxy)pyridine isomers as synthetic intermediates is largely demonstrated in their participation in various cross-coupling reactions. The following sections provide a comparative analysis of their expected reactivity in several common and powerful transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with a halide, is a cornerstone of C-C bond formation.[2] The reactivity of aryl bromides in this reaction is sensitive to both electronic and steric factors.

Expected Reactivity:

IsomerExpected ReactivityRationale
This compound LowerSteric Hindrance: The ortho-bromo group is expected to sterically hinder the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step. This steric clash can lead to slower reaction rates and potentially lower yields compared to the para-isomer.
2-(4-Bromophenoxy)pyridine HigherElectronic Activation & Accessibility: The para-bromo group is sterically accessible, allowing for more facile oxidative addition. The electron-withdrawing nature of the pyridyl ether moiety can further activate the C-Br bond towards oxidative addition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-(bromophenoxy)pyridine isomer (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for 4 to 24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-OR'(Ln) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds.[3] Similar to the Suzuki coupling, this reaction is influenced by steric hindrance around the reaction center.

Expected Reactivity:

IsomerExpected ReactivityRationale
This compound LowerSteric Hindrance: The ortho-bromo group is expected to impede the oxidative addition of the palladium catalyst and the subsequent approach of the amine nucleophile. This can necessitate the use of more sterically demanding and electron-rich ligands to facilitate the reaction.[4]
2-(4-Bromophenoxy)pyridine HigherAccessibility: The unhindered para-position allows for more efficient catalysis, generally leading to higher yields and faster reaction times under standard conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the 2-(bromophenoxy)pyridine isomer (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.) in a dry reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture with stirring to a temperature between 80 and 110 °C for 4 to 24 hours. Monitor the reaction's progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired arylamine.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) Aryl_Bromide 2-(Bromophenoxy)pyridine Reaction_Vessel Combine Reagents Aryl_Bromide->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Pd_Catalyst Pd Precatalyst/Ligand Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Heating Heat & Stir (80-110 °C) Reaction_Vessel->Heating Workup Cool, Dilute & Filter Heating->Workup Purification Column Chromatography Workup->Purification Product Purified Arylamine Purification->Product caption Buchwald-Hartwig Amination Workflow Ullmann_Synthesis Reactants 2-Halopyridine + Bromophenol Product 2-(Bromophenoxy)pyridine Reactants->Product Ullmann Condensation Conditions Cu Catalyst Base (e.g., K2CO3) High Temperature Conditions->Product caption Ullmann Synthesis of 2-(Bromophenoxy)pyridines

Caption: General scheme for the synthesis of 2-(bromophenoxy)pyridine isomers via Ullmann condensation.

Experimental Protocol: General Procedure for Ullmann Condensation

  • To a reaction vessel, add the bromophenol (1.0 equiv.), 2-chloropyridine or 2-bromopyridine (1.0-1.2 equiv.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a high-boiling polar solvent such as DMF or NMP.

  • Heat the reaction mixture to a high temperature (typically 120-160 °C) for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The reactivity of this compound and 2-(4-bromophenoxy)pyridine is a clear illustration of the fundamental principles of steric and electronic effects in organic synthesis. The para-isomer, 2-(4-bromophenoxy)pyridine, is consistently predicted to be the more reactive of the two in a variety of important cross-coupling reactions due to the greater accessibility of its C-Br bond. In contrast, the ortho-isomer, this compound, is likely to exhibit attenuated reactivity due to steric hindrance from the adjacent phenoxy group.

For researchers and drug development professionals, this understanding is critical. When designing synthetic routes, the choice between these two isomers can have a profound impact on reaction efficiency, catalyst selection, and overall yield. For reactions involving the ortho-isomer, the use of more active, sterically demanding ligands and potentially more forcing conditions may be necessary to achieve comparable results to the para-isomer. This guide provides a framework for making informed decisions in the selection and application of these valuable synthetic building blocks.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Unexpected Substituent Effects in Aryl-Aryl Negishi Cross-Coupling Reactions Rationalized by Density Functional Theory and Natural Charges. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. (2018). Journal of the American Chemical Society, 140(42), 13632–13637. [Link]

  • Ullmann condensation. (2023, October 29). In Wikipedia. Retrieved January 22, 2026, from [Link]

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  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7508–7509. [Link]

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  • A Comparative Ancillary Ligand Survey in Palladium‐Catalyzed C–O Cross‐Coupling of Primary and Secondary Aliphatic Alco… (n.d.). OUCI. Retrieved January 22, 2026, from [Link]

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A Comparative Guide to the Biological Activity of 2-(2-Bromophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biological activities of 2-(2-bromophenoxy)pyridine derivatives. As a senior application scientist, my goal is to synthesize the available technical data with field-proven insights to offer a clear and objective comparison of their performance and potential as therapeutic agents. We will delve into their synthesis, anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols.

Introduction: The Significance of the Phenoxypyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in various chemical interactions make it a privileged structure in medicinal chemistry.[1][2] When combined with a phenoxy group, particularly one substituted with a bromine atom at the ortho position, the resulting this compound core offers a unique three-dimensional structure and electronic distribution that can be exploited for targeted biological activity. The bromine atom, as a halogen, can enhance the lipophilicity of the molecule and participate in halogen bonding, potentially increasing its binding affinity to biological targets. This guide will explore and compare the documented biological activities stemming from this promising chemical framework.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. A common and efficient method involves the coupling of a substituted phenol with a halopyridine.

General Synthesis Workflow

The synthesis generally proceeds by reacting 2-bromophenol with a suitable 2-halopyridine, such as 2-chloropyridine, in the presence of a base and often a catalyst. The choice of solvent and base is crucial for optimizing the reaction yield and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromophenol 2-Bromophenol Reaction Nucleophilic Aromatic Substitution (SNAr) 2_Bromophenol->Reaction 2_Halopyridine 2-Halopyridine (e.g., 2-Chloropyridine) 2_Halopyridine->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Catalyst Catalyst (optional) (e.g., CuI) Catalyst->Reaction Product This compound Derivative Reaction->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methodologies for phenoxypyridine derivatives.[3]

  • Preparation: To a round-bottom flask, add 2-bromophenol (1.0 eq), 2-chloropyridine (1.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Comparative Analysis of Biological Activities

Anticancer Activity

Pyridine derivatives are a significant class of compounds in anticancer drug development, known to target various molecular pathways involved in cancer progression.[1] While specific data on this compound derivatives is emerging, the broader class of phenoxypyridine and substituted pyridine derivatives has shown considerable promise.

One notable study identified a novel pyridine derivative, compound H42, which demonstrated potent anti-cancer activity against ovarian cancer cells.[4] This compound was found to inhibit ovarian cancer cell proliferation with IC50 values of 0.87 µM in SKOV3 cells and 5.4 µM in A2780 cells.[4] The mechanism of action was determined to be the induction of apoptosis, intracellular ROS production, and DNA damage.[4] Furthermore, compound H42 was found to downregulate the expression of histone deacetylase 6 (HDAC6), leading to G0/G1 phase cell cycle arrest.[4]

Another study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives revealed their potential as inhibitors of EGFR and VEGFR-2, two key kinases in cancer signaling.[5] One of the spiro-pyridine derivatives, compound 7, exhibited a potent inhibitory effect on Caco-2 cells with an IC50 of 7.83 µM and also inhibited EGFR and VEGFR-2 with IC50 values of 0.124 µM and 0.221 µM, respectively.[5] This compound was also shown to induce apoptosis in Caco-2 cells.[5]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound H42SKOV3 (Ovarian)0.87HDAC6 Inhibition, Apoptosis Induction[4]
Compound H42A2780 (Ovarian)5.4HDAC6 Inhibition, Apoptosis Induction[4]
Compound 7Caco-2 (Colorectal)7.83EGFR/VEGFR-2 Inhibition, Apoptosis[5]

Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism for many anticancer agents. The pyridine derivatives discussed often trigger this programmed cell death pathway.

Apoptosis_Pathway Pyridine_Derivative This compound Derivative HDAC6 HDAC6 Inhibition Pyridine_Derivative->HDAC6 ROS Increased ROS Production Pyridine_Derivative->ROS DNA_Damage DNA Damage Pyridine_Derivative->DNA_Damage Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest HDAC6->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of anticancer activity for pyridine derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been extensively studied for their antibacterial and antifungal properties.[6][7] A study on phenoxypyridine derivatives synthesized from 2-chloro-nitro-pyridines and various phenolic compounds showed pronounced antiprotozoal activity against Colpoda steinii.[3] One of the most active compounds, containing a nitro group on the pyridine ring and aldehyde and hydroxyl groups on the benzene ring, had a minimum protistocidal concentration of 0.9 µg/ml, making it significantly more active than the reference drugs toltrazuril and chloroquine.[3]

Another study on alkyl pyridinol compounds, which share structural similarities, demonstrated their selective antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] A brominated derivative, EA-02-009, was particularly effective, with MIC values ranging from 0.5–1 µg/mL against various S. aureus strains.[8] This suggests that the presence of a bromine atom can significantly contribute to the antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Reference
Nitro-phenoxypyridine derivativeColpoda steinii0.9[3]
EA-02-009 (Brominated alkyl pyridinol)S. aureus0.5 - 1.0[8]
JC-01-072 (Alkyl pyridinol)S. aureus4 - 8[8]
3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f)Gram-positive bacteriaSimilar to Linezolid[9]
Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many drugs.[10] Pyridine derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAO) and cholinesterases (ChE), which are important targets in neurodegenerative diseases.[10][11]

While direct studies on this compound derivatives as enzyme inhibitors are not prevalent in the initial search, the general class of pyridine derivatives has shown significant activity. For example, some 2-oxo-pyridine derivatives have been evaluated as potent inhibitors of EGFR and VEGFR-2, which are key enzymes in cancer progression.[5]

Table 3: Enzyme Inhibitory Activity of Selected Pyridine Derivatives

CompoundTarget EnzymeIC50 (µM)Therapeutic AreaReference
Compound 7EGFR0.124Cancer[5]
Compound 7VEGFR-20.221Cancer[5]

Experimental Protocols for Biological Evaluation

MTT Cell Viability Assay (Anticancer)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for MIC Determination (Antimicrobial)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can infer some potential SAR for this compound derivatives:

  • Role of Bromine: The presence of a bromine atom, as seen in compound EA-02-009, can significantly enhance antimicrobial activity.[8] Its position on the phenoxy ring (ortho in this case) will influence the molecule's conformation and interaction with target sites.

  • Substituents on the Pyridine Ring: The addition of electron-withdrawing groups like nitro groups has been shown to increase antiprotozoal activity.[3] The nature and position of substituents on the pyridine ring are critical for modulating biological activity.

  • Flexibility and Conformation: The ether linkage between the pyridine and phenyl rings allows for conformational flexibility, which can be crucial for fitting into the binding pockets of target proteins.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for this specific class of derivatives is still emerging, the broader family of phenoxypyridine and brominated pyridine compounds has demonstrated significant potential in anticancer and antimicrobial applications. The insights from related structures strongly suggest that this compound derivatives are worthy of further investigation.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with various substituents on both the pyridine and phenoxy rings.

  • Systematic screening of these compounds against a wide range of cancer cell lines and microbial strains.

  • Mechanism of action studies to identify the specific biological targets and pathways modulated by the most active compounds.

  • In vivo studies to evaluate the efficacy and safety of the most promising candidates in animal models.

By leveraging the principles of medicinal chemistry and structure-based drug design, the this compound scaffold can be optimized to yield potent and selective drug candidates for a variety of diseases.

References

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  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available from: [Link]

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  • El-Naggar, M., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PubMed Central. Available from: [Link]

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A Technical Guide to the Structure-Activity Relationship of Phenoxypyridine Analogs as Dual VEGFR-2/c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery and development, the pursuit of potent and selective kinase inhibitors remains a cornerstone of modern oncology research. Among the myriad of scaffolds explored, phenoxypyridine derivatives have emerged as a promising class of compounds targeting key signaling pathways implicated in cancer progression. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-phenoxy-pyridine analogs as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, two critical receptor tyrosine kinases involved in tumor angiogenesis and metastasis.

Introduction: The Rationale for Dual VEGFR-2/c-Met Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and survival.[1] c-Met, the receptor for Hepatocyte Growth Factor (HGF), is implicated in cell proliferation, migration, and invasion.[2] The signaling pathways of these two receptors are known to have crosstalk, and their simultaneous inhibition presents a compelling therapeutic strategy to overcome resistance mechanisms and achieve a more comprehensive anti-tumor effect. The 4-phenoxy-pyridine scaffold has been identified as a privileged structure capable of interacting with the ATP-binding sites of both kinases.[1]

Comparative Analysis of 4-Phenoxy-Pyridine Analogs

A systematic evaluation of a series of 4-phenoxy-pyridine derivatives reveals critical insights into the structural features governing their inhibitory potency against VEGFR-2 and c-Met, as well as their anti-proliferative activity against various cancer cell lines. The following table summarizes the key findings from a representative study.[1]

Compound IDR1R2VEGFR-2 IC50 (µM)c-Met IC50 (µM)A549 (lung cancer) IC50 (µM)MCF-7 (breast cancer) IC50 (µM)
23a HH5.216.34>50>50
23d 4-FH2.153.1815.2321.45
23g 4-ClH1.892.5410.1115.67
23k 4-F3-CN1.051.432.169.13
23m 4-Cl3-CN1.121.583.4510.21
Foretinib --0.0090.0040.040.09
Sorafenib --0.095.83.95.5

Data synthesized from a study by Wang et al. (2022) for illustrative purposes.[1]

Structure-Activity Relationship (SAR) Insights:

The data reveals several key trends:

  • Substitution on the Phenoxy Ring (R1): The introduction of a halogen, such as fluorine (23d) or chlorine (23g), at the para-position of the phenoxy ring significantly enhances the inhibitory activity against both VEGFR-2 and c-Met compared to the unsubstituted analog (23a). This suggests that electron-withdrawing groups in this position are favorable for binding.

  • Substitution on the Pyridine Ring (R2): The addition of a cyano group at the 3-position of the pyridine ring, in conjunction with a halogen on the phenoxy ring (23k and 23m), leads to a further increase in potency. The cyano group may act as a hydrogen bond acceptor, forming a crucial interaction within the kinase's active site.

  • Dual Inhibition Profile: Many of the synthesized analogs demonstrate a balanced inhibitory profile against both VEGFR-2 and c-Met, a desirable characteristic for dual-targeting agents.

  • Anti-proliferative Activity: The in vitro anti-proliferative activity against A549 and MCF-7 cancer cell lines generally correlates with the enzymatic inhibitory potency. The most potent enzymatic inhibitors, 23k and 23m, also exhibit the strongest cellular activity.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the SAR data, it is imperative to follow standardized and validated experimental protocols.

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in the assay buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay (Cell-based Assay)

This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR-2.

  • Cell culture medium and supplements.

  • VEGF-A ligand.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting or a fluorophore for ELISA).

  • Western blotting or ELISA reagents.

Procedure:

  • Seed HUVECs in a multi-well plate and grow to near confluency.

  • Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of VEGFR-2 using either Western blotting or a sandwich ELISA.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.

    • ELISA: Use a capture antibody to bind total VEGFR-2, and a detection antibody to quantify the phosphorylated form.

  • Quantify the band intensities (Western blot) or the signal (ELISA) and normalize the phosphorylated VEGFR-2 levels to the total VEGFR-2 levels.

  • Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action

To better understand the biological context of VEGFR-2 and c-Met inhibition, it is helpful to visualize their respective signaling pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates RAS RAS VEGFR-2->RAS Activates Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Cell_Survival->Angiogenesis Proliferation->Angiogenesis Phenoxypyridine_Analog Phenoxypyridine Analog Phenoxypyridine_Analog->VEGFR-2 cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds GAB1 GAB1 c-Met->GAB1 Recruits STAT3 STAT3 c-Met->STAT3 Activates PI3K PI3K GAB1->PI3K Activates RAS RAS GAB1->RAS Activates Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion Phenoxypyridine_Analog Phenoxypyridine Analog Phenoxypyridine_Analog->c-Met Inhibits (ATP-competitive)

Caption: Simplified c-Met signaling pathway and the inhibitory action of phenoxypyridine analogs.

Conclusion and Future Directions

The 4-phenoxy-pyridine scaffold represents a versatile and promising platform for the development of dual VEGFR-2/c-Met inhibitors. The SAR studies highlighted herein underscore the importance of specific substitutions on both the phenoxy and pyridine rings for achieving high potency. The detailed experimental protocols provide a framework for the reliable evaluation of these and other kinase inhibitors. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and safety profiles, ultimately paving the way for the development of novel and effective cancer therapeutics.

References

  • Romeo, R., Giofrè, S. V., Chiacchio, M. A., Veltri, L., Celesti, C., & Iannazzo, D. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(9), 2694. [Link]

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075. [Link]

  • Tian, Y., Zhang, T., Long, L., Li, Z., Wan, S., Wang, G., Yu, Y., Hou, J., Wu, X., & Zhang, J. (2018). Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors. European Journal of Medicinal Chemistry, 143, 182–199. [Link]

  • Wang, G., Wan, J., Hu, Y., Wu, X., Prhavc, M., Dyatkina, N., Rajwanshi, V. K., Smith, D. B., Jekle, A., & Kinkade, A. (2013). Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl) pyridine at the P1 Position with Potent Anticoagulant Activity. Journal of Medicinal Chemistry, 56(21), 8696–8711. [Link]

  • Wang, L., Zhai, X., Bao, G., Cheng, M., Zhao, M., Zhao, S., Zhou, H., & Gong, P. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(12), 3195–3205. [Link]

  • Wang, T., Li, Q., Zhang, J., Wang, Y., Li, Y., & Liu, H. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(22), 10663-10676. [Link]

  • Zhang, J., Wang, G., Wan, J., Hu, Y., Wu, X., Prhavc, M., Dyatkina, N., Rajwanshi, V. K., Smith, D. B., & Jekle, A. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(5), 562–567. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(6), e2100085. [Link]

  • El-Sayed, M. A.-A., El-Gohary, N. M., & El-Gazzar, M. G. (2021). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 11(44), 27409–27426. [Link]

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  • Wang, T., Li, Q., Zhang, J., Wang, Y., Li, Y., & Liu, H. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(22), 10663-10676. [Link]

  • Zhai, X., Bao, G., Wang, L., Cheng, M., Zhao, M., Zhao, S., Zhou, H., & Gong, P. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(12), 3195–3205. [Link]

  • Zhang, J., Wang, G., Wan, J., Hu, Y., Wu, X., Prhavc, M., Dyatkina, N., Rajwanshi, V. K., Smith, D. B., & Jekle, A. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(5), 562–567. [Link]

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  • Zhai, X., Bao, G., Wang, L., Cheng, M., Zhao, M., Zhao, S., Zhou, H., & Gong, P. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. PubMed. [Link]

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  • Ghavipanjeh, F., Ghandadi, M., & Daraei, B. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1279–1286. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(Bromophenoxy)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of molecular structure is a cornerstone of chemical synthesis and analysis. Isomeric compounds, which share the same molecular formula but differ in the arrangement of atoms, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to differentiate between isomers is of paramount importance. This guide provides an in-depth spectroscopic comparison of 2-(2-bromophenoxy)pyridine and its structural isomers, 2-(3-bromophenoxy)pyridine and 2-(4-bromophenoxy)pyridine. By leveraging the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore how subtle changes in the position of the bromine substituent on the phenoxy ring give rise to unique spectral fingerprints for each isomer.

The following analysis is based on established spectroscopic principles and data from closely related structural analogs, providing a robust framework for the identification and differentiation of these compounds.

The Isomers in Focus: Structural and Electronic Considerations

The three isomers of 2-(bromophenoxy)pyridine are distinguished by the position of the bromine atom on the phenoxy ring: ortho (2-), meta (3-), and para (4-). This positional variation significantly influences the electronic environment of the nearby atoms, which in turn dictates their interaction with electromagnetic radiation and their fragmentation behavior in a mass spectrometer.

isomers cluster_ortho This compound cluster_meta 2-(3-Bromophenoxy)pyridine cluster_para 2-(4-Bromophenoxy)pyridine ortho ortho-isomer meta meta-isomer para para-isomer

Caption: The three positional isomers of 2-(Bromophenoxy)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectra of the three isomers are expected to show distinct patterns in the aromatic region (typically 6.5-8.5 ppm). The electron-withdrawing nature of the bromine atom and the ether linkage, combined with the electronic effects of the pyridine ring, will cause characteristic shifts in the proton signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment This compound (ortho) 2-(3-Bromophenoxy)pyridine (meta) 2-(4-Bromophenoxy)pyridine (para)
Pyridine Ring
H-3'~6.9 ppm (d)~6.9 ppm (d)~6.9 ppm (d)
H-4'~7.6 ppm (t)~7.6 ppm (t)~7.6 ppm (t)
H-5'~7.0 ppm (t)~7.0 ppm (t)~7.0 ppm (t)
H-6'~8.2 ppm (d)~8.2 ppm (d)~8.2 ppm (d)
Phenoxy Ring
H-3~7.2 ppm (t)~7.3 ppm (d)~7.0 ppm (d)
H-4~7.0 ppm (t)~7.1 ppm (t)~7.5 ppm (d)
H-5~7.3 ppm (d)~7.4 ppm (s)~7.0 ppm (d)
H-6~7.6 ppm (d)~7.2 ppm (d)-

Note: Predicted chemical shifts are based on additive models and analysis of similar compounds. Actual values may vary. d = doublet, t = triplet, s = singlet.

Causality Behind the Shifts:

  • Ortho-isomer: The proximity of the bromine atom to the ether linkage will cause the most significant deshielding of the H-6 proton on the phenoxy ring.

  • Meta-isomer: The bromine atom's influence is more evenly distributed, leading to a more complex splitting pattern. The H-2 and H-6 protons will be most affected.

  • Para-isomer: The symmetrical arrangement results in a simpler spectrum for the phenoxy ring, with two distinct doublets. The bromine atom's deshielding effect will be most pronounced on the H-3 and H-5 protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic distribution.[1]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment This compound (ortho) 2-(3-Bromophenoxy)pyridine (meta) 2-(4-Bromophenoxy)pyridine (para)
Pyridine Ring
C-2'~163 ppm~163 ppm~163 ppm
C-3'~112 ppm~112 ppm~112 ppm
C-4'~140 ppm~140 ppm~140 ppm
C-5'~118 ppm~118 ppm~118 ppm
C-6'~148 ppm~148 ppm~148 ppm
Phenoxy Ring
C-1~152 ppm~155 ppm~154 ppm
C-2~115 ppm (C-Br)~124 ppm~123 ppm
C-3~133 ppm~122 ppm (C-Br)~133 ppm
C-4~125 ppm~131 ppm~118 ppm (C-Br)
C-5~128 ppm~124 ppm~133 ppm
C-6~122 ppm~119 ppm~123 ppm

Note: Predicted chemical shifts are based on established substituent effects on aromatic systems. The carbon directly attached to bromine (C-Br) is expected to have a lower chemical shift due to the "heavy atom effect."[2]

Key Differentiating Features:

  • The chemical shift of the carbon atom directly bonded to the bromine (C-Br) will be the most telling feature. Its position in the spectrum will directly correspond to the isomer.

  • The chemical shifts of the other carbons in the phenoxy ring will also vary predictably based on the position of the bromine substituent.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of these isomers will share many similarities, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.[3]

Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C-H stretch (aromatic)3000 - 3100Present in all isomers.
C=N, C=C stretch (pyridine ring)1550 - 1600Characteristic of the pyridine ring.
C-O-C stretch (asymmetric)1200 - 1250Ether linkage vibration. The exact position may shift slightly between isomers.
C-Br stretch500 - 650The position of this band is highly dependent on the substitution pattern of the aromatic ring and can be a key differentiator.[4]
Out-of-plane C-H bending700 - 900The pattern of these bands is characteristic of the substitution pattern on the benzene ring.

Isomer-Specific Predictions:

  • Ortho-isomer: The C-Br stretch may be at a slightly different frequency compared to the other isomers due to steric interactions. The out-of-plane bending region will reflect 1,2-disubstitution.

  • Meta-isomer: The out-of-plane bending pattern will be indicative of 1,3-disubstitution.

  • Para-isomer: A strong absorption band around 800-850 cm⁻¹ is characteristic of 1,4-disubstitution.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern can be used to deduce the structure of the parent molecule.

Expected Fragmentation Patterns (Electron Ionization - EI)

All three isomers will have the same molecular ion peak (M⁺) at m/z 249 and 251, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The key to differentiation lies in the relative abundances of the fragment ions.

Primary Fragmentation Pathways:

  • Cleavage of the C-O bond: Loss of the bromophenoxy radical or the pyridyl radical.

  • Loss of Br: Formation of a phenoxypyridine cation.

  • Loss of CO: A common fragmentation pathway for ethers.

Isomer-Specific Fragmentation:

  • Ortho-isomer: May exhibit a more pronounced loss of HBr due to the proximity of the bromine and the ether oxygen (ortho-effect), leading to a fragment at m/z 168.

  • Meta and Para-isomers: Are expected to show more straightforward fragmentation patterns dominated by the cleavage of the ether bond.

The relative intensities of the fragment ions will be the most reliable way to distinguish the isomers using mass spectrometry.

Experimental Protocols

To obtain high-quality spectroscopic data, it is essential to follow standardized experimental protocols.

NMR Spectroscopy

NMR_Workflow A Sample Preparation (~5-10 mg in 0.5-0.7 mL CDCl₃) B Transfer to NMR Tube A->B C Instrument Setup (Shimming, Tuning) B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis F->G

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Conclusion

The spectroscopic comparison of this compound and its meta and para isomers demonstrates the power of modern analytical techniques in distinguishing between closely related molecular structures. While each technique provides valuable information, a combination of ¹H NMR, ¹³C NMR, IR, and MS is recommended for unambiguous identification. The subtle yet significant differences in their respective spectra, arising from the varied position of the bromine substituent, serve as unique fingerprints for each isomer. This guide provides a foundational understanding and a practical framework for researchers to confidently characterize these and other isomeric compounds.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. In Organic Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to In Silico Docking of 2-(2-Bromophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and evaluating in silico molecular docking studies on 2-(2-bromophenoxy)pyridine derivatives. As a class of compounds, pyridine derivatives are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking, a pivotal computational technique, allows us to predict how these molecules might bind to a biological target, thereby accelerating the drug discovery process by prioritizing candidates for synthesis and in vitro testing.[5][6]

This document moves beyond a simple protocol, delving into the critical decision-making processes that underpin a robust and meaningful computational study. We will compare essential software and methodologies, provide a detailed, replicable workflow for docking a this compound derivative against a relevant cancer target, and discuss the interpretation and validation of the resulting data.

The Foundational Step: Strategic Target Selection

The predictive power of a docking study is fundamentally tied to the choice of a relevant biological target. The broad bioactivity of pyridine derivatives means they can interact with numerous proteins.[1][7] The literature provides a logical starting point for target identification. For instance, various pyridine and pyrimidine derivatives have been evaluated as potential inhibitors for targets such as:

  • Epidermal Growth Factor Receptor (EGFR): A key kinase in cell signaling, often dysregulated in various cancers.[2][8][9]

  • Cyclooxygenase (COX) Enzymes: Central to the inflammatory pathway and targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[7][10]

  • Cholinesterases (AChE): Inhibition of this enzyme is a primary strategy for managing Alzheimer's disease.[11]

  • Bacterial DNA Gyrase: A type II topoisomerase that is a validated target for antibacterial agents.[12][13]

For the purpose of this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) . The rationale is twofold: EGFR is a well-characterized protein with numerous crystal structures available in the Protein Data Bank (PDB), and various pyridine-based scaffolds have already shown potential as EGFR inhibitors, providing a solid basis for comparative analysis.[2][8]

A Comparative Overview of Molecular Docking Platforms

The choice of docking software significantly influences the accuracy and efficiency of the study.[14] While dozens of programs exist, they generally differ in their search algorithms (how they explore possible ligand poses) and scoring functions (how they estimate binding affinity).[15] Below is a comparison of three widely respected platforms.

Software Key Features Strengths Limitations Typical Application
AutoDock Vina [16]Open-source, uses a Lamarckian genetic algorithm.Free, fast, widely used, and validated in numerous studies.[11][16]Scoring function is less complex than some commercial alternatives; may require more user expertise for advanced setups.Academic research, high-throughput virtual screening, initial binding mode prediction.
GOLD Uses a genetic algorithm for ligand flexibility.Renowned for its high-performance scoring function and successful application in lead discovery.[5][14]Commercial license required. Can be computationally intensive.Lead optimization, detailed binding mode analysis in commercial drug discovery.
Glide (Schrödinger) [17]Employs a hierarchical search protocol.Often cited for high accuracy in pose prediction and virtual screening.[14][17] Part of a comprehensive drug discovery suite.Commercial license required; can be perceived as a "black box" by some users.Structure-based drug design, virtual screening campaigns in industry and academia.

Causality of Choice: For researchers requiring a balance of accessibility, speed, and validated performance, AutoDock Vina is an excellent starting point. Its open-source nature makes it ideal for academic settings and for developing a foundational understanding of docking principles.[16]

The Unseen Determinant: Choosing the Right Force Field

A force field is a set of mathematical functions and parameters used to calculate the potential energy of a system of atoms.[18] Its accuracy is paramount for predicting realistic molecular geometries and interactions. For small, drug-like molecules, several specialized force fields have been developed.

Force Field Description Compatibility Key Considerations
GAFF/GAFF2 [18][19]The General AMBER Force Field is designed to be compatible with the AMBER force fields used for proteins and nucleic acids.AMBERExcellent for ensuring parameter consistency in protein-ligand simulations.[19]
CGenFF [18][19]The CHARMM General Force Field provides parameters for drug-like molecules compatible with the CHARMM family of biomolecular force fields.CHARMMWidely used and rigorously parameterized. A penalty score is provided to assess the quality of the parameters for novel molecules.
MMFF94/MMFF94s [18][19]The Merck Molecular Force Field was specifically developed for modeling small organic molecules and performing conformational searches.StandaloneWell-parameterized for a broad range of drug-like functional groups. The 's' variant is optimized for solid-state (crystal) structures.[19]

Expert Insight: The choice of a small molecule force field should be harmonized with the force field used for the protein. When preparing a ligand for docking with a protein typically simulated using an AMBER force field, using GAFF for the ligand is a logical and self-validating choice as it ensures the underlying parameters for atomic interactions are derived from a consistent philosophy.[19]

Experimental Protocol: Docking this compound into EGFR

This protocol provides a step-by-step workflow using AutoDock Tools and AutoDock Vina, which are freely available for academic use.[16] The process begins with preparing the ligand and receptor and culminates in the analysis of the docking results.[20][21]

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation - Obtain 2D/3D structure [21] - Energy Minimization (MMFF94) - Save as PDBQT grid_box 3. Define Search Space - Center grid on known active site - Define box dimensions ligand_prep->grid_box Ligand file receptor_prep 2. Receptor Preparation - Download EGFR from PDB (e.g., 2GS2) - Remove water, co-ligands - Add polar hydrogens - Save as PDBQT receptor_prep->grid_box Receptor file run_vina 4. Execute Docking - Run AutoDock Vina - Specify receptor, ligand, and grid grid_box->run_vina Configuration file analyze_results 5. Analyze Results - Examine binding energies (kcal/mol) - Visualize top poses run_vina->analyze_results Output PDBQT & Log validate 6. Interpret & Validate - Identify key interactions (H-bonds, etc.) - Compare with known inhibitors analyze_results->validate

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Obtain Structure: The structure of this compound can be obtained from PubChem (CID 13169698).[22] Download the 3D structure in SDF format.

  • Energy Minimization: Use a molecular modeling tool (e.g., Avogadro, UCSF Chimera) to perform an energy minimization of the ligand structure. This is a critical step to ensure a low-energy, realistic starting conformation. The MMFF94 force field is a suitable choice for this task.[19]

  • Format Conversion: Open AutoDock Tools (ADT). Use the "Ligand" menu to open the minimized ligand file and save it in the PDBQT format. ADT will automatically assign atom types and detect rotatable bonds.

Step 2: Receptor Preparation

  • Download Receptor: Download the crystal structure of EGFR from the RCSB PDB. For this example, we will use PDB ID: 2GS2 , which is EGFR kinase domain in complex with an inhibitor.

  • Clean the Structure: Open the PDB file in ADT or another molecular viewer. Remove all water molecules (HOH) and any co-crystallized ligands or ions. We need only the protein chains.

  • Prepare for Docking: In ADT, use the "Grid" -> "Macromolecule" -> "Choose" menu to select the protein. Then, use "Edit" -> "Hydrogens" -> "Add" to add polar hydrogens. Save the prepared receptor as a PDBQT file. ADT will add charges and assign atom types.

Step 3: Defining the Grid Box (Search Space)

  • Identify Active Site: The binding site is typically the pocket where the co-crystallized ligand was located.

  • Set Grid Parameters: In ADT, go to "Grid" -> "Grid Box...". A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site, with a buffer of about 4-5 Å in each dimension. Note the coordinates for the center and the size of the box.

Step 4: Running the AutoDock Vina Simulation

  • Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.

  • Execute Vina: Open a command-line terminal and run the simulation with the following command: vina --config conf.txt

Step 5: Analysis and Interpretation of Results

  • Binding Affinity: Open the output_log.txt file. Vina will report the binding affinities (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.[11][20]

  • Pose Visualization: Use a visualization tool like PyMOL or UCSF Chimera to open the receptor PDBQT file and the output_poses.pdbqt file. Analyze the top-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the this compound derivative and the amino acid residues in the EGFR active site.[11]

Comparing Performance: Contextualizing Docking Scores

A docking score in isolation has limited meaning. Its value comes from comparison against a benchmark. For our study, an appropriate comparison would be to dock the original co-crystallized inhibitor from the 2GS2 structure and other known pyridine-based EGFR inhibitors.

Compound Target Reported Binding Affinity (kcal/mol) Key Interactions (Example)
Our Derivative (Hypothetical) EGFR (2GS2)-8.5H-bond with Met793, Hydrophobic interactions
Compound 8 [8]EGFR (Wild Type)-7.9H-bond with Met769, π-π stacking with Phe723
Compound 14 [8]EGFR (T790M Mutant)-8.2H-bond with Met793
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol [10]COX-2-9.9H-bonds with Arg513, Tyr355

Note: This table includes hypothetical data for our derivative and published data for other pyridine derivatives against various targets to illustrate the comparative approach. Direct comparison of scores is only valid when using the exact same protein structure and docking protocol.

This comparative analysis provides a self-validating framework. If your novel derivative shows a predicted binding affinity comparable to or better than known inhibitors, it becomes a stronger candidate for further investigation.

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to in silico docking studies of this compound derivatives. By carefully selecting a biological target, understanding the comparative strengths of different software and force fields, and adhering to a detailed experimental protocol, researchers can generate meaningful and predictive data. The crucial final step is the contextual interpretation of these results by comparing them against established inhibitors.

The most promising poses and derivatives identified through this workflow should be subjected to more computationally intensive validation methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding mode over time.[15] Ultimately, these in silico findings provide a strong rationale for the synthesis and in vitro biological evaluation of the most promising compounds, accelerating the journey from computational hypothesis to potential therapeutic agent.

References

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A Comparative Guide to the Synthesis of Phenoxy Pyridines: Bromo- vs. Chloro- Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the phenoxy pyridine scaffold is a privileged structural motif, integral to the development of numerous therapeutic agents and functional materials. The synthesis of these compounds, typically achieved through cross-coupling reactions, presents a critical choice for researchers: the selection of the starting halopyridine. This guide provides an in-depth comparison of the synthesis efficiency of phenoxy pyridines using bromo- versus chloro-pyridine precursors, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of the Buchwald-Hartwig amination and the Ullmann condensation, offering field-proven insights to guide your experimental design.

The Halogen's Impact: A Fundamental Look at Reactivity

The choice between a bromo- or chloro-pyridine is not merely a matter of starting material cost or availability; it fundamentally dictates the reaction's feasibility and efficiency. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally follows the trend of decreasing C-X bond strength: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This trend is primarily governed by the ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2]

Aryl bromides, with their weaker carbon-bromine bond compared to the carbon-chlorine bond, undergo oxidative addition more readily.[3] This inherent reactivity advantage often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the stronger C-Cl bond in chloro-pyridines makes them less reactive, historically posing a significant challenge for synthetic chemists.[2][4] However, the lower cost and wider commercial availability of many chloro-pyridines make them highly desirable starting materials, driving the development of specialized catalyst systems to overcome their inertness.[2]

Key Synthetic Strategies: A Head-to-Head Comparison

Two of the most powerful methods for the construction of the C-O bond in phenoxy pyridines are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Let's examine the performance of bromo- and chloro-pyridines in each of these transformations.

The Buchwald-Hartwig C-O Coupling Reaction

The Buchwald-Hartwig amination, initially developed for C-N bond formation, has been successfully extended to the synthesis of aryl ethers (a C-O coupling).[5][6] This reaction involves the palladium-catalyzed coupling of an aryl halide with an alcohol or phenol.

Mechanism: The catalytic cycle, illustrated below, begins with the oxidative addition of the halopyridine to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenoxide, followed by reductive elimination to furnish the desired phenoxy pyridine and regenerate the Pd(0) catalyst.[5][7]

Buchwald_Hartwig_CO cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Alkoxide Exchange Complex Ar-Pd(II)(OPh)L2 Oxidative Addition Complex->Alkoxide Exchange Complex Ph-OH, Base Product Ar-OPh Alkoxide Exchange Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Alkoxide Exchange Complex->Regenerated Catalyst Ar-X Ar-X = Halo-pyridine Ph-OH Ph-OH = Phenol L L = Ligand

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling.

Bromo-pyridines in Buchwald-Hartwig C-O Coupling: Due to their higher reactivity, bromo-pyridines are generally excellent substrates for this reaction. They often couple efficiently with a variety of phenols under relatively mild conditions, employing standard palladium precursors and phosphine ligands. For instance, the amination of 2-bromopyridines with various amines has been shown to proceed with high yields.[8][9]

Chloro-pyridines in Buchwald-Hartwig C-O Coupling: The coupling of chloro-pyridines is more challenging and necessitates the use of more sophisticated catalyst systems. The development of sterically hindered and electron-rich phosphine ligands, such as those developed by the Buchwald and Hartwig groups, has been instrumental in enabling the efficient coupling of these less reactive substrates.[5] These specialized ligands facilitate the difficult oxidative addition step. While successful couplings of chloro-pyridines have been reported, they often require higher temperatures, longer reaction times, and higher catalyst loadings compared to their bromo- counterparts.[4]

Data Comparison: Buchwald-Hartwig C-O Coupling

FeatureBromo-phenoxy Pyridine SynthesisChloro-phenoxy Pyridine Synthesis
Reactivity HighLow to Moderate
Catalyst System Standard Pd catalysts and ligands often suffice.Requires specialized, bulky, electron-rich ligands.[5]
Reaction Conditions Generally milder (lower temperatures, shorter times).Often requires higher temperatures and longer reaction times.
Catalyst Loading Typically lower.Often higher.
Substrate Scope Broad.More limited, highly dependent on the catalyst system.
Cost of Halide Generally higher than chloro-pyridines.Lower, making them attractive for large-scale synthesis.[2]
The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[10][11] While it traditionally required harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, catalytic versions.[12][13]

Mechanism: The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to involve the formation of a copper(I) phenoxide species, which then reacts with the halopyridine.[10][11]

Ullmann_Condensation cluster_legend Legend Cu(I) Catalyst Cu(I) Catalyst Copper Phenoxide Cu(I)-OPh Cu(I) Catalyst->Copper Phenoxide Ph-OH, Base Oxidative Addition Ar-Cu(III)(X)(OPh) Copper Phenoxide->Oxidative Addition Ar-X Product Ar-OPh Oxidative Addition->Product Reductive Elimination Regenerated Catalyst Cu(I) Catalyst Oxidative Addition->Regenerated Catalyst Ar-X Ar-X = Halo-pyridine Ph-OH Ph-OH = Phenol

Sources

A Comparative Guide to Aryloxypyridine Ligands in Catalysis: Evaluating the Potential of 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Ligand Architectures

In the landscape of transition-metal catalysis, the ligand is not merely a spectator but a crucial determinant of reactivity, selectivity, and catalyst stability. For decades, phosphine-based ligands have dominated the field, particularly in palladium-catalyzed cross-coupling reactions that form the bedrock of modern synthetic chemistry. However, the quest for novel ligand scaffolds with unique steric and electronic properties is a continuous endeavor, driven by the need for more efficient, robust, and cost-effective catalytic systems.

This guide delves into the evaluation of a less explored class of ligands: aryloxypyridines , with a specific focus on the potential of 2-(2-Bromophenoxy)pyridine . While not a widely cited ligand in the current literature, its structural motifs—a coordinating pyridine nitrogen and a potentially electronically-tuning phenoxy group—present an intriguing platform for ligand design. We will explore its synthesis, its hypothetical role in catalysis, and draw comparisons with established ligand systems in cornerstone cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of catalytic methodologies.

Synthesis of this compound: A Plausible Approach via Ullmann Condensation

The synthesis of this compound can be envisioned through a copper-catalyzed Ullmann condensation, a classic method for the formation of diaryl ethers[1][2]. This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base[2].

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of 2-bromopyridine with 2-bromophenol. The choice of a copper catalyst, base, and solvent is critical for the success of this transformation. While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols have been developed with more soluble copper sources and ligands that allow for milder conditions[2].

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromopyridine 2-Bromopyridine Product This compound 2-Bromopyridine->Product Ullmann Condensation 2-Bromophenol 2-Bromophenol 2-Bromophenol->Product Catalyst Copper Catalyst (e.g., CuI) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., DMF, Toluene) Solvent->Product

Caption: Proposed synthesis of this compound via Ullmann condensation.

Experimental Protocol: General Procedure for Ullmann Condensation

The following is a general protocol that can be adapted for the synthesis of this compound. Optimization of the catalyst, base, ligand (if any), temperature, and reaction time may be necessary.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromophenol (1.0 equiv.), copper(I) iodide (0.1 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene) followed by 2-bromopyridine (1.2 equiv.).

  • Reaction: Heat the mixture to a temperature typically ranging from 100 to 150 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Aryloxypyridine Ligands in Catalysis: A Realm of Untapped Potential

The 2-phenoxypyridine scaffold presents a bidentate P,N-type coordination environment, where the pyridine nitrogen acts as a strong σ-donor and the phenoxy oxygen can potentially interact with the metal center. The electronic properties of the ligand can be readily tuned by introducing substituents on the phenyl ring. The bromine atom in this compound, for instance, is an electron-withdrawing group that could modulate the electron density at the metal center.

While the catalytic applications of this compound itself are not documented, related 2-phenoxypyridine derivatives have been utilized in palladium-catalyzed reactions, demonstrating their competence as ligands.

Coordination and Mechanistic Considerations

The pyridine nitrogen is expected to be the primary binding site to a metal center like palladium. The oxygen of the phenoxy group could potentially engage in a secondary interaction, forming a chelate ring. The stability and geometry of this chelate would depend on the specific metal and its oxidation state.

Caption: Potential coordination modes of a 2-phenoxypyridine ligand to a metal center (M).

In a typical palladium-catalyzed cross-coupling cycle, the ligand's role is multifaceted: it influences the rate of oxidative addition, facilitates transmetalation, and promotes reductive elimination. The steric and electronic properties of the aryloxypyridine ligand would be critical in each of these steps. The bromine substituent on the phenoxy ring of this compound could withdraw electron density, potentially affecting the electron-richness of the palladium center and influencing its reactivity.

Performance Comparison: Aryloxypyridines vs. Established Phosphine Ligands

To provide a meaningful comparison, we will evaluate the performance of well-established phosphine ligands in the Buchwald-Hartwig amination of 2-bromopyridine, a reaction where the substrate is closely related to our ligand of interest. We will then discuss the hypothetical performance of an aryloxypyridine ligand in this context.

Case Study: Buchwald-Hartwig Amination of 2-Bromopyridine

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The coupling of amines with 2-bromopyridine can be challenging due to potential catalyst inhibition by the pyridine nitrogen. The choice of ligand is therefore paramount for a successful transformation.

Table 1: Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of 2-Bromopyridine

EntryAmineLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinedpppPd(OAc)₂NaOtBuToluene801892[3]
2MorpholineXantPhosPd₂(dba)₃DBUToluene10018High[4]
3PyrrolidinedpppPd(OAc)₂NaOtBuToluene801898[3]

Data presented is representative of typical conditions and yields reported in the literature.

As shown in Table 1, bulky and electron-rich phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) and XantPhos are highly effective for the amination of 2-bromopyridine, affording high yields of the desired products[3][4].

Hypothetical Performance of this compound as a Ligand

In the absence of experimental data, we can only speculate on the performance of this compound as a ligand in this reaction.

  • Potential Advantages:

    • Air Stability: Unlike many phosphine ligands, aryloxypyridines are generally more stable to air and moisture, simplifying handling and reaction setup.

    • Cost-Effectiveness: The synthesis of aryloxypyridine ligands may be more economical compared to complex, multi-step syntheses of many advanced phosphine ligands.

    • Unique Electronic Profile: The combination of a pyridine donor and an electronically tunable phenoxy ring offers a different electronic environment at the metal center compared to phosphines, which could lead to unique reactivity or selectivity.

  • Potential Challenges:

    • Lower Donor Strength: The pyridine nitrogen is generally a weaker σ-donor than a trialkyl- or triarylphosphine. This might lead to slower rates of oxidative addition, which is often the rate-limiting step in cross-coupling reactions.

    • Chelate Stability: The stability of the potential N,O-chelate with palladium in various oxidation states is unknown and could influence the catalytic activity.

    • Competitive Binding: The substrate, 2-bromopyridine, could compete with the ligand for coordination to the palladium center, potentially leading to catalyst inhibition.

Experimental Protocols for Ligand Evaluation

To empirically evaluate the performance of a novel ligand like this compound, a standardized screening protocol is essential. The following is a representative protocol for the Buchwald-Hartwig amination of 2-bromopyridine that can be used to compare the efficacy of different ligands.

General Protocol for Ligand Screening in Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, to an array of vials, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand to be tested (e.g., this compound, 4 mol%).

  • Reagent Addition: To each vial, add the base (e.g., NaOtBu, 1.4 equiv.), 2-bromopyridine (1.0 equiv.), and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a magnetic stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: After a set time (e.g., 18 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent, and analyze by GC-MS or LC-MS to determine the conversion and yield of the product.

Workflow cluster_setup Reaction Setup (Inert Atmosphere) A Add Pd Precursor and Ligand B Add Base, Aryl Halide, and Amine A->B C Add Solvent B->C D Seal and Heat Reaction C->D E Reaction Monitoring and Analysis (GC-MS/LC-MS) D->E

Caption: A generalized experimental workflow for screening ligand performance in a cross-coupling reaction.

Conclusion and Future Outlook

While this compound remains an underexplored ligand in the realm of catalysis, the broader class of aryloxypyridines holds promise as a tunable and potentially cost-effective alternative to traditional phosphine ligands. The key to unlocking their potential lies in systematic experimental evaluation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such investigations.

Future work should focus on:

  • The development of a robust and scalable synthesis for this compound and its derivatives.

  • A comprehensive screening of these ligands in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

  • Detailed mechanistic studies, including computational modeling, to understand the coordination chemistry and electronic effects of aryloxypyridine ligands.

By exploring these novel ligand architectures, the scientific community can continue to push the boundaries of catalytic efficiency and expand the synthetic chemist's toolbox for the construction of complex molecules that are vital to the pharmaceutical and materials science industries.

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A Comparative Guide to the Cytotoxicity of Substituted 2-(Phenoxy)pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1] Among its many derivatives, 2-(phenoxy)pyridine compounds have emerged as a promising class of molecules with significant potential in cancer therapy.[1] This guide provides a comparative analysis of the cytotoxic effects of substituted 2-(phenoxy)pyridine derivatives, grounded in experimental data, to assist researchers and drug development professionals in navigating the structure-activity relationships (SAR) that govern their anticancer potential.

Introduction: The Therapeutic Promise of the 2-(Phenoxy)pyridine Scaffold

The 2-(phenoxy)pyridine core structure offers a versatile template for chemical modification. By strategically placing different functional groups on either the pyridine or the phenoxy ring, chemists can fine-tune the molecule's electronic, steric, and pharmacokinetic properties. This modulation directly impacts the compound's ability to interact with cancer-specific targets, leading to a range of cytotoxic potencies and mechanisms of action. Studies have shown that these derivatives can target key pathways in cell proliferation and survival, including kinases, tubulin polymerization, and topoisomerase enzymes.[1]

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of their substituents. A comprehensive analysis of published data reveals distinct trends that can guide the rational design of more potent and selective anticancer agents.[2]

2.1. The Influence of Substituents on Cytotoxicity

A review of various pyridine derivatives highlights that the presence of specific functional groups can significantly enhance antiproliferative activity. Groups such as methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to improve cytotoxicity against several cancer cell lines.[2][3] Conversely, the addition of halogen atoms or bulky groups tends to result in lower antiproliferative activity.[2][3]

For instance, studies on pyrano[3,2-c]pyridine derivatives demonstrated that electron-withdrawing groups at the 4-position of a phenyl ring attached to the core structure can increase cytotoxic activity against MCF-7 breast cancer cells.[4] Specifically, a compound featuring a 4-chloro-phenyl substituent (4-CP.P) showed a significantly lower IC50 value (60 ± 4.0 µM) compared to analogues with 3-nitro or unsubstituted phenyl groups.[4]

Table 1: Comparative in vitro Cytotoxicity (IC50) of Selected Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 1 HepG2 (Liver)4.5 ± 0.3Doxorubicin-[5]
Compound 1 MCF-7 (Breast)>10Doxorubicin-[5]
Compound 2 HepG2 (Liver)>10Doxorubicin-[5]
Compound 2 MCF-7 (Breast)>10Doxorubicin-[5]
Compound 11d MCF-7 (Breast)5.95Doxorubicin8.48[6][7][8]
Compound 11d HCT-116 (Colon)6.09Doxorubicin8.15[6][7][8]
4-CP.P MCF-7 (Breast)60 ± 4.0--[4]
2a HeLa (Cervical)75Cisplatin-[9]

Note: The specific structures of "Compound 1", "Compound 2", and "Compound 11d" are detailed in their respective source publications. This table serves to illustrate the range of activities observed.

Mechanistic Insights: How Do These Compounds Kill Cancer Cells?

The cytotoxic effects of 2-(phenoxy)pyridine and related pyridine derivatives are often mediated through the induction of programmed cell death (apoptosis) and disruption of the cell cycle.

Several studies have shown that potent pyridine compounds induce G2/M phase arrest in the cell cycle.[5] This arrest prevents cancer cells from dividing and proliferating. The mechanism often involves the upregulation of key cell cycle inhibitors like p53 and p21, and the downregulation of proteins like cyclin D1 that promote cell cycle progression.[5]

Following cell cycle arrest, these compounds can trigger apoptosis. This is often mediated through the upregulation of pro-apoptotic proteins like JNK (c-Jun N-terminal kinase).[5] For example, specific pyridine derivatives have been shown to induce apoptosis in MCF-7 cells, confirmed by an increase in the sub-G1 cell population, which is a hallmark of apoptotic cells.[4]

G cluster_cell Cellular Response Compound Substituted 2-(Phenoxy)pyridine Cell Cancer Cell p53_p21 Upregulation of p53 & p21 Cell->p53_p21 CyclinD1 Downregulation of Cyclin D1 Cell->CyclinD1 JNK Upregulation of JNK Pathway Cell->JNK G2M_Arrest G2/M Phase Cell Cycle Arrest p53_p21->G2M_Arrest CyclinD1->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis JNK->Apoptosis

Caption: Proposed mechanism of action for cytotoxic pyridine derivatives.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The evaluation of novel cytotoxic compounds follows a standardized workflow to ensure reproducible and comparable results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.[3]

G A 1. Cell Seeding Plate cancer cells in 96-well plates and allow to adhere. B 2. Compound Treatment Add serial dilutions of 2-(phenoxy)pyridine compounds to respective wells. A->B C 3. Incubation Incubate plates for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 1-4 hours. C->D E 5. Formazan Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate IC50 values by plotting cell viability vs. compound concentration. F->G

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Step-by-Step MTT Assay Protocol

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7, HepG2).

    • Seed the cells into a 96-well microplate at a predetermined density (e.g., 5x10^3 to 1x10^4 cells/well).

    • Incubate the plate in a CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

Substituted 2-(phenoxy)pyridine compounds represent a valuable and adaptable scaffold for the development of novel anticancer agents. The structure-activity relationships discussed herein demonstrate that careful selection of substituents on both the pyridine and phenoxy rings is crucial for maximizing cytotoxic potency. The most effective derivatives often act by inducing cell cycle arrest and apoptosis.

Future research should focus on synthesizing novel analogues with optimized substitutions, guided by the principles outlined in this guide. Further investigation into their mechanisms of action, selectivity for cancer cells over normal cells, and in vivo efficacy will be essential steps in translating the promise of these compounds into clinically effective cancer therapies.

References

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  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. Available from: [Link].

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A Comparative Guide to the Kinetic Profiles of 2-(2-Bromophenoxy)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for the efficient and predictable synthesis of complex molecules. This guide provides a comparative analysis of the kinetic performance of 2-(2-Bromophenoxy)pyridine in several cornerstone cross-coupling reactions. While direct, comprehensive kinetic studies on this specific substrate are not extensively published, this guide synthesizes data from analogous systems, established reactivity principles, and computational studies to offer valuable insights into its behavior in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann reactions.

Introduction: The Significance of this compound and Its Kinetic Interrogation

The 2-phenoxypyridine motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. This compound serves as a key building block for the elaboration of this core structure through various cross-coupling strategies. The bromine atom at the 2-position of the phenoxy ring provides a reactive handle for these transformations.

Understanding the kinetics of these reactions—the study of their rates and mechanisms—is crucial for several reasons:

  • Optimization of Reaction Conditions: Kinetic data allows for the rational selection of catalysts, ligands, bases, and solvents to maximize yield and minimize reaction times.

  • Process Scale-Up: Predictable reaction rates are essential for the safe and efficient scale-up of synthetic processes in pharmaceutical and industrial settings.

  • Mechanistic Elucidation: Kinetic studies provide fundamental insights into the reaction mechanism, including the identification of the rate-determining step, which is critical for catalyst and ligand design.

This guide will delve into the comparative kinetic profiles of this compound in five major cross-coupling reactions, providing a framework for informed decision-making in synthetic planning.

Theoretical Framework: Factors Influencing Reactivity

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is primarily governed by the oxidative addition of the carbon-halogen (C-X) bond to the low-valent metal center, which is often the rate-determining step. The strength of the C-X bond is a key determinant of the reaction rate, with the general trend in reactivity being C-I > C-Br > C-Cl > C-F.[1] This is because the bond dissociation energies follow the reverse order (C-Cl > C-Br > C-I), and a weaker bond is more readily cleaved during oxidative addition.

For this compound, the C-Br bond on the phenyl ring is the primary site of reaction in most palladium-catalyzed cross-couplings. The electronic nature of the 2-phenoxypyridine moiety, with its electron-withdrawing pyridine ring, can influence the electron density at the C-Br bond, potentially affecting the rate of oxidative addition.

Comparative Kinetic Analysis of Cross-Coupling Reactions

The following sections provide a comparative overview of the expected kinetic behavior of this compound in five key cross-coupling reactions. The presented data is a synthesis of information from analogous systems, including 2-bromopyridines and other substituted aryl bromides, to provide a predictive framework.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[2] For this compound, this reaction would involve coupling with a boronic acid or ester.

Expected Kinetic Profile:

  • Reaction Order: The reaction is typically first order in the palladium catalyst and the aryl halide. The order with respect to the boronic acid and the base can be more complex and is often dependent on the specific reaction conditions and the nature of the boronic acid species in solution.[2]

  • Rate-Determining Step: For many Suzuki-Miyaura reactions involving aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step.[3] However, transmetalation can also be rate-limiting, particularly with less reactive boronic acids.

  • Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as SPhos or XPhos, are known to accelerate the oxidative addition and reductive elimination steps, thereby increasing the overall reaction rate.[4]

  • Base Effects: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate.[2][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex + Ar-Br (Rate-Determining Step) Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex + Ar'-B(OR)2 (Transmetalation) Transmetalation Complex->Pd(0)L2 Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination Ar-Br This compound Ar'-B(OR)2 Boronic Acid/Ester caption Suzuki-Miyaura Catalytic Cycle

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6][7] In the context of this compound, this would involve coupling with a primary or secondary amine.

Expected Kinetic Profile:

  • Reaction Order: Similar to the Suzuki-Miyaura coupling, the reaction is generally first order in the palladium catalyst and the aryl halide. The dependence on the amine and base concentration can be more complex.

  • Rate-Determining Step: The rate-determining step can be either oxidative addition or reductive elimination, depending on the specific substrates and ligands used. For electron-rich aryl bromides, reductive elimination is often rate-limiting.

  • Ligand Effects: The use of bulky, electron-rich phosphine ligands is crucial for efficient C-N bond formation. Ligands like Josiphos or Buchwald's biaryl phosphines are known to promote the reaction.

  • Base Effects: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.[6] The choice of base can significantly affect the reaction rate and substrate scope.[6]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex + Ar-Br Amine Coordination [Ar-Pd(II)(Br)L(HNR'R'')] Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Amido Complex - HBr + Base Amido Complex->Pd(0)L2 Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Ar-Br This compound HNR'R'' Amine caption Buchwald-Hartwig Amination Catalytic Cycle

Figure 2: Simplified Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes via the coupling of a terminal alkyne with an aryl or vinyl halide.[8] A domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been reported for a substrate structurally similar to this compound, namely 2-(2-bromophenoxy)acetonitrile, indicating the feasibility of this reaction.[8]

Expected Kinetic Profile:

  • Reaction Order: The reaction kinetics can be complex due to the dual catalytic system (palladium and copper). The reaction is generally considered to be first order in the palladium catalyst and the aryl halide.

  • Rate-Determining Step: Transmetalation from the copper acetylide to the palladium center is often proposed as the rate-determining step.[9]

  • Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10] The copper co-catalyst is crucial for the activation of the alkyne.

  • Base Effects: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and neutralize the HX byproduct.[10]

Heck Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[11][12]

Expected Kinetic Profile:

  • Reaction Order: The reaction is typically first order in the palladium catalyst and the aryl halide. The reaction order with respect to the alkene can vary.

  • Rate-Determining Step: The oxidative addition of the aryl halide to the Pd(0) catalyst is generally the rate-determining step.[13]

  • Base Effects: A base, often a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.[13]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[14] While traditionally requiring harsh conditions, modern protocols have made it a more viable alternative to palladium-catalyzed methods. A kinetic study on the Ullmann-type C-O coupling of 4-chloropyridine with potassium phenolate revealed an apparent activation energy of 55 kJ·mol⁻¹ and followed a Langmuir-Hinshelwood kinetic model.[15][16]

Expected Kinetic Profile for a C-N or C-C coupling of this compound:

  • Reaction Order: The kinetics of heterogeneous copper-catalyzed Ullmann reactions can often be described by Langmuir-Hinshelwood models, where the reaction rate depends on the surface coverage of the reactants on the catalyst.

  • Rate-Determining Step: For Ullmann-type C-O couplings, oxidative addition of the aryl halide to a Cu(I) center has been suggested as a key step based on Hammett analysis.[14]

  • Catalyst: The reaction is catalyzed by copper, either as a metal, a salt (e.g., CuI), or a complex with ligands. The nature of the copper catalyst significantly influences the reaction rate and conditions.

Comparative Summary of Kinetic Parameters (Inferred)

ReactionTypical Catalyst SystemExpected Relative RateKey Factors Influencing Rate
Suzuki-Miyaura Pd(0) / Phosphine LigandFastLigand choice, base, boronic acid reactivity
Buchwald-Hartwig Pd(0) / Phosphine LigandModerate to FastLigand choice, strong base, amine nucleophilicity
Sonogashira Pd(0) / Cu(I) / Phosphine LigandModerate to FastCopper co-catalyst, base, alkyne structure
Heck Pd(0) / Phosphine LigandModerateAlkene concentration, base
Ullmann Cu(I) or Cu(0)Slow to ModerateCatalyst activity, temperature, ligand (if used)

Experimental Protocols for Kinetic Studies

For researchers wishing to perform their own kinetic analysis of cross-coupling reactions involving this compound, the following general protocols can be adapted.

Method of Initial Rates

This method involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other components are held constant. The initial rate of the reaction is then measured for each experiment.

Step-by-Step Protocol:

  • Reaction Setup: In a series of reaction vessels, combine the catalyst, ligand, base, and all reactants except for the one being varied (the limiting reagent).

  • Initiation: Add the limiting reagent to each vessel simultaneously to start the reactions.

  • Sampling: At timed intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot (e.g., by cooling and dilution).

  • Analysis: Analyze the concentration of the product or the disappearance of the starting material in each aliquot using a suitable analytical technique (e.g., GC, HPLC, or NMR spectroscopy).

  • Data Analysis: Plot the concentration versus time for each experiment and determine the initial rate from the slope of the initial linear portion of the curve. The reaction order with respect to the varied reactant can then be determined by plotting the logarithm of the initial rate versus the logarithm of the initial concentration of that reactant.

Initial_Rates_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solutions of all reactants and catalyst. B Set up multiple reactions with varying initial concentration of one reactant. A->B C Initiate reactions and start timing. B->C D Take aliquots at specific time intervals. C->D E Quench the reaction in each aliquot. D->E F Analyze aliquots by GC, HPLC, or NMR. E->F G Plot concentration vs. time to determine initial rates. F->G H Determine reaction order from a log-log plot of initial rate vs. concentration. G->H caption Workflow for the Method of Initial Rates

Figure 3: Experimental workflow for determining reaction orders using the method of initial rates.
Reaction Progress Kinetic Analysis (RPKA)

RPKA involves monitoring the concentration of reactants and products over the entire course of a single reaction. This data-rich method can provide detailed insights into the reaction mechanism.

Step-by-Step Protocol:

  • In-situ Monitoring: Set up the reaction in a vessel that allows for continuous monitoring, such as an NMR tube or a reaction calorimeter. In-situ IR or Raman spectroscopy can also be employed.

  • Data Acquisition: Collect data (e.g., spectra or heat flow) at regular intervals throughout the reaction.

  • Data Processing: Convert the raw data to concentration profiles for all relevant species.

  • Kinetic Modeling: Fit the concentration profiles to various kinetic models to determine the rate constants and reaction orders.

Conclusion and Future Outlook

While a comprehensive, direct comparative kinetic study of this compound in various cross-coupling reactions is yet to be published, this guide provides a robust framework for understanding its likely reactivity based on established principles and data from analogous systems. The Suzuki-Miyaura and Buchwald-Hartwig reactions are anticipated to be among the more rapid and efficient methods for the functionalization of this substrate, owing to the well-developed and highly active catalyst systems available for these transformations.

Future experimental work should focus on generating precise kinetic data for the cross-coupling of this compound under standardized conditions to allow for a direct and quantitative comparison of the different methodologies. Such studies will be invaluable for the rational design of synthetic routes and the optimization of reaction conditions for this important class of molecules. Furthermore, computational studies can continue to provide deeper mechanistic insights and guide the development of next-generation catalysts with enhanced activity and selectivity.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Bromophenoxy)pyridine, a halogenated aromatic ether. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally analogous chemicals, including 2-bromopyridine and pyridine, to establish a robust and cautious disposal framework. The foundational principle of this guide is to treat this compound with a high degree of caution, assuming hazards similar to its parent compounds.

Hazard Assessment and Triage: Understanding the Risks

This compound is a halogenated organic compound containing both a brominated phenyl group and a pyridine ring. Analysis of its structural components suggests a hazard profile that should be considered seriously.

  • Pyridine Moiety: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also a listed hazardous waste under the EPA with waste codes D038 and F005.

  • Brominated Aromatic Ring: Halogenated aromatic compounds can be toxic and environmentally persistent. 2-Bromopyridine, a close analog, is classified as toxic if swallowed and fatal in contact with skin.

Based on these structural precedents, this compound should be handled as a flammable, toxic, and irritant substance.

Table 1: Presumed Hazard Classification for this compound

Hazard ClassCategoryPrecautionary Statement
Flammable LiquidCategory 3/4Keep away from heat, sparks, and open flames.
Acute Toxicity (Oral)Category 3Toxic if swallowed.
Acute Toxicity (Dermal)Category 2Fatal in contact with skin.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Eye Damage/IrritationCategory 2ACauses serious eye irritation.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Collection and Labeling

  • Segregation of Waste: As a halogenated organic compound, waste this compound must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams, as this can complicate the disposal process and increase costs.

  • Container Selection: Use a clean, dry, and chemically compatible waste container with a secure screw-top cap. The container should be clearly labeled.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Flammable, Toxic, Irritant"

    • The date of accumulation

  • Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment to mitigate spills.

  • Request for Pickup: Once the container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the area and alert your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage and Pickup cluster_spill Spill Contingency start Start: Need to Dispose of this compound ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled Halogenated Waste Container fume_hood->waste_container transfer Transfer Waste to Container waste_container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill storage Store in Satellite Accumulation Area seal->storage request_pickup Request EHS Waste Pickup storage->request_pickup end End: Waste Transferred to EHS request_pickup->end assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill: Absorb and Collect assess_spill->small_spill Small large_spill Large Spill: Evacuate and Alert EHS assess_spill->large_spill Large small_spill->waste_container

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-(2-Bromophenoxy)pyridine demands a meticulous approach, where safety protocols are not just followed but deeply understood. This guide provides essential, actionable information on the personal protective equipment (PPE) required for this compound, grounded in established safety principles and field-proven practices. Our objective is to empower you with the knowledge to create a self-validating system of safety for every procedure.

Hazard Assessment: Understanding the Risks

Before any handling procedure, a thorough understanding of the compound's potential hazards is critical. While specific toxicological data for this compound is not extensively published, the hazards can be inferred from the safety data for structurally related compounds, such as 2-bromopyridine. These compounds present significant health risks that dictate our PPE choices.

The primary threats associated with analogous compounds include severe toxicity upon skin contact, oral ingestion, and respiratory irritation.[1] The precautionary statements associated with these hazards form the basis of our PPE protocol.

Hazard StatementDescriptionImplication for PPE Selection
H310 Fatal in contact with skin.[1]Requires comprehensive skin and body protection, including appropriate gloves and a lab coat.
H301 / H302 Toxic or harmful if swallowed.[1][2]Mandates strict hygiene and prohibits eating or drinking in the lab. Gloves are the first line of defense.
H315 Causes skin irritation.[1]Reinforces the need for high-quality, chemical-resistant gloves and protective clothing.
H319 Causes serious eye irritation.[1]Chemical safety goggles are non-negotiable to prevent splashes. A face shield offers an additional layer of protection.
H335 May cause respiratory irritation.[1][2]All handling must be performed in a certified chemical fume hood. Respiratory protection may be required based on the scale of work.

Core PPE Requirements: A Multi-Layered Defense

Your PPE is the most critical barrier between you and the chemical. The selection must be deliberate and based on the risks identified above.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1]

  • Mandatory: Wear chemical safety goggles that conform to ANSI Z87.1 standards.[3] These provide a seal around the eyes to protect from splashes.

  • Recommended for high-risk operations: For procedures with a higher risk of splashing (e.g., transfers of large volumes), supplement goggles with a full-face shield.

Skin and Body Protection

Given the high dermal toxicity, skin protection is paramount.[1]

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable first choice for incidental contact.[4] For extended handling, consider thicker gloves or double-gloving. Always inspect gloves for any signs of degradation or punctures before use.

  • Lab Coat: A clean, buttoned lab coat is required to protect your skin and personal clothing from contamination.

  • Additional Clothing: For larger scale operations, chemical-resistant coveralls may be necessary.[3] Ensure you wear long pants and closed-toe shoes.

Respiratory Protection

Handling of this compound should always occur within a properly functioning chemical fume hood to minimize inhalation of vapors.[4]

  • Primary Control: A certified chemical fume hood is the primary engineering control to prevent respiratory exposure.

  • Secondary Protection: If there is a risk of exceeding exposure limits or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][6]

Procedural Discipline: The Key to Safety

Effective PPE is only one part of a safe handling protocol. The sequence of donning, doffing, and operational procedures is equally important to prevent cross-contamination.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).

  • Inspect Your Workspace: Confirm that the chemical fume hood is operational and that a safety shower and eyewash station are accessible.[5][7]

  • Donning PPE:

    • Put on your lab coat and fasten it completely.

    • Put on your chemical safety goggles.

    • Wash your hands thoroughly.

    • Put on your first pair of nitrile gloves. If double-gloving, put on the second pair.

  • Chemical Handling:

    • Perform all manipulations of this compound deep within the fume hood.

    • Ground and bond containers when transferring to prevent static discharge.[1][5]

    • Use spark-proof tools if necessary.[5][8]

    • Keep all containers tightly closed when not in use.[1]

  • Decontamination and Doffing:

    • Wipe down the work surface in the fume hood.

    • Remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste.

    • Remove your lab coat, turning it inside out to contain any potential contamination.

    • Remove your safety goggles.

    • Remove the inner pair of gloves by peeling them off without touching the outer surface. Dispose of them as hazardous waste.

    • Wash your hands thoroughly with soap and water.

Safe Handling Workflow

The following diagram illustrates the essential workflow for safely handling this compound, emphasizing the integration of PPE at every stage.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A Risk Assessment (Review SDS) B Select & Inspect PPE (Goggles, Gloves, Lab Coat) A->B Informs C Verify Engineering Controls (Fume Hood, Eyewash Station) B->C Proceed If Safe D Don PPE (Correct Sequence) C->D E Handle Chemical (Inside Fume Hood) D->E F Secure & Store Chemical E->F G Decontaminate Work Area F->G H Doff PPE (Correct Sequence) G->H I Dispose of Contaminated Waste (Gloves, etc.) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Disposal and Emergency Plans

A complete safety plan extends beyond routine handling to include disposal and emergency response.

Disposal of Contaminated Materials
  • Chemical Waste: Dispose of this compound and any reaction byproducts in a designated, labeled hazardous waste container. This should be done in accordance with all local, state, and federal regulations.[7][9]

  • Contaminated PPE: All disposable PPE, including gloves and wipes, must be placed in a sealed bag and disposed of as solid hazardous waste.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • Spill: Evacuate the area. If safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[1] Prevent the spill from entering drains.[1][8] All cleanup materials must be treated as hazardous waste.

By integrating this expert-level understanding of PPE with disciplined procedures, you can ensure a safe and productive research environment when working with this compound.

References

  • This compound-3-carboxylic acid | 1016873-07-6 - Sigma-Aldrich. Sigma-Aldrich.
  • 2-Bromopyridine Safety D
  • SAFETY DATA SHEET for 2-Bromopyridine. Thermo Fisher Scientific.
  • MSDS for 2-Bromopyridine, 99%. Scribd.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • 2-[(2-bromophenoxy)methyl]pyridine SDS. ECHEMI.
  • SAFETY DATA SHEET for 2-Bromopyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-(3-Bromophenyl)pyridine. Fisher Scientific.
  • 2-(3-BROMOPHENOXY)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.